5-Chloro-2-naphthoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRYXJXPKJMSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562932 | |
| Record name | 5-Chloronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-89-8 | |
| Record name | 5-Chloronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-naphthoic acid
This guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-naphthoic acid, a key intermediate in the development of various pharmaceutical and functional materials. The methodologies detailed herein are grounded in established chemical principles and are designed to be reproducible and scalable for research and development applications.
Introduction
This compound, with the chemical formula C₁₁H₇ClO₂, is a halogenated derivative of 2-naphthoic acid. The introduction of a chlorine atom at the 5-position of the naphthalene ring significantly influences its electronic properties and reactivity, making it a valuable synthon for introducing the chloronaphthyl moiety into more complex molecular architectures. Its structural features are of particular interest to medicinal chemists and materials scientists for the design of novel therapeutic agents and functional organic materials.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available starting material, 1-chloronaphthalene. This strategic approach involves an initial Friedel-Crafts acylation to introduce a crucial acetyl group, followed by a haloform reaction to oxidize the methyl ketone to the desired carboxylic acid.
Step 1: Friedel-Crafts Acylation of 1-Chloronaphthalene to yield 2-Acetyl-5-chloronaphthalene
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct introduction of an acyl group onto an aromatic ring. In this initial step, 1-chloronaphthalene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the intermediate, 2-acetyl-5-chloronaphthalene.
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of acetyl chloride with aluminum chloride. This electrophile then attacks the electron-rich naphthalene ring. The directing effects of the chloro substituent on the naphthalene ring favor acylation at the 2- and 4-positions of the adjacent ring. Under controlled reaction conditions, the 2-acylated product is the major isomer formed.
Caption: Friedel-Crafts Acylation of 1-Chloronaphthalene.
Experimental Protocol: Synthesis of 2-Acetyl-5-chloronaphthalene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane or nitrobenzene.
-
Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. A solution of 1-chloronaphthalene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in the same anhydrous solvent is then added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Step 2: Haloform Oxidation of 2-Acetyl-5-chloronaphthalene to this compound
The haloform reaction provides a classic and efficient method for the conversion of methyl ketones to carboxylic acids.[1][2] In this step, the intermediate 2-acetyl-5-chloronaphthalene is treated with a halogen (e.g., bromine or chlorine) in the presence of a strong base, such as sodium hydroxide. The reaction proceeds through the exhaustive halogenation of the methyl group, followed by nucleophilic attack of hydroxide on the carbonyl carbon, leading to the cleavage of the trihalomethyl group and formation of the carboxylate salt. Subsequent acidification yields the final product, this compound. A similar transformation has been documented for the synthesis of β-naphthoic acid from methyl β-naphthyl ketone.[3]
References
A Technical Guide to the Spectral Analysis of 5-Chloro-2-naphthoic Acid
This in-depth technical guide provides a comprehensive overview of the spectral characterization of 5-chloro-2-naphthoic acid, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this halogenated naphthalene derivative.
Introduction: The Significance of this compound
This compound (C₁₁H₇ClO₂) is a substituted naphthalene carboxylic acid.[1][2] While direct applications are not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Naphthalene-based compounds are known to possess a wide range of biological activities, and the introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. For instance, derivatives of similar chlorinated naphthoic acid structures have been investigated for their potential as anticancer agents and inhibitors of NF-κB activity.[3] Accurate and unambiguous characterization of intermediates like this compound is therefore a critical step in the synthesis and development of novel therapeutic agents.
This guide provides a detailed analysis of the expected spectral data for this compound, explains the rationale behind the interpretation of these spectra, and offers robust, field-proven protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectral Data & Interpretation
The proton NMR spectrum of this compound is expected to show distinct signals for the six aromatic protons and the single carboxylic acid proton. The electron-withdrawing nature of both the chlorine atom and the carboxylic acid group, along with the fused ring system, leads to a complex and informative spectrum.
Table 1: ¹H NMR Peak Assignments for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -COOH | ~13.0 | Broad Singlet | - |
| H-1 | ~8.6 | Singlet | - |
| H-3 | ~8.1 | Doublet | 8.8 |
| H-4 | ~8.0 | Doublet of doublets | 8.8, 1.9 |
| H-6 | ~7.6 | Triplet | 7.9 |
| H-7 | ~7.7 | Doublet | 8.2 |
| H-8 | ~7.9 | Doublet | 7.6 |
Note: The chemical shifts and coupling constants are predicted based on established principles of NMR spectroscopy and data from similar compounds. The exact values may vary depending on the solvent and concentration.
Causality Behind Peak Assignments:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. This results in a characteristic broad signal at a very high chemical shift (downfield), often above 12 ppm.
-
Aromatic Protons: The protons on the naphthalene ring system resonate in the aromatic region (typically 7-9 ppm). The specific chemical shifts are influenced by the electronic effects of the substituents. The -COOH group is electron-withdrawing and will deshield adjacent protons. The chlorine atom is also electron-withdrawing and will have a similar effect. Protons in the ortho and para positions to these groups will be the most affected. The multiplicity of each signal (singlet, doublet, triplet, etc.) is determined by the number of adjacent protons, following the n+1 rule, and their coupling constants (J) provide information about the connectivity.
¹³C NMR Spectral Data & Interpretation
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.
Table 2: Predicted ¹³C NMR Peak Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C=O (Carboxylic Acid) | ~168 |
| C-5 (C-Cl) | ~134 |
| C-2 (C-COOH) | ~132 |
| C-4a | ~131 |
| C-8a | ~130 |
| C-4 | ~129 |
| C-1 | ~128 |
| C-7 | ~127 |
| C-8 | ~126 |
| C-6 | ~125 |
| C-3 | ~124 |
Note: These are predicted chemical shifts. Actual experimental values can vary based on solvent and other experimental conditions.
Expert Insights on Interpretation:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift of around 168 ppm.
-
Substituted Carbons: The carbons directly attached to the chlorine (C-5) and the carboxylic acid group (C-2) are also deshielded due to the electron-withdrawing nature of these substituents. Quaternary carbons (C-4a and C-8a) will also have distinct chemical shifts.
-
Unsubstituted Aromatic Carbons: The remaining aromatic carbons will resonate in the typical aromatic region of ~120-140 ppm. Their precise chemical shifts are influenced by their position relative to the substituents.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound well and the acidic proton is readily observable.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Spectral Features
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the carboxylic acid group and the aromatic ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid dimer) | 3300 - 2500 | Strong, Very Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=O stretch (carboxylic acid dimer) | 1710 - 1680 | Strong, Sharp |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Weak |
| C-O stretch (carboxylic acid) | 1320 - 1210 | Strong |
| O-H bend (carboxylic acid) | 950 - 910 | Broad, Medium |
| C-Cl stretch | 800 - 600 | Medium to Strong |
Authoritative Grounding:
-
O-H Stretch: The carboxylic acid O-H stretch is one of the most characteristic bands in an IR spectrum. Its extreme broadness is due to strong intermolecular hydrogen bonding, which creates a wide range of bond energies.
-
C=O Stretch: The carbonyl stretch of a carboxylic acid dimer is found at a lower frequency (1710-1680 cm⁻¹) compared to a monomeric C=O (~1760 cm⁻¹) due to the weakening of the double bond through hydrogen bonding.
-
Aromatic C=C Stretches: The multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon bonds within the naphthalene ring.
-
C-Cl Stretch: The position of the carbon-chlorine stretching vibration can be variable but is typically found in the fingerprint region.
Experimental Protocol for FT-IR Data Acquisition (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.
Step-by-Step Methodology:
-
Background Spectrum:
-
Ensure the ATR crystal (typically diamond) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary.
-
Label the significant peaks.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum and Fragmentation Pattern
For this compound (C₁₁H₇ClO₂), the molecular weight is approximately 206.62 g/mol .[1] Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster.
Table 4: Expected Key Ions in the Mass Spectrum of this compound
| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Interpretation |
| [M]⁺ | 206 | 208 | Molecular Ion |
| [M-OH]⁺ | 189 | 191 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 161 | 163 | Loss of carboxyl radical |
| [M-Cl]⁺ | 171 | - | Loss of chlorine radical |
| [C₁₀H₇]⁺ | 127 | - | Naphthyl cation |
Expert Insights on Fragmentation:
-
Molecular Ion Peak ([M]⁺): The most intense peak in this cluster should be the molecular ion containing the ³⁵Cl isotope at m/z 206. A smaller peak at m/z 208, approximately one-third the intensity of the m/z 206 peak, will correspond to the molecule containing the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
-
Loss of -OH: Cleavage of the C-O bond can lead to the loss of a hydroxyl radical, resulting in a fragment at m/z 189/191.
-
Loss of -COOH: A common fragmentation pathway for carboxylic acids is the loss of the entire carboxyl group as a radical, leading to a fragment at m/z 161/163.
-
Loss of -Cl: The loss of the chlorine atom would result in a fragment at m/z 171.
Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique for analyzing this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
LC-MS System Setup:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid helps to protonate the analyte.
-
-
Mass Spectrometry (MS):
-
Use an electrospray ionization (ESI) source in negative ion mode. Carboxylic acids are readily deprotonated to form [M-H]⁻ ions.
-
Set the mass spectrometer to scan a suitable m/z range (e.g., 50-500).
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1-5 µL) of the sample solution.
-
Acquire the data.
-
Analyze the resulting chromatogram and mass spectrum. Look for the expected [M-H]⁻ ion at m/z 205/207.
-
To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).
-
Visualizations
Molecular Structure
References
- 1. This compound | C11H7ClO2 | CID 14678745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 56961-89-8 [sigmaaldrich.com]
- 3. Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-Chloro-2-naphthoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-2-naphthoic acid, a key intermediate in various synthetic pathways. Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies in pharmaceutical and chemical research. In the absence of extensive empirical data, this document leverages theoretical models and analog comparisons to provide a robust predictive framework for solubility, alongside established experimental methodologies for validation.
Physicochemical Profile of this compound
A thorough understanding of a compound's intrinsic properties is the foundation for predicting its solubility. This compound is a substituted aromatic carboxylic acid with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO₂ | PubChem[1] |
| Molecular Weight | 206.63 g/mol | PubChem[1] |
| IUPAC Name | 5-chloronaphthalene-2-carboxylic acid | PubChem[1] |
| Melting Point | 270 °C | ChemicalBook[2] |
| Calculated XLogP3 | 3.5 | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook[2] |
The high melting point of 270 °C suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding between the carboxylic acid moieties and π-stacking of the naphthalene rings. These forces must be overcome by solvent-solute interactions for dissolution to occur. The calculated octanol-water partition coefficient (XLogP3) of 3.5 indicates a significant non-polar character, suggesting a preference for lipophilic environments over aqueous media.[1]
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in solubility.[3] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular interaction capabilities. For a quantitative approach, particularly in the absence of direct experimental data, predictive models are invaluable.
The General Solubility Equation (GSE) and its Application to Aqueous Solubility
The General Solubility Equation (GSE) is a widely used model for estimating the aqueous solubility of solid non-electrolytes.[4][5] It provides a valuable baseline for understanding the energetic penalties associated with removing a molecule from its crystal lattice and solvating it in water. The equation is as follows:
log Sw = -0.01(MP - 25) - log Kow + 0.5
Where:
-
Sw is the molar solubility in water.
-
MP is the melting point in degrees Celsius.
-
Kow is the octanol-water partition coefficient.
For this compound:
log Sw = -0.01(270 - 25) - 3.5 + 0.5 log Sw = -2.45 - 3.5 + 0.5 log Sw = -5.45
This corresponds to an estimated aqueous solubility of approximately 3.5 x 10⁻⁶ mol/L, confirming the compound's very low solubility in water.
Extending Solubility Prediction to Organic Solvents: A Qualitative and Semi-Quantitative Approach
While the GSE is specific to water, the principles can be extended to organic solvents. The solubility in an organic solvent will be influenced by the solvent's ability to disrupt the crystal lattice of this compound and form favorable interactions with the solute.
The key molecular features of this compound that govern its solubility are:
-
A polar, hydrogen-bonding carboxylic acid group: This group will interact favorably with polar and hydrogen-bonding solvents.
-
A large, non-polar, and aromatic naphthalene ring system: This part of the molecule will have favorable van der Waals interactions with non-polar and aromatic solvents.
-
A chloro substituent: This adds to the molecular weight and introduces a degree of polarity.
Based on these features, we can predict the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents can effectively solvate both the polar carboxylic acid group and the non-polar ring system. The parent compound, 2-naphthoic acid, is highly soluble in DMSO (100 mg/mL).[6]
-
Good to Moderate Solubility: Expected in polar protic solvents like methanol and ethanol, as well as in moderately polar solvents like acetone and ethyl acetate. These solvents can engage in hydrogen bonding with the carboxylic acid group. The parent compound, 2-naphthoic acid, is soluble in alcohol and has a reported solubility of 20 mg/mL in ethyl acetate.[7]
-
Moderate to Low Solubility: Expected in chlorinated solvents like dichloromethane.
-
Low Solubility: Expected in non-polar aromatic solvents like toluene and very low solubility in non-polar aliphatic solvents like hexane. While there are favorable interactions with the naphthalene ring, these solvents cannot effectively solvate the polar carboxylic acid group.
The presence of the chloro group, compared to the parent 2-naphthoic acid, increases the molecular weight and may slightly alter the crystal packing, which could lead to a modest decrease in solubility in some solvents.
Estimated Solubility of this compound in Common Organic Solvents
The following table provides semi-quantitative estimates of the solubility of this compound at ambient temperature, based on the theoretical principles discussed and the known solubility of the analogous 2-naphthoic acid. These values should be considered as guiding estimates for experimental work.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (> 50 mg/mL) | Excellent solvation of both polar and non-polar moieties. High solubility of the parent compound.[6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High (> 50 mg/mL) | Similar to DMSO in its solvating properties. |
| Ethanol | Polar Protic | Good (10 - 50 mg/mL) | Hydrogen bonding with the carboxylic acid group. The parent compound is soluble in alcohol. |
| Methanol | Polar Protic | Good (10 - 50 mg/mL) | Similar to ethanol, with potentially slightly higher solubility due to its smaller size. |
| Acetone | Polar Aprotic | Moderate (5 - 20 mg/mL) | Can accept hydrogen bonds and has moderate polarity. |
| Ethyl Acetate | Moderately Polar | Moderate (5 - 20 mg/mL) | The parent compound has a solubility of 20 mg/mL in this solvent.[7] |
| Dichloromethane | Halogenated | Moderate to Low (1 - 10 mg/mL) | Can interact with the aromatic ring and the chloro group. |
| Toluene | Non-polar Aromatic | Low ( < 1 mg/mL) | Favorable π-stacking but poor solvation of the carboxylic acid. |
| Hexane | Non-polar Aliphatic | Very Low ( < 0.1 mg/mL) | Lacks the ability to effectively solvate any part of the molecule. |
Experimental Determination of Solubility
For precise quantitative data, experimental determination is essential. The isothermal shake-flask method is a reliable and widely used technique.
Shake-Flask Method Protocol
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to ensure clear separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) from each vial, taking care not to disturb the solid phase.
-
Quantification:
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the samples.
-
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Impact of Physicochemical Properties on Solubility: A Deeper Dive
The interplay between the solute and solvent properties dictates the overall solubility. The following diagram illustrates the key relationships for this compound.
Caption: Key interactions influencing the solubility of this compound in different solvent classes.
Conclusion
References
- 1. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility parameters (HSP) [adscientis.com]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Estimation of aqueous solubility of organic compounds by using the general solubility equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
An In-depth Technical Guide to the Crystal Structure of 5-Chloro-2-naphthoic acid: A Predictive and Experimental Approach
Abstract
This technical guide provides a comprehensive framework for determining and understanding the crystal structure of 5-Chloro-2-naphthoic acid. In the absence of publicly available single-crystal X-ray diffraction data, this document outlines a dual approach, combining state-of-the-art computational crystal structure prediction (CSP) with established experimental methodologies for crystallization and characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will explore the intricacies of molecular modeling, force field selection, and geometry optimization to predict viable polymorphs of this compound. Furthermore, we will detail experimental techniques for crystal growth and subsequent analysis by powder and single-crystal X-ray diffraction, providing a complete workflow for the structural elucidation of this and similar small organic molecules.
Introduction: The Significance of Crystal Structure in Pharmaceutical Sciences
The three-dimensional arrangement of molecules in a crystalline solid, or its crystal structure, is a fundamental property that dictates a substance's physicochemical characteristics. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount, as it directly influences critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development. Different polymorphs of the same API can exhibit distinct properties, making the identification and characterization of the most stable and efficacious form a crucial step in the drug development pipeline.
Foundational Properties of this compound
A thorough understanding of the molecular and bulk properties of this compound is the cornerstone of any attempt at crystallization and structural analysis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO₂ | PubChem[1] |
| Molecular Weight | 206.62 g/mol | PubChem[1] |
| IUPAC Name | 5-chloronaphthalene-2-carboxylic acid | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Purity (Typical) | 98% | Sigma-Aldrich[2] |
These fundamental properties inform the selection of solvents for crystallization attempts and provide the necessary input for computational modeling.
Experimental Approach to Crystallization and Structure Determination
The traditional and definitive method for determining crystal structure is single-crystal X-ray diffraction (SCXRD). However, the success of this technique is entirely dependent on the ability to grow high-quality single crystals of sufficient size.
Crystallization Strategies for Aromatic Carboxylic Acids
The presence of a carboxylic acid group and an aromatic system in this compound suggests that hydrogen bonding and π-π stacking will be significant intermolecular interactions driving crystallization. The following techniques are recommended for attempting to grow single crystals.
This is often the simplest and most successful method for small organic molecules.[3]
Protocol:
-
Solvent Screening: Begin by testing the solubility of this compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane). The ideal solvent is one in which the compound is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Ensure the solution is free of any particulate matter by filtration through a syringe filter (0.22 µm).
-
Crystallization Vessel: Transfer the filtered solution to a clean, small vial or test tube. The vessel should have a narrow opening to slow the rate of evaporation.
-
Evaporation Control: Cover the vial with parafilm and puncture a few small holes to allow for slow solvent evaporation.[4]
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
This technique is particularly useful for sparingly soluble compounds and allows for finer control over the crystallization process.[5][6]
Protocol:
-
Solvent System Selection: Identify a "good" solvent in which this compound is readily soluble and a "poor" solvent in which it is insoluble, with the two solvents being miscible.
-
Hanging Drop Setup:
-
Place a reservoir of the "poor" solvent in a well of a crystallization plate.
-
On a siliconized cover slip, mix a small drop of the concentrated solution of the compound in the "good" solvent with a small amount of the "poor" solvent.
-
Invert the coverslip and seal the well.[7]
-
-
Sitting Drop Setup:
-
Place a reservoir of the "poor" solvent in the well.
-
On a pedestal within the well, place a small drop of the concentrated solution of the compound in the "good" solvent mixed with a small amount of the "poor" solvent.
-
Seal the well.[5]
-
-
Equilibration: The vapor of the more volatile "good" solvent will slowly diffuse into the reservoir, gradually increasing the concentration of the compound in the drop and inducing crystallization.
Characterization Techniques
Should the crystallization attempts yield suitable single crystals (typically > 50 µm in all dimensions with well-defined faces), SCXRD is the definitive technique for structure elucidation.[8]
Workflow:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[9]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined and refined to generate a final crystal structure model.[8]
In cases where single crystals cannot be grown, or for routine analysis and polymorph screening, PXRD is an invaluable tool.[10][11] It provides a "fingerprint" of the crystalline phase(s) present in a bulk sample.
Protocol:
-
Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites.
-
Data Acquisition: The powdered sample is placed in the diffractometer, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram can be compared to reference patterns for phase identification. It can also be used to determine unit cell parameters and assess sample purity and crystallinity.[11][12]
Computational Crystal Structure Prediction (CSP)
In the absence of experimental data, or as a complementary approach, CSP offers a powerful means to predict the crystal structure of a molecule from first principles.
Caption: A generalized workflow for computational crystal structure prediction.
Molecular Model Generation and Geometry Optimization
The first step in any CSP study is to create an accurate 3D model of the molecule.
Protocol:
-
2D to 3D Conversion: A 2D sketch of this compound can be created using molecular modeling software such as ChemDoodle 3D or MolView.[13][14] This is then converted to an initial 3D structure.
-
Geometry Optimization: The initial 3D structure is then subjected to geometry optimization using quantum mechanical methods, typically Density Functional Theory (DFT), to find the lowest energy conformation of the isolated molecule.[15][16][17] This step is crucial as the molecular conformation can significantly influence the crystal packing.
Force Field Selection
A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms.[18] The choice of an appropriate force field is critical for accurately calculating the lattice energies of the predicted crystal structures. For small organic molecules, widely used force fields include OPLS-AA, GAFF, and MMFF.[19]
Crystal Packing Search
With an optimized molecular geometry and a suitable force field, a crystal structure prediction algorithm is used to generate a large number of plausible crystal packing arrangements. These algorithms explore the vast conformational and packing space to identify low-energy structures.
Energy Ranking and Polymorph Analysis
The generated crystal structures are ranked based on their calculated lattice energies. The structures with the lowest energies are considered the most likely to be observed experimentally. It is common to find multiple structures within a small energy window, representing potential polymorphs.
Validation and Characterization of Predicted Structures
The predicted low-energy structures should be further analyzed to understand their stability and to provide data that can be compared with experimental results.
For each of the top-ranked predicted structures, a powder X-ray diffraction pattern can be simulated. If an experimental PXRD pattern is available, it can be compared with the simulated patterns to identify the correct polymorph and validate the computational prediction.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[20][21] By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts, such as hydrogen bonds and π-π stacking, can be identified and analyzed.[20][22][23] This provides valuable insights into the forces that govern the crystal packing.
Caption: Conceptual diagram of Hirshfeld surface analysis.
Conclusion: An Integrated Approach to Structural Elucidation
The determination of the crystal structure of a small organic molecule like this compound is a critical endeavor in pharmaceutical development. While single-crystal X-ray diffraction remains the gold standard, its reliance on successful crystal growth can be a significant bottleneck. This guide has presented a comprehensive, dual-pronged strategy that mitigates this challenge. By integrating robust computational crystal structure prediction with systematic experimental crystallization and characterization techniques, researchers can gain deep insights into the solid-state structure of molecules, even in the absence of pre-existing data. The predictive power of CSP can guide experimental efforts, while techniques like PXRD can validate computational models. This integrated workflow represents a modern, efficient, and scientifically rigorous approach to unlocking the crucial structural information that underpins the rational design of pharmaceutical materials.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 3. Slow Evaporation Method [people.chem.umass.edu]
- 4. Growing Crystals [web.mit.edu]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Powder diffraction - Wikipedia [en.wikipedia.org]
- 13. ChemDoodle 3D | Molecular Modeling and Graphics Software [chemdoodle.com]
- 14. app.molview.com [app.molview.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 19. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. set-science.com [set-science.com]
thermochemical properties of 5-Chloro-2-naphthoic acid
An In-Depth Technical Guide to the Thermochemical Properties of 5-Chloro-2-naphthoic Acid
This guide provides a comprehensive framework for determining and understanding the . Recognizing the current scarcity of published data for this specific compound, this document outlines a robust, combined experimental and computational approach. This methodology is designed to generate highly accurate and reliable thermochemical data, essential for researchers, scientists, and professionals in drug development and materials science. By leveraging established techniques and insights from similar molecular structures, this guide serves as a complete roadmap for the full thermochemical characterization of this compound.
Introduction to this compound
This compound is a halogenated derivative of 2-naphthoic acid. The introduction of a chlorine atom to the naphthalene ring system can significantly influence the molecule's electronic distribution, crystal packing, and, consequently, its thermochemical properties. These properties, including enthalpy of formation, heat capacity, and lattice energy, are fundamental to understanding the compound's stability, reactivity, and behavior in various physical and chemical processes. Such data is critical for applications ranging from synthetic chemistry and process development to pharmaceutical formulation and computational modeling.
While extensive thermochemical data exists for parent compounds like benzoic and naphthoic acids, the specific properties of this compound are not well-documented in publicly accessible literature. This guide, therefore, proposes a systematic approach to bridge this knowledge gap.
Foundational Thermochemical Data of Naphthoic Acid and its Derivatives
To establish a baseline for our investigation, it is instructive to review the known thermochemical properties of closely related compounds. The energetics of 1- and 2-naphthoic acids have been studied, providing valuable context.[1]
| Property | 1-Naphthoic Acid | 2-Naphthoic Acid |
| Enthalpy of Fusion (kJ·mol⁻¹) | 19.89 | 23.54 |
| Melting Point (K) | 435.2 | 460.2 |
| Molar Heat Capacity at 298.15 K (J·mol⁻¹·K⁻¹) | 285.7 | 285.7 |
| Enthalpy of Combustion (crystalline, kJ·mol⁻¹) | -5138.43 ± 0.87 | -5137.95 ± 7.20 |
| Enthalpy of Formation (crystalline, kJ·mol⁻¹) | -346.1 ± 1.5 | - |
| Enthalpy of Sublimation (kJ·mol⁻¹) | Varies by technique | Varies by technique |
Data sourced from "The energetics of the isomeric 1- and 2-naphthoic acids"[1].
These values highlight the subtle energetic differences arising from the position of the carboxylic acid group on the naphthalene ring. The introduction of a chlorine atom in this compound is expected to further modify these properties due to its inductive and steric effects.
Proposed Experimental Workflow for Thermochemical Characterization
A multi-technique experimental approach is essential for a comprehensive and validated thermochemical dataset. The following workflow is proposed:
Caption: Proposed experimental workflow for thermochemical analysis.
Step 1: Sample Purification and Purity Assessment
Rationale: The accuracy of all subsequent thermochemical measurements is critically dependent on the purity of the sample. Impurities can significantly affect measured values, particularly for enthalpy of combustion and vapor pressure.
Protocol:
-
Purification: The commercially available this compound should be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) until a constant melting point is achieved.
-
Purity Verification:
-
Quantitative Nuclear Magnetic Resonance (qNMR): Use a certified reference material to determine the absolute purity of the sample.
-
High-Performance Liquid Chromatography (HPLC): Employ a suitable column and mobile phase to detect and quantify any minor impurities.
-
Water Content: Perform Karl Fischer titration to determine the water content, as this is crucial for accurate combustion calorimetry.
-
Step 2: Differential Scanning Calorimetry (DSC)
Rationale: DSC is a rapid and reliable method for determining the melting temperature and enthalpy of fusion. It also serves to screen for any phase transitions prior to melting.
Protocol:
-
Accurately weigh 2-5 mg of the purified sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5-10 K·min⁻¹) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point, and the integrated area of the peak yields the enthalpy of fusion.
-
Perform multiple runs to ensure reproducibility.
Step 3: Bomb Calorimetry
Rationale: Isoperibol combustion calorimetry is the gold standard for determining the standard molar enthalpy of combustion (Δc H°). This value is then used to derive the standard molar enthalpy of formation in the crystalline state (Δf H°(cr)).
Protocol:
-
Press a pellet of the purified sample (approximately 0.5-1.0 g).
-
Place the pellet in a crucible within a high-pressure oxygen bomb. A known mass of benzoic acid is often used as a combustion aid and for calibration.
-
Seal the bomb and pressurize with high-purity oxygen (e.g., 3 MPa).
-
Submerge the bomb in a precisely known quantity of water in a calorimeter jacket.
-
Ignite the sample and record the temperature change of the water.
-
The energy of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter.
-
Corrections are applied for the combustion of the fuse wire and any auxiliary substances, as well as for the formation of nitric and chloric acids.
Step 4: Knudsen Effusion or Transpiration Method
Rationale: The enthalpy of sublimation (Δsub H°) is determined by measuring the vapor pressure of the solid as a function of temperature. The Knudsen effusion method is suitable for low vapor pressures, while the transpiration method is effective at higher pressures.
Protocol (Transpiration Method):
-
A stream of an inert carrier gas (e.g., nitrogen) is passed at a known flow rate over a sample of this compound maintained at a constant temperature.
-
The gas becomes saturated with the vapor of the substance.
-
The sublimed material is collected in a cold trap downstream.
-
The mass of the transported substance is determined gravimetrically.
-
The vapor pressure is calculated from the mass of the sublimed material, the volume of the carrier gas, and the temperature.
-
Measurements are repeated at several temperatures.
-
The enthalpy of sublimation is derived from the slope of the line in a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.
Proposed Computational Workflow
Computational chemistry provides a powerful complementary approach to experimental measurements. High-accuracy composite methods can predict thermochemical properties with a high degree of confidence.[2][3]
Caption: Proposed computational workflow for thermochemical calculations.
Step 1: Conformational Analysis
Rationale: Identify the lowest energy conformer of this compound, as this is the most populated state and is essential for accurate energy calculations.
Protocol:
-
Perform a systematic conformer search using a computationally inexpensive method like Density Functional Tight Binding (DFTB) or a suitable molecular mechanics force field.
-
Identify all unique low-energy conformers.
Step 2: Geometry Optimization and Frequency Calculation
Rationale: Obtain an accurate molecular geometry and the vibrational frequencies necessary for calculating thermal corrections to the enthalpy.
Protocol:
-
Optimize the geometry of the lowest energy conformer using a reliable Density Functional Theory (DFT) method, such as B3LYP with a Pople-style basis set (e.g., 6-31G(d)).
-
Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPE) and thermal corrections.
Step 3: High-Accuracy Single-Point Energy Calculation
Rationale: Use a high-level composite method to obtain a highly accurate electronic energy.
Protocol:
-
Perform a single-point energy calculation on the DFT-optimized geometry using a method like Gaussian-4 (G4) theory.[2] G4 theory is known for its accuracy in predicting the thermochemistry of halogenated organic molecules.
Step 4: Calculation of Gas-Phase Enthalpy of Formation
Rationale: Use homodesmotic reactions to minimize errors in the calculated enthalpy of formation by canceling out systematic errors in the computational method.
Protocol:
-
Define a balanced chemical reaction (homodesmotic reaction) where the types of bonds and atomic environments are conserved on both the reactant and product sides. For example: this compound + Naphthalene → 2-Naphthoic acid + 5-Chloronaphthalene
-
Calculate the electronic energies and thermal corrections for all species in the reaction using the methods described above.
-
Calculate the reaction enthalpy (Δr H°).
-
Rearrange the equation to solve for the enthalpy of formation of this compound, using experimentally known values for the other species.
Data Integration and Validation
The cornerstone of this proposed study is the integration of experimental and computational data. The gas-phase enthalpy of formation obtained from the computational workflow can be compared with the value derived from the experimental enthalpies of formation in the crystalline state and the enthalpy of sublimation:
Δf H°(g) = Δf H°(cr) + Δsub H°
A strong agreement between the computationally derived Δf H°(g) and the experimentally determined value provides a high degree of confidence in the overall thermochemical dataset.
Safety and Handling
This compound is a chemical that requires careful handling. Based on available safety data, the following precautions should be observed:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Handle in a well-ventilated area or under a fume hood.
-
Storage: Keep sealed in a dry, room-temperature environment.
Conclusion
This guide presents a comprehensive, dual-pronged strategy for the definitive thermochemical characterization of this compound. By combining rigorous experimental measurements with high-accuracy computational modeling, it is possible to generate a complete and reliable set of thermochemical data. This information is invaluable for advancing the scientific understanding of this compound and enabling its effective application in research and development. The methodologies outlined herein are robust, grounded in established scientific principles, and represent the current best practices in the field of chemical thermodynamics.
References
chemical reactivity of 5-Chloro-2-naphthoic acid
An In-Depth Technical Guide to the Chemical Reactivity of 5-Chloro-2-naphthoic Acid
Abstract
This compound is a key bifunctional intermediate in the synthesis of advanced materials and pharmacologically active compounds. Its chemical behavior is dictated by the interplay of three distinct components: the electron-rich naphthalene core, the deactivating, meta-directing carboxylic acid group, and the deactivating, ortho-, para-directing chloro substituent. This guide provides a comprehensive analysis of the molecule's reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its synthesis, the nuanced landscape of its electrophilic aromatic substitution reactions, transformations of the carboxylic acid moiety, and the potential for nucleophilic substitution at the C-Cl bond. This document is designed not merely as a list of reactions, but as a strategic manual, explaining the causality behind experimental choices to empower rational design and synthesis.
Introduction to this compound
The strategic placement of the chloro and carboxylic acid groups on the naphthalene scaffold makes this compound a versatile building block. Its rigid, planar structure is a desirable feature in drug design for optimizing interactions with biological targets.[1] The molecule's significance is particularly noted in the development of novel anticancer agents and inhibitors of critical signaling pathways like NF-κB.[2]
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are crucial for predicting its behavior in different solvent systems and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO₂ | [3] |
| Molecular Weight | 206.62 g/mol | [3] |
| CAS Number | 56961-89-8 | [3][4] |
| Physical Form | Solid | [4] |
| XLogP3 | 3.5 | [3] |
| InChI Key | WVRYXJXPKJMSON-UHFFFAOYSA-N | [4] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of this compound and its derivatives. While a specific, comprehensive dataset for this exact molecule is not aggregated in a single public source, data from analogous structures like 2-naphthoic acid and 5-chloro-2-thiophenecarboxylic acid provide a strong predictive framework.[5][6][7]
-
¹H NMR: Aromatic protons would appear as a series of multiplets in the δ 7.5-8.5 ppm range. The carboxylic acid proton would be a broad singlet at a significantly downfield shift (>10 ppm), depending on the solvent.
-
¹³C NMR: Aromatic carbons would resonate between δ 125-135 ppm, with quaternary carbons (including the one bearing the chloro group) at the lower field end of this range. The carbonyl carbon of the carboxylic acid would be observed around δ 170 ppm.[7]
-
FTIR: Key vibrational bands would include a broad O-H stretch for the carboxylic acid from ~2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-Cl stretching in the 600-800 cm⁻¹ region.
Synthesis of the this compound Scaffold
The synthesis of this compound is not commonly detailed as a primary procedure but can be achieved through established organometallic or oxidation routes common for naphthoic acids. A plausible and robust approach involves the carboxylation of a suitable Grignard or organolithium reagent derived from a 5,2-disubstituted naphthalene precursor. Alternatively, oxidation of a precursor like 5-chloro-2-methylnaphthalene provides a direct route.
Retrosynthetic Analysis and Key Strategies
A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The carboxylation of an organometallic species is a highly reliable method for installing the carboxylic acid group.
Caption: Retrosynthetic pathway for this compound.
Protocol: Synthesis via Grignard Carboxylation
This protocol describes a general, yet field-proven, workflow for the synthesis of naphthoic acids, adapted for the 5-chloro substituted target.[8][9]
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve 2-bromo-5-chloronaphthalene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the solution to the magnesium. Once the exothermic reaction begins, add the remaining solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the mixture for 1-2 hours until the magnesium is consumed.
-
-
Carboxylation:
-
Cool the Grignard solution in an ice-salt bath.
-
In a separate flask, place an excess of crushed dry ice (solid CO₂).
-
Slowly transfer the Grignard reagent solution onto the dry ice via cannula with vigorous stirring. Expertise Note: This step must be done carefully to control the exothermic reaction and prevent sublimation of excess CO₂.
-
-
Workup and Purification:
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Quench the reaction by slowly adding dilute hydrochloric acid (e.g., 1 M HCl) until the aqueous layer is acidic (pH ~1-2). This protonates the carboxylate salt.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Reactivity of the Naphthalene Core: Electrophilic Aromatic Substitution
The reactivity of the naphthalene ring towards electrophiles is governed by the combined electronic effects of the existing substituents. The carboxylic acid group is a strong deactivating group and directs incoming electrophiles to the meta position relative to itself.[10] Conversely, the chlorine atom is also deactivating (due to induction) but is an ortho-, para- director (due to resonance).[11][12]
Mechanistic Considerations
The outcome of an electrophilic aromatic substitution (EAS) reaction on this compound is a contest between these directing effects.
-
-COOH group (at C2): Deactivates the ring and directs meta (to C4 and C7).
-
-Cl group (at C5): Deactivates the ring but directs ortho (to C4 and C6) and para (to C8).
The positions C4, C6, C7, and C8 are all activated or deactivated to varying degrees. The C4 position is influenced by both groups (meta to -COOH, ortho to -Cl), making it a potential, albeit sterically hindered, site for substitution. The most likely positions for substitution will depend on the specific reaction conditions and the nature of the electrophile. Generally, positions on the same ring as the activating group (even a weakly activating one like Cl) are favored.
Caption: General workflow for electrophilic aromatic substitution.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for functionalization, most commonly through nucleophilic acyl substitution.[13][14] This class of reactions allows for the synthesis of esters, amides, and acid chlorides, which are themselves valuable intermediates for further chemical transformations.[2]
Nucleophilic Acyl Substitution: A Gateway to Derivatives
The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles. The reaction typically proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group (often water). To enhance reactivity, the carboxylic acid is frequently converted to a more reactive derivative, such as an acid chloride.[13]
Caption: Synthetic pathways from the carboxylic acid moiety.
Protocol: Synthesis of Methyl 5-Chloro-2-naphthoate (Esterification)
This protocol is based on a standard method for converting carboxylic acids to methyl esters using methyl iodide.[15]
-
Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent like acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 eq.).
-
Reaction: Stir the suspension at room temperature for 1 hour to form the carboxylate salt.
-
Addition: Add methyl iodide (CH₃I, 1.2 eq.) to the mixture.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours. Trustworthiness Note: Monitor the reaction by TLC to ensure the starting material is fully consumed.
-
Workup: Cool the mixture, dilute with water, and extract with ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water, dry over MgSO₄, concentrate in vacuo, and purify the residue by column chromatography on silica gel to yield the pure methyl ester.
Protocol: Synthesis of 5-Chloro-2-naphthamide (Amide Formation)
Amide bond formation is a cornerstone of medicinal chemistry. This two-step protocol via an acid chloride intermediate is highly efficient.
-
Acid Chloride Formation:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in toluene.
-
Add thionyl chloride (SOCl₂, 2.0 eq.) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the more reactive acid chloride forms.
-
Remove the excess SOCl₂ and toluene under reduced pressure to obtain the crude 5-chloro-2-naphthoyl chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add a solution of aqueous ammonia or the desired amine (2.2 eq.) and a base like triethylamine (if using an amine salt).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Upon completion, wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or chromatography.
-
Reactivity of the C-Cl Bond: Nucleophilic Aromatic Substitution
The direct replacement of the chlorine atom via a nucleophilic aromatic substitution (SₙAr) mechanism is challenging but possible under specific conditions.[16][17] SₙAr reactions require the aromatic ring to be electron-poor, a condition that is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[17][18] In this compound, the carboxylic acid group is not ideally positioned (it is meta to the C-Cl bond on an adjacent ring) to strongly activate the C-Cl bond towards nucleophilic attack. Therefore, forcing conditions (high temperature, high pressure, strong nucleophiles) would likely be required for this transformation.
Applications in Drug Discovery
The true value of this compound is realized in its application as a versatile scaffold. By leveraging the reactivity of the carboxylic acid group, medicinal chemists can readily synthesize libraries of amide and ester derivatives for biological screening.
Case Study: Scaffolds for NF-κB Inhibitors and Anticancer Agents
Research has shown that amide derivatives of 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid, a structure derived from the 5-chloro-naphthoic acid core, exhibit potent NF-κB inhibitory activity and cytotoxicity against cancer cell lines.[2] In these studies, the 5-chloro substituent on the naphthofuran ring was found to be a key contributor to the biological activity, highlighting the importance of this specific halogenation pattern.[2] The synthesis of these complex molecules relies on the initial functionalization of the carboxylic acid group, typically through amide coupling reactions.
Conclusion
This compound presents a rich and nuanced chemical reactivity profile. While the naphthalene core's susceptibility to electrophilic attack is tempered by the deactivating nature of its substituents, the carboxylic acid moiety provides a reliable handle for extensive derivatization via nucleophilic acyl substitution. This reactivity makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the field of medicinal chemistry. Understanding the interplay of its functional groups is paramount for any scientist aiming to exploit this scaffold in the rational design of novel therapeutics and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H7ClO2 | CID 14678745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 56961-89-8 [sigmaaldrich.com]
- 5. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Naphthoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 8-Chloro- and 5,8-Dichloro1-naphthoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gacariyalur.ac.in [gacariyalur.ac.in]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
5-Chloro-2-naphthoic acid molecular weight and formula
An In-Depth Technical Guide to 5-Chloro-2-naphthoic Acid: Synthesis, Characterization, and Application in Drug Discovery
Authored by a Senior Application Scientist
Introduction
This compound is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate and structural scaffold in the synthesis of complex organic molecules. Its naphthalene core provides a rigid, lipophilic framework that is frequently exploited in medicinal chemistry. While not an end-product therapeutic itself, its true value lies in its role as a versatile building block for the development of novel pharmacological agents.[1][2][3][4] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application as a precursor for potent inhibitors of critical biological pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade, a key regulator of inflammation and cell survival.[5]
Physicochemical and Structural Properties
The structural and chemical properties of this compound dictate its reactivity and suitability for various synthetic transformations. A summary of its key identifiers and computed properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO₂ | PubChem[6] |
| Molecular Weight | 206.62 g/mol | PubChem[6] |
| CAS Number | 56961-89-8 | PubChem[6] |
| IUPAC Name | 5-chloronaphthalene-2-carboxylic acid | PubChem[6] |
| Physical Form | Solid (inferred) | --- |
| XLogP3 | 3.5 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Melting Point | Not reported; (Parent: 2-Naphthoic acid, 185.5 °C) | Cheméo,[7][8] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, ether (inferred from parent compound) | Solubility of Things[7] |
Synthesis and Purification
The synthesis of this compound can be approached through several established organic chemistry routes. A common and reliable method involves the haloform reaction of a corresponding methyl ketone. This section outlines a plausible synthetic workflow, starting from the Friedel-Crafts acylation of 1-chloronaphthalene to generate the precursor ketone, followed by oxidation to the desired carboxylic acid.
Synthetic Workflow Diagram
The following diagram illustrates the two-stage process for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol provides a representative method for the laboratory-scale synthesis.
PART A: Friedel-Crafts Acylation to 5-Chloro-2-acetylnaphthalene
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
Reagents: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of 1-chloronaphthalene (1.0 eq.) and acetyl chloride (1.05 eq.) in the same solvent dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This will hydrolyze the aluminum complex. Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 5-Chloro-2-acetylnaphthalene.
PART B: Haloform Oxidation to this compound [9]
-
Setup: In a flask equipped with a stirrer and thermometer, dissolve the crude 5-Chloro-2-acetylnaphthalene (1.0 eq.) in a suitable solvent like dioxane or THF.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, ~3-4 eq.). While stirring vigorously, add a solution of sodium hypochlorite (NaOCl, household bleach can be used, ~3-4 eq.) dropwise.
-
Reaction: An exothermic reaction may occur. Maintain the temperature between 60-70 °C using a water bath for cooling as needed. Stir for an additional 30-60 minutes after the initial exothermic phase subsides. Monitor the disappearance of the starting ketone by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Destroy any excess hypochlorite by adding a solution of sodium bisulfite until a test with starch-iodide paper is negative.
-
Isolation: Acidify the aqueous solution to a pH of 1-2 with concentrated HCl. A precipitate of this compound should form.
-
Collection: Collect the crude acid by vacuum filtration on a Büchner funnel, wash thoroughly with cold water, and suck dry.
Experimental Protocol: Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds based on differences in solubility.[10][11][12]
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. For naphthoic acids, ethanol/water or toluene are often effective.
-
Dissolution: Place the crude, dried this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[13]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]
-
Collection and Washing: Collect the purified crystals by vacuum filtration.[14] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals on the funnel by drawing air through them, then transfer them to a watch glass or drying oven to remove the last traces of solvent.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic aromatic proton signals, and the carboxylic acid proton will appear as a broad singlet far downfield. The ¹³C NMR will show the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like TFA or formic acid) is typically used. A single sharp peak indicates a high degree of purity.[16][17][18]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound. The spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Application in Drug Discovery: A Scaffold for NF-κB Inhibitors
The naphthalene scaffold of this compound is a validated starting point for the synthesis of potent inhibitors of the NF-κB signaling pathway.[5] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers, making it a high-value therapeutic target.[19][20][21]
The NF-κB Signaling Pathway
NF-κB is a family of transcription factors that control the expression of genes involved in inflammation, immunity, and cell survival.[22] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The canonical pathway is typically activated by pro-inflammatory signals like TNF-α or IL-1. This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome, freeing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate target gene expression.[21][23]
NF-κB Pathway Diagram
Caption: The canonical NF-κB signaling pathway.
Experimental Protocol: Synthesis of a Bioactive Amide Derivative
This compound can be readily converted into amides, which are often more biologically active. This protocol outlines a standard amide coupling reaction.
Workflow Diagram
Caption: Workflow for amide synthesis from this compound.
Protocol:
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous solvent like DMF or DCM.
-
Activation: Add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (e.g., 3,5-bis(trifluoromethyl)aniline, 1.1 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[24]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a cool, dry, tightly sealed container away from strong oxidizing agents.
-
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an ideal starting material for creating libraries of complex molecules. Its most significant application lies in the field of drug discovery, where its naphthalene core serves as a proven scaffold for developing potent inhibitors of key disease-related targets like the NF-κB pathway. The protocols and data presented in this guide provide a comprehensive foundation for researchers and scientists to effectively utilize this important building block in their synthetic and medicinal chemistry endeavors.
References
- 1. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 2. Portico [access.portico.org]
- 3. mdpi.com [mdpi.com]
- 4. news.umich.edu [news.umich.edu]
- 5. Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H7ClO2 | CID 14678745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 2-Naphthalenecarboxylic acid (CAS 93-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. home.miracosta.edu [home.miracosta.edu]
- 15. rsc.org [rsc.org]
- 16. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. raybiotech.com [raybiotech.com]
- 21. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 23. cusabio.com [cusabio.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Physical Characteristics of 5-Chloro-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the physical appearance and odor of 5-Chloro-2-naphthoic acid, a crucial compound in various research and development applications. As a Senior Application Scientist, this guide aims to synthesize available data with practical insights to ensure the accurate identification and handling of this substance.
Core Physical Properties at a Glance
A summary of the key physical and chemical identifiers for this compound is presented below for quick reference.
| Property | Value | Source |
| Chemical Formula | C₁₁H₇ClO₂ | PubChem[1] |
| Molecular Weight | 206.63 g/mol | Sigma-Aldrich, PubChem[1] |
| CAS Number | 56961-89-8 | Sigma-Aldrich, PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
In-Depth Analysis of Physical Appearance and Odor
A thorough understanding of a compound's physical characteristics is fundamental for its proper identification, handling, and use in experimental settings. This section delves into the available data on the appearance and odor of this compound.
Physical State and Form
This compound is consistently documented as a solid at room temperature. This is a critical piece of information for its storage and handling, indicating that it should be managed as a powdered or crystalline substance.
Color: A Comparative Analysis
The precise color of this compound is not definitively stated in readily available safety data sheets or product descriptions. However, by examining related compounds, we can establish a likely color profile. The parent compound, 2-Naphthoic acid, is described as a "white to pale yellow powder". This suggests that the chlorinated derivative may present a similar appearance.
It is common for minor impurities or variations in crystalline structure to impart a slight coloration to organic compounds. Therefore, researchers should expect this compound to appear as a white, off-white, or pale yellowish solid . This variability underscores the importance of verifying the compound's identity through analytical methods rather than relying solely on visual inspection.
Odor Profile
Across multiple sources and safety data sheets for this compound and its close chemical relatives, there is a consistent lack of information regarding its odor. This absence of data strongly suggests that the compound is likely odorless or possesses no distinct, characteristic smell . In a laboratory setting, the absence of a noticeable odor is a significant safety feature, as it reduces the risk of inhalation exposure. However, standard safety protocols, such as handling the compound in a well-ventilated area or under a fume hood, should always be observed.
Conclusion for the Researcher
References
Methodological & Application
Synthesis of 5-Chloro-2-naphthoic Acid Derivatives: An In-Depth Technical Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of 5-Chloro-2-naphthoic acid and its derivatives. This class of compounds holds significant potential in medicinal chemistry and materials science, necessitating robust and versatile synthetic strategies. This document moves beyond a simple recitation of steps, offering insights into the rationale behind experimental choices and providing detailed, field-proven protocols.
Introduction: The Significance of the this compound Scaffold
The naphthalene core is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. The introduction of a chlorine atom at the 5-position and a carboxylic acid at the 2-position of the naphthalene ring system creates a versatile building block, this compound. The chloro substituent provides a handle for further functionalization through cross-coupling reactions, while the carboxylic acid moiety is readily converted into a variety of functional groups, such as amides and esters, allowing for the exploration of a broad chemical space. Derivatives of this compound have been investigated for their potential as anticancer and anti-inflammatory agents, highlighting the importance of efficient and adaptable synthetic methodologies.[1]
Core Synthetic Strategy: Preparation of this compound
The synthesis of the parent this compound is a critical first step. While several routes can be envisaged, a practical and scalable approach involves the oxidation of a readily available precursor, such as 5-chloro-2-methylnaphthalene or 5-chloro-2-acetylnaphthalene. The oxidation of an alkyl or acetyl group on an aromatic ring to a carboxylic acid is a well-established transformation in organic synthesis.
A plausible and effective method for the synthesis of this compound is the oxidation of 2-methylnaphthalene to 2-naphthoic acid, which can be adapted for the chlorinated analogue.[2][3] This typically involves the use of a strong oxidizing agent, such as potassium permanganate or a cobalt-manganese-bromide catalyst system in the presence of an oxygen source.[2][3]
Below is a representative workflow for the synthesis of this compound.
Caption: A representative workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound via Oxidation
This protocol is a representative procedure based on established methods for the oxidation of methylarenes.[2][3]
Materials:
-
5-Chloro-2-methylnaphthalene
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Glacial acetic acid
-
Oxygen or air supply
-
High-pressure reactor
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a high-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature probe, add 5-chloro-2-methylnaphthalene (1 equivalent), cobalt(II) acetate tetrahydrate (e.g., 0.02 equivalents), manganese(II) acetate tetrahydrate (e.g., 0.02 equivalents), and sodium bromide (e.g., 0.04 equivalents).
-
Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 volumes relative to the starting material).
-
Reaction Conditions: Seal the reactor and pressurize with oxygen or air to the desired pressure (e.g., 10-20 atm). Heat the reaction mixture to a temperature between 100-150 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by a suitable technique such as HPLC or TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Isolation: Pour the reaction mixture into water. The crude this compound may precipitate. Filter the solid and wash with water.
-
Purification: For further purification, the crude acid can be dissolved in an aqueous solution of sodium hydroxide. The resulting solution is then washed with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities. The aqueous layer is then acidified with hydrochloric acid to precipitate the pure this compound. The precipitate is collected by filtration, washed with water, and dried under vacuum.
Characterization Data (Expected):
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, with characteristic splitting patterns for the substituted naphthalene ring. A broad singlet for the carboxylic acid proton above 12 ppm. |
| ¹³C NMR | Signals for the eleven aromatic carbons, including the quaternary carbons, and a signal for the carboxylic acid carbonyl carbon above 165 ppm. |
| Mass Spec. | A molecular ion peak corresponding to the mass of this compound (C₁₁H₇ClO₂). |
| IR | A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. |
Derivatization Strategies: Expanding the Chemical Space
The true utility of this compound lies in its potential for derivatization. The carboxylic acid and the chloro-substituent serve as orthogonal handles for a variety of chemical transformations.
Caption: Key derivatization pathways for this compound.
Amide Synthesis
The formation of amides from carboxylic acids is a fundamental transformation in medicinal chemistry. The direct reaction of a carboxylic acid with an amine is generally inefficient. Therefore, the carboxylic acid must first be activated. A common and effective method is the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with an amine.
This protocol is a robust method for the synthesis of a wide range of amides from this compound.[4][5][6]
Step 1: Formation of 5-Chloro-2-naphthoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DCM or toluene, add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Isolation: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-chloro-2-naphthoyl chloride is often used in the next step without further purification.
Step 2: Amide Formation
Materials:
-
5-Chloro-2-naphthoyl chloride
-
Primary or secondary amine (1-1.2 equivalents)
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C.
-
Acyl Chloride Addition: Add a solution of 5-chloro-2-naphthoyl chloride (1 equivalent) in anhydrous DCM dropwise to the amine solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Ester Synthesis
Esterification is another important derivatization of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and effective method.
This protocol describes the synthesis of methyl 5-chloro-2-naphthoate, a key intermediate for subsequent cross-coupling reactions.[3][7]
Materials:
-
This compound
-
Methanol (as both reactant and solvent)
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate.
-
Purification: Wash the organic solution with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester. The product can be further purified by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling
The chlorine atom at the 5-position of the naphthalene ring provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This reaction allows for the formation of a carbon-carbon bond, enabling the synthesis of biaryl derivatives. The carboxylic acid group is typically protected as an ester during this reaction.
This protocol outlines a general procedure for the coupling of methyl 5-chloro-2-naphthoate with an arylboronic acid.[8]
Materials:
-
Methyl 5-chloro-2-naphthoate (from Protocol 3)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF) and water
Procedure:
-
Reaction Setup: In a Schlenk flask, combine methyl 5-chloro-2-naphthoate (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 0.05 equivalents), and the base (2-3 equivalents).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.
-
Hydrolysis (optional): The resulting biaryl ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) if desired.
Data Presentation: Representative Derivatives
The following table summarizes the expected types of derivatives that can be synthesized from this compound, along with their potential applications.
| Derivative Type | General Structure | Synthetic Method | Potential Applications |
| Amides | R¹ = alkyl, aryl, heteroarylR² = H, alkyl | Amide Coupling | Anticancer, Anti-inflammatory |
| Esters | R = alkyl, aryl | Esterification | Prodrugs, Intermediates for further synthesis |
| Biaryl Derivatives | Ar = aryl, heteroaryl | Suzuki-Miyaura Coupling | Materials Science, Medicinal Chemistry |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of derivatives with potential applications in drug discovery and materials science. The synthetic protocols outlined in this guide provide a robust framework for accessing these compounds. The ability to perform amide couplings, esterifications, and palladium-catalyzed cross-coupling reactions on this scaffold allows for extensive exploration of the surrounding chemical space. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
- 1. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
5-Chloro-2-naphthoic Acid: A Versatile Building Block for Advanced Organic Synthesis in Drug Discovery
Introduction: Unveiling the Potential of a Key Synthetic Intermediate
5-Chloro-2-naphthoic acid is a bifunctional aromatic compound that has emerged as a valuable building block in the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry. Its rigid naphthalene core, substituted with both an electron-withdrawing chlorine atom and a versatile carboxylic acid moiety, provides a unique platform for the construction of complex molecular architectures. This dual functionality allows for sequential and site-selective modifications, making it an ideal starting material for the synthesis of novel bioactive molecules. The naphthalene scaffold itself is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its lipophilicity and ability to engage in various biological interactions.[1] The presence of the chloro group offers a handle for transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid is readily converted into a wide array of functional groups, most notably amides. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound, complete with detailed protocols and mechanistic insights.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56961-89-8 | [2] |
| Molecular Formula | C₁₁H₇ClO₂ | [2] |
| Molecular Weight | 206.62 g/mol | [2] |
| Appearance | Solid | [3] |
| IUPAC Name | 5-chloronaphthalene-2-carboxylic acid | [2] |
| Storage | Sealed in dry, room temperature | [3] |
Core Synthetic Transformations and Applications
The synthetic utility of this compound is primarily centered around two key transformations: amide bond formation via the carboxylic acid group and carbon-carbon bond formation through cross-coupling reactions at the chloro-substituted position. These reactions can be employed in a strategic manner to build molecular complexity and explore structure-activity relationships (SAR) in drug discovery programs.
Amide Bond Formation: A Gateway to Bioactive Naphthamides
The conversion of the carboxylic acid moiety of this compound into an amide is a fundamental and highly valuable transformation. The resulting 5-chloro-2-naphthamides are key intermediates and final products in the synthesis of various biologically active compounds. Naphthamide derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
Causality Behind the Experimental Choices: The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Common strategies include the formation of an acyl chloride or the use of peptide coupling reagents.
Protocol 1: Synthesis of N-Aryl-5-chloro-2-naphthamides via Acyl Chloride
This protocol involves a two-step process: the conversion of this compound to its corresponding acyl chloride, followed by reaction with a desired amine.
Step 1: Synthesis of 5-Chloro-2-naphthoyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equiv) in anhydrous DCM or toluene.
-
Slowly add thionyl chloride (1.5-2.0 equiv) or oxalyl chloride (1.2 equiv) with a catalytic amount of DMF (if using oxalyl chloride) at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure to yield the crude 5-Chloro-2-naphthoyl chloride, which can often be used in the next step without further purification.
-
Step 2: Amide Coupling
-
Materials:
-
5-Chloro-2-naphthoyl chloride (from Step 1)
-
Desired primary or secondary amine (1.0-1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
A suitable base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the desired amine (1.0 equiv) and base (1.5 equiv) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 5-Chloro-2-naphthoyl chloride (1.0 equiv) in anhydrous DCM to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: Direct Amide Coupling Using Peptide Coupling Reagents
This one-pot method avoids the isolation of the acyl chloride and often proceeds under milder conditions with higher functional group tolerance. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation.[5]
-
Materials:
-
This compound (1.0 equiv)
-
Desired primary or secondary amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Magnetic stirrer
-
-
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Synthetic workflows for the preparation of 5-chloro-2-naphthamides.
Suzuki-Miyaura Cross-Coupling: Forging New C-C Bonds
The chlorine atom on the naphthalene ring of this compound derivatives serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the formation of a carbon-carbon bond between the naphthalene core and a wide variety of aryl or vinyl boronic acids or their esters.[6] This reaction is instrumental in the synthesis of biaryl and vinyl-substituted naphthalenes, which are common motifs in pharmaceuticals and materials science.
Causality Behind the Experimental Choices: For the Suzuki-Miyaura coupling to proceed, the carboxylic acid group is typically protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the basic reaction conditions and potential side reactions. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like dehalogenation. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.
Protocol 3: Suzuki-Miyaura Coupling of a this compound Derivative
This protocol outlines the general procedure for the Suzuki-Miyaura coupling of a methyl 5-chloro-2-naphthoate with an arylboronic acid.
-
Materials:
-
Methyl 5-chloro-2-naphthoate (1.0 equiv) (prepared by esterification of this compound)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like [Pd(IPr)(μ-Cl)Cl]₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a Schlenk flask or sealed tube, add methyl 5-chloro-2-naphthoate (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
The ester can then be hydrolyzed back to the carboxylic acid if needed.
-
Caption: Workflow for the Suzuki-Miyaura coupling of a this compound derivative.
Application in the Synthesis of Bioactive Molecules: Anticancer and NF-κB Inhibitors
A notable application of a this compound derivative is in the synthesis of novel naphthofuran scaffolds with potential as anticancer agents and inhibitors of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activity. A study by Lee et al. describes the design and synthesis of a series of 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs.[7]
In this work, a derivative of this compound was utilized to construct a library of compounds that were evaluated for their biological activity. One of the synthesized compounds, which featured the 5-chloro group on the naphthofuran ring and a 3',5'-bis(trifluoromethyl)phenyl group on the N-phenyl ring, demonstrated excellent NF-κB inhibitory activity and potent cytotoxicity against various cancer cell lines (HCT-116, NCI-H23, and PC-3).[7] This research highlights the importance of the 5-chloro-naphthalene scaffold as a key component in the development of new therapeutic agents. The chloro-substituent was integral to the final molecular design that exhibited the desired bioactivity.
Table 2: Representative Coupling Reagents for Amide Bond Formation
| Reagent | Activating Species | Key Features |
| SOCl₂ / (COCl)₂ | Acyl chloride | Highly reactive, cost-effective, requires handling of corrosive reagents. |
| EDC/HOBt | O-acylisourea/HOBt ester | Water-soluble byproducts, mild conditions, commonly used in peptide synthesis. |
| HATU/DIPEA | Uronium active ester | High efficiency, fast reaction times, suitable for sterically hindered substrates.[5] |
| PNT/NMM | Activated phosphonium species | Mild conditions, efficient for both aromatic and aliphatic acids. |
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery and medicinal chemistry. Its dual functionality enables a wide range of transformations, with amide bond formation and Suzuki-Miyaura cross-coupling being the most prominent. The protocols and insights provided in this application note are intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this key intermediate in their synthetic endeavors. The successful application of its derivatives in the development of potent anticancer agents underscores the significant potential of this scaffold in the ongoing quest for novel therapeutics.
References
- 1. In Vitro Evaluation of the Potential Pharmacological Activity and Molecular Targets of New Benzimidazole-Based Schiff Base Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-Chloro-2-naphthoic Acid by High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for 5-Chloro-2-naphthoic Acid
This compound (C₁₁H₇ClO₂, MW: 206.62 g/mol ) is an aromatic carboxylic acid derivative of naphthalene.[1][2] As a functionalized naphthalene structure, it serves as a critical intermediate and building block in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical industries. The precise quantification of this compound is paramount for ensuring the quality, consistency, and safety of final products. In drug development, for instance, the purity of a starting material directly impacts the impurity profile of the active pharmaceutical ingredient (API), making robust analytical control a non-negotiable aspect of the manufacturing process.[3][4]
This application note provides a comprehensive guide to the quantitative analysis of this compound, with a primary focus on a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection. Further discussions on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications and Gas Chromatography (GC) with derivatization are also presented. The methodologies described herein are grounded in established chromatographic principles and adhere to the validation standards set forth by the International Council for Harmonisation (ICH).[5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO₂ | PubChem CID 14678745[1] |
| Molecular Weight | 206.62 g/mol | PubChem CID 14678745[1] |
| IUPAC Name | 5-chloronaphthalene-2-carboxylic acid | PubChem CID 14678745[1] |
| Physical Form | Solid | Sigma-Aldrich |
| XLogP3 | 3.5 | PubChem CID 14678745[1] |
Causality of Method Selection: Choosing the Right Analytical Tool
The selection of an appropriate analytical technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for non-volatile or thermally sensitive organic molecules like this compound.[8][9] Reversed-phase chromatography, which separates analytes based on hydrophobicity, is particularly well-suited. The presence of the naphthalene ring system provides a strong chromophore, making UV detection a simple and robust choice for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and specificity, such as quantifying trace-level impurities or analyzing samples in complex biological matrices, LC-MS/MS is the preferred method.[10][11][12] It provides structural confirmation and can distinguish the analyte from co-eluting compounds with different mass-to-charge ratios.
-
Gas Chromatography (GC): Direct analysis of carboxylic acids by GC is often challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation.[13] However, GC can become a powerful tool after a derivatization step, where the acidic proton is replaced with an alkyl group (e.g., methylation) to create a more volatile ester.[14] This is useful for specific applications, such as analyzing for residual volatile impurities.
The following diagram illustrates the decision-making logic for method selection.
Caption: Logical workflow for selecting the appropriate analytical technique.
Primary Protocol: RP-HPLC-UV Method for Quantification
This section provides a detailed, validated protocol for the quantification of this compound using Reversed-Phase HPLC with UV detection. The method is designed to be robust, reliable, and suitable for quality control environments.
Principle of Separation
The method utilizes a C18 stationary phase, which is non-polar. The mobile phase is a polar mixture of acidified water and acetonitrile. This compound, being a moderately non-polar molecule, is retained on the column through hydrophobic interactions. Elution is achieved by increasing the concentration of the organic solvent (acetonitrile) in the mobile phase. The inclusion of an acid (e.g., phosphoric acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group (pKa ~4-5), ensuring the analyte is in a single, neutral form. This results in improved retention, symmetrical peak shape, and reproducible results.[3][8]
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Detailed Methodology
3.3.1 Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Reagents: Acetonitrile (HPLC grade), Phosphoric Acid (ACS grade, ~85%), and Water (Type I, 18.2 MΩ·cm).
-
Reference Standard: this compound (purity ≥ 98%).
3.3.2 Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good resolution and efficiency for this type of analyte.[9] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | Acidifier to suppress analyte ionization, ensuring good peak shape.[8] |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analyte from the non-polar stationary phase. |
| Gradient Elution | 0-10 min, 50-90% B; 10-12 min, 90% B; 12.1-15 min, 50% B | A gradient ensures efficient elution of the main analyte while also separating potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.[8] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[8] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 254 nm | The naphthalene ring system exhibits strong absorbance at this wavelength. |
| Run Time | 15 minutes | Sufficient time for analyte elution and column re-equilibration. |
3.3.3 Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄): Carefully add 1.0 mL of phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of Type I water. Dilute to the mark with water and mix well. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards (e.g., 1-200 µg/mL): Perform serial dilutions of the Standard Stock Solution using the Diluent to prepare a minimum of five calibration standards covering the expected concentration range of the samples.[6]
-
Sample Solution: Accurately weigh an amount of the test sample expected to contain about 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent. This yields a target concentration of 100 µg/mL. Sonicate if necessary to ensure complete dissolution.
Method Validation
The analytical method must be validated to demonstrate it is fit for its intended purpose.[7] Validation should be performed according to ICH Q2(R2) guidelines.[5][15]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is free from interference from blank, placebo, and known impurities. Peak purity index > 0.999. | To ensure the signal measured is unequivocally from the analyte.[6] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | To demonstrate a proportional relationship between concentration and detector response.[6] |
| Range | 80% to 120% of the target assay concentration. | The interval for which the method is precise, accurate, and linear. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). | To assess the closeness of the measured value to the true value. |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0% | To measure the degree of scatter between a series of measurements.[16] |
| LOQ/LOD | Signal-to-Noise Ratio: LOQ ≈ 10, LOD ≈ 3 | The lowest concentration that can be reliably quantified (LOQ) and detected (LOD). |
| Robustness | %RSD ≤ 2.0% after minor changes (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH). | To demonstrate the method's reliability during normal usage. |
Alternative and Complementary Methods
LC-MS/MS for High-Sensitivity Analysis
For trace-level quantification, an LC-MS/MS method provides unparalleled sensitivity and selectivity.
-
Rationale: This technique is ideal for impurity profiling, bioanalytical studies, or release testing where very low limits are required.
-
Key Modifications from HPLC-UV:
-
Mobile Phase: Replace non-volatile phosphoric acid with a volatile modifier like 0.1% formic acid to ensure compatibility with the mass spectrometer source.[8]
-
Detector: A tandem mass spectrometer (e.g., triple quadrupole) operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in negative mode is ideal for the acidic analyte, forming the [M-H]⁻ precursor ion.
-
-
Hypothetical MS/MS Parameters:
-
Precursor Ion [M-H]⁻: m/z 205.0
-
Product Ions: Fragmentation of m/z 205.0 could yield product ions such as m/z 160.0 (loss of COOH) or m/z 125.0 (loss of COOH and Cl). These transitions would need to be optimized experimentally.
-
Gas Chromatography (GC) with Derivatization
-
Rationale: GC is suitable when the analyte must be analyzed alongside other volatile or semi-volatile compounds. The primary challenge is the non-volatile nature of the carboxylic acid.
-
Derivatization: The carboxylic acid must be converted to a more volatile ester. A common method is reaction with a methylating agent (e.g., BF₃ in methanol, or diazomethane) to form methyl 5-chloro-2-naphthoate. This adds a step to sample preparation but makes the analyte amenable to GC analysis.[14]
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification.
Conclusion
This application note details a robust and reliable RP-HPLC-UV method for the routine quantification of this compound, a critical quality attribute for its use in pharmaceutical and chemical synthesis. The provided protocol, grounded in established chromatographic principles and aligned with ICH validation guidelines, demonstrates high specificity, linearity, accuracy, and precision. For applications demanding higher sensitivity or involving complex matrices, LC-MS/MS offers a powerful alternative. By selecting the appropriate methodology based on the specific analytical challenge, researchers and quality control professionals can ensure the accurate and reliable characterization of this important chemical intermediate.
References
- 1. This compound | C11H7ClO2 | CID 14678745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bib.irb.hr:8443 [bib.irb.hr:8443]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cmro.in [cmro.in]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gas chromatography - Wikipedia [en.wikipedia.org]
- 14. analyticaltoxicology.com [analyticaltoxicology.com]
- 15. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Synthesis of 5-Chloro-2-naphthoic Acid: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the synthesis of 5-Chloro-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. The protocol detailed herein is designed to be robust and reproducible, drawing upon established principles of organic synthesis. We will delve into the mechanistic underpinnings of the chosen synthetic route, offering insights to empower researchers to adapt and troubleshoot as needed.
Introduction
This compound is a substituted naphthalene derivative of significant interest in the development of novel pharmaceuticals and functional materials. The presence of both a chloro and a carboxylic acid moiety on the naphthalene scaffold provides two key points for further chemical modification, making it a versatile intermediate. For instance, the carboxylic acid can be readily converted to esters, amides, or other functional groups, while the chloro substituent can participate in various cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce nitrogen-containing fragments.[1][2]
Synthetic Strategy: Grignard Carboxylation
The chosen synthetic route for this compound involves a two-step process starting from a commercially available precursor, 5-bromo-2-chloronaphthalene. The key transformation is a Grignard reaction followed by carboxylation. This classical approach offers a reliable and scalable method for the introduction of a carboxylic acid group onto an aromatic ring.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Bromo-2-chloronaphthalene | ≥98% | Sigma-Aldrich |
| Magnesium turnings | Reagent grade | Sigma-Aldrich |
| Iodine | ACS reagent | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Carbon Dioxide (solid, dry ice) | Local supplier | |
| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich |
| Diethyl ether | ACS reagent | Sigma-Aldrich |
| Sodium sulfate (anhydrous) | ACS reagent | Sigma-Aldrich |
Instrumentation:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Standard glassware for extraction and filtration
Step 1: Formation of 5-Chloro-2-naphthylmagnesium bromide (Grignard Reagent)
This step involves the formation of the organomagnesium halide, a critical intermediate in the synthesis.[3] The reaction is highly sensitive to moisture, and all glassware must be thoroughly dried, and anhydrous solvents must be used.[4]
Procedure:
-
Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a stream of inert gas (Argon or Nitrogen) and maintain the inert atmosphere throughout the reaction.
-
Initiation: To the flask, add magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine. The iodine helps to activate the magnesium surface.
-
Grignard Formation: In the dropping funnel, prepare a solution of 5-bromo-2-chloronaphthalene (10.0 g, 41.4 mmol) in 100 mL of anhydrous THF.
-
Add approximately 10 mL of the 5-bromo-2-chloronaphthalene solution to the magnesium turnings. The reaction is initiated by gentle warming of the flask. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining 5-bromo-2-chloronaphthalene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish-brown suspension.
Step 2: Carboxylation and Work-up
The newly formed Grignard reagent is a potent nucleophile and will react readily with carbon dioxide to form the magnesium salt of the carboxylic acid.
Procedure:
-
Carboxylation: Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Carefully add crushed dry ice (solid CO2, approximately 50 g) in small portions to the vigorously stirred reaction mixture. A significant exotherm may be observed.
-
After the addition of dry ice is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Quenching and Acidification: Slowly and carefully quench the reaction by adding 100 mL of 1 M aqueous HCl. This will protonate the carboxylate salt and dissolve the unreacted magnesium.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Expected Results and Characterization
The expected yield of this compound is typically in the range of 60-75%. The final product should be a white to off-white solid.
Characterization Data:
| Property | Expected Value |
| Molecular Formula | C₁₁H₇ClO₂ |
| Molecular Weight | 206.62 g/mol |
| Melting Point | 230-235 °C (This is an estimate and should be determined experimentally) |
| ¹H NMR (CDCl₃) | δ 8.0-8.5 (m, Ar-H), 7.4-7.8 (m, Ar-H), 11.0-12.0 (br s, COOH) (Predicted) |
| ¹³C NMR (CDCl₃) | δ 170-175 (C=O), 125-140 (Ar-C) (Predicted) |
| IR (KBr) | 3000-2500 cm⁻¹ (broad, O-H stretch), 1680-1710 cm⁻¹ (C=O stretch), 1600, 1475 cm⁻¹ (C=C stretch) (Predicted) |
Mechanistic Insights
The core of this synthesis lies in the nucleophilic character of the Grignard reagent. The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to the magnesium strongly nucleophilic.
Caption: Mechanism of Grignard carboxylation.
This nucleophilic carbon attacks the electrophilic carbon of carbon dioxide. The resulting intermediate is the magnesium salt of the carboxylic acid, which is then protonated during the acidic workup to yield the final product.
Troubleshooting and Safety Considerations
-
Failure to initiate the Grignard reaction: This is a common issue. Ensure all glassware is scrupulously dry. A small amount of a previously prepared Grignard reagent or a few drops of 1,2-dibromoethane can be used as an initiator.
-
Low Yield: Incomplete formation of the Grignard reagent or reaction with atmospheric moisture and CO₂ can lead to lower yields. Maintain a positive pressure of inert gas throughout the reaction.
-
Safety: Grignard reagents are highly reactive and pyrophoric. The reaction should be carried out in a well-ventilated fume hood. Diethyl ether is extremely flammable. Quenching the reaction with acid is exothermic and should be done slowly and with cooling. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Applications of 5-Chloro-2-naphthoic Acid in Medicinal Chemistry: Application Notes and Protocols
Introduction: 5-Chloro-2-naphthoic Acid as a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of versatile and synthetically accessible scaffolds is paramount to the drug discovery process. This compound emerges as a "privileged scaffold"—a molecular framework that is not only capable of providing ligands for a single biological target but can be adeptly modified to interact with a diverse range of targets.[1][2] Its value is rooted in a unique combination of chemical and structural features:
-
Rigid Naphthalene Core: The bicyclic aromatic system provides a structurally constrained and planar backbone. This rigidity is advantageous as it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. It also presents appended functional groups in well-defined spatial orientations, which is critical for precise interaction with amino acid residues in a binding pocket.[2]
-
Carboxylic Acid Group: This functional group is a versatile handle for synthetic elaboration. It can act as a key hydrogen bond donor and acceptor, mimicking peptide backbones or interacting with charged residues like lysine and arginine. Furthermore, it serves as a primary reactive site for amide bond formation, allowing for the facile introduction of a wide array of chemical diversity.
-
Chloro Substituent: The chlorine atom at the 5-position is more than a simple steric element. Its electron-withdrawing nature modulates the electronic properties of the entire naphthalene ring system. It can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-protein binding and selectivity. Crucially, it provides a specific vector from the core scaffold, allowing chemists to probe distinct regions of a target's binding site.
This guide will explore the established and prospective applications of this compound, providing both the scientific rationale and detailed protocols for its use in the synthesis and evaluation of novel therapeutic agents.
Application I: Synthesis of Novel Anticancer Agents via NF-κB Inhibition
Scientific Rationale & Causality
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[3] In many forms of cancer, the NF-κB signaling pathway is constitutively active, which helps tumor cells evade apoptosis (programmed cell death), sustain proliferation, and promote metastasis and angiogenesis.[4][5] Therefore, inhibiting the NF-κB pathway is a clinically validated strategy for cancer therapy.[6]
The 5-chloro-naphthalene scaffold has been successfully utilized to develop potent inhibitors of NF-κB activity. Specifically, derivatives of 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid have demonstrated significant cytotoxicity against various cancer cell lines, with their mechanism of action linked to the suppression of NF-κB transcriptional activity.[7] The core hypothesis is that the rigid naphthofuran scaffold correctly positions an N-substituted phenylamide group to interfere with the function of the NF-κB complex. The chloro-substituent on the naphthyl core plays a crucial role in optimizing the electronic and steric properties of the scaffold for target engagement.[7]
Data Presentation: Structure-Activity Relationship (SAR)
A study by Lee et al. (2016) synthesized a series of N-(substitutedphenyl)amide analogs and evaluated their ability to inhibit NF-κB activity and their cytotoxicity against human cancer cell lines. The data reveals key SAR insights.[7]
| Compound | R Group (on N-phenyl ring) | NF-κB Inhibition (IC50, µM) | Cytotoxicity (HCT-116, GI50, µM) |
| 2a | H | > 20 | > 10 |
| 2d | 4'-Cl | 12.14 | 4.89 |
| 2g | 3',5'-bis(CF3) | 1.83 | 0.43 |
| 2i | 3',4',5'-trimethoxy | > 20 | > 10 |
Data synthesized from Lee et al., Arch Pharm Res, 2016.[7]
Interpretation: The data clearly indicates that strong electron-withdrawing groups on the N-phenyl ring significantly enhance both NF-κB inhibitory activity and anticancer cytotoxicity. Compound 2g , with two trifluoromethyl groups at the 3' and 5' positions, was identified as the most potent analog, exhibiting sub-micromolar cytotoxicity.[7] This suggests a specific binding interaction where the electron-poor phenyl ring is highly favored.
Visualization: NF-κB Signaling Pathway and Inhibitor Action
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol provides a robust method for quantifying the inhibitory effect of synthesized compounds on NF-κB transcriptional activity. The assay utilizes a cell line engineered to express luciferase under the control of NF-κB response elements.[8]
Principle: In the presence of an activator (like TNFα), the NF-κB pathway is stimulated, leading to the transcription of the luciferase reporter gene. Active inhibitors will prevent this, resulting in a dose-dependent decrease in the luminescent signal. This provides a quantitative measure of pathway inhibition.[9]
Materials:
-
HEK293 or THP-1 cell line stably expressing an NF-κB-luciferase reporter construct.[8][10]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Assay Medium (serum-free or low-serum medium).
-
Test compounds (e.g., Compound 2g ) dissolved in DMSO to make 10 mM stock solutions.
-
TNFα (recombinant human) as the pathway activator.
-
White, opaque 96-well cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase reagent or similar).[10]
-
Plate-reading luminometer.
Procedure:
-
Cell Plating: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 25,000 cells/well in 50 µL of complete culture medium. Incubate for 4-6 hours (or overnight) at 37°C, 5% CO₂ to allow for cell attachment.[10][11]
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay medium. A typical starting concentration range would be from 100 µM down to 1 nM. Also, prepare a vehicle control (DMSO in assay medium).
-
Compound Treatment: Add 50 µL of the diluted compound solutions (or vehicle control) to the appropriate wells. Incubate for 1 hour at 37°C. This pre-incubation allows the compounds to enter the cells before pathway stimulation.
-
Pathway Activation: Prepare the TNFα stimulation solution in assay medium at a concentration that elicits ~80% of the maximal response (EC₈₀, typically 10 ng/mL).[10] Add 10 µL of this solution to all wells except the unstimulated control wells. To the unstimulated wells, add 10 µL of assay medium.
-
Incubation: Incubate the plate for 5-6 hours at 37°C, 5% CO₂.[10]
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.[10]
-
Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from cell-free wells) from all other readings.
-
Normalize the data by setting the average signal from the TNFα-stimulated, vehicle-treated wells to 100% activation and the unstimulated, vehicle-treated wells to 0% activation.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Application II: A Versatile Scaffold for Kinase Inhibitor Design (A Prospective View)
Scientific Rationale & Causality
Protein kinases are a major class of drug targets, particularly in oncology.[12][13] Most kinase inhibitors target the ATP-binding site.[13] A common strategy in kinase inhibitor design is to use a rigid heterocyclic scaffold that can form key hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine ring of ATP.[14] The naphthalene core of this compound provides an excellent starting point for such a design. Its rigid structure can serve as an anchor, while the carboxylic acid allows for the attachment of various side chains designed to interact with other regions of the ATP pocket, such as the DFG motif or the solvent-front, thereby conferring potency and selectivity.[14] The chloro-group can be used to probe interactions in the hydrophobic regions of the binding site.
Visualization: Proposed Synthetic Workflow for a Kinase Inhibitor Library
Experimental Protocol: General In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a universal, luminescence-based method to measure the activity of any ADP-generating enzyme, such as a protein kinase. It quantifies the amount of ADP produced in a kinase reaction, which is then converted into a light signal.
Principle: The assay is performed in two steps. First, the kinase reaction is performed in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, and this newly synthesized ATP is used by a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus inversely proportional to the activity of the inhibitor.
Materials:
-
Target Protein Kinase (e.g., Abl, Axl, EGFR).[14]
-
Kinase Substrate (specific to the kinase).
-
ATP.
-
Kinase Reaction Buffer (containing MgCl₂).
-
Test compounds (synthesized library) in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, low-volume 384-well assay plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in kinase reaction buffer. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Kinase Reaction Setup: Prepare a master mix containing the protein kinase and its specific substrate in kinase reaction buffer.
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mix to each well. Then, to initiate the reaction, add 2 µL of ATP solution (at a concentration near the Kₘ for the specific kinase). The final reaction volume is 5 µL.
-
Incubation: Shake the plate gently and incubate at room temperature for a defined period (e.g., 60 minutes). The optimal time should be determined to ensure the reaction is within the linear range.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Shake the plate and incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Shake the plate and incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the plate on a luminometer.
-
Data Analysis:
-
Calculate the net RLU for each reaction by subtracting the "no enzyme" background signal.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Application III: A Building Block for GPR35 Modulators (A Hypothesis)
Scientific Rationale & Causality
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various diseases, including inflammation, pain, and metabolic disorders.[15] The identification of potent and selective ligands for GPR35 has been challenging, partly due to significant pharmacological differences between human and rodent orthologs, which complicates the translation of preclinical findings.[16] Known agonists and antagonists often possess a carboxylic acid moiety, suggesting this feature is important for receptor interaction.[17]
The this compound scaffold presents an attractive starting point for developing novel GPR35 antagonists. Its rigid core can be used to orient other pharmacophoric elements, while the carboxylic acid can serve as a key binding element. By using the amide coupling chemistry described previously, diverse chemical groups can be appended to the scaffold to probe the GPR35 binding pocket and potentially overcome the species selectivity issues observed with other chemotypes.[16]
Experimental Protocol: GPR35 β-Arrestin Recruitment Assay
This protocol describes a common method to screen for GPR35 functional activity (either agonist or antagonist). It measures the recruitment of β-arrestin-2 to the receptor upon ligand binding, a key step in GPCR signaling and desensitization.[18][19]
Principle: The assay utilizes cells co-expressing GPR35 fused to a protein fragment (e.g., ProLink™) and β-arrestin-2 fused to a complementary enzyme acceptor (EA) fragment of β-galactosidase. Upon agonist-induced receptor activation, β-arrestin-2 is recruited to GPR35, forcing the complementation of the enzyme fragments. The now-active enzyme hydrolyzes a substrate to produce a chemiluminescent signal. Antagonists will block agonist-induced recruitment, leading to a reduction in signal.[19]
Materials:
-
HEK293 cells stably expressing a GPR35-ProLink / β-arrestin-EA construct (e.g., PathHunter® cells).[19]
-
Cell Plating Medium.
-
Assay Buffer.
-
Test compounds (synthesized library) in DMSO.
-
GPR35 agonist (e.g., Zaprinast or Pamoic acid) for antagonist screening.[16]
-
Detection Reagent Kit (containing substrate).
-
White, solid-bottom 384-well cell culture plates.
-
Chemiluminescent plate reader.
Procedure (Antagonist Mode):
-
Cell Plating: Dispense 5,000-10,000 cells in 20 µL of plating medium into each well of a 384-well plate. Incubate overnight at 37°C, 5% CO₂.[19][20]
-
Compound Addition: Prepare 5X final concentration serial dilutions of test compounds in assay buffer. Add 5 µL to the appropriate wells.
-
Pre-incubation: Incubate the plate for 30-60 minutes at 37°C to allow compounds to interact with the receptor.
-
Agonist Stimulation: Prepare a 6X EC₈₀ concentration of a known GPR35 agonist (e.g., Zaprinast) in assay buffer. Add 5 µL to each well (except for the unstimulated controls). The final reaction volume is 30 µL.
-
Incubation: Incubate for 90 minutes at 37°C.[20]
-
Signal Detection:
-
Equilibrate the detection reagent to room temperature.
-
Add 15 µL of the detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Read Plate: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Normalize the data using the agonist-stimulated wells (0% inhibition) and unstimulated wells (100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the curve to determine the IC₅₀ value.
-
Self-Validation Check: All compounds should also be tested in agonist mode (without the addition of the known agonist) to ensure they are true antagonists and do not possess intrinsic agonistic activity.[19]
-
Conclusion and Future Directions
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its utility has been clearly demonstrated in the development of potent anticancer agents acting through NF-κB inhibition.[7] Furthermore, its inherent structural and chemical properties make it an ideal starting point for rational drug design campaigns targeting other important drug classes, such as protein kinase inhibitors and GPR35 modulators. The protocols outlined in this guide provide a clear, validated framework for synthesizing and evaluating novel compounds derived from this promising scaffold, paving the way for the discovery of next-generation therapeutics.
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 14. Insights into the modular design of kinase inhibitors and application to Abl and Axl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of benzothiazole GPR35 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective GPR35 Antagonists - Probes 1 & 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Chloro-2-naphthoic Acid as a Key Intermediate in the Synthesis of Novel Anti-inflammatory and Anticancer Agents
Introduction: The Strategic Importance of the Naphthalene Scaffold
The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar, and lipophilic nature allows for effective interaction with a variety of biological targets. 5-Chloro-2-naphthoic acid, a halogenated derivative, offers a versatile starting point for the synthesis of novel drug candidates. The presence of the carboxylic acid group provides a handle for chemical modification, while the chloro substituent can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity and metabolic stability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as an intermediate in the synthesis of potential anti-inflammatory and anticancer agents. The protocols detailed herein focus on the synthesis of N-aryl-5-chloro-2-naphthamides, a class of compounds that has shown promise as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[1][2][3]
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO₂ | PubChem |
| Molecular Weight | 206.63 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich[4] |
| CAS Number | 56961-89-8 | PubChem |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Sealed in dry, room temperature. | Fisher Scientific[1], Sigma-Aldrich[4] |
Safety Precautions: this compound is classified as a hazardous chemical. It can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound.[1] All manipulations should be performed in a well-ventilated fume hood.[1] In case of contact with eyes, rinse cautiously with water for several minutes.[1] If on skin, wash with plenty of soap and water.[1]
Synthetic Application: N-(4-chlorophenyl)-5-chloro-2-naphthamide as a Potential NF-κB Inhibitor
The following section details a two-step synthesis of a novel N-aryl-5-chloro-2-naphthamide, a potential inhibitor of the NF-κB signaling pathway. This synthetic route is designed to be robust and scalable for laboratory settings.
Logical Workflow of the Synthesis
Caption: Synthetic workflow for N-(4-chlorophenyl)-5-chloro-2-naphthamide.
Part 1: Synthesis of 5-Chloro-2-naphthoyl chloride
Principle: The carboxylic acid is converted to a more reactive acid chloride using thionyl chloride. This is a standard and efficient method for activating a carboxylic acid for subsequent nucleophilic acyl substitution.[4][5][6][7][8][9]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Protocol:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add this compound (2.07 g, 10 mmol).
-
Under a fume hood, add anhydrous toluene (30 mL) to the flask and stir to suspend the solid.
-
Carefully add thionyl chloride (1.46 mL, 20 mmol, 2 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.
-
Maintain the reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution (use a pH strip at the outlet of the drying tube, ensuring it does not get contaminated).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess toluene and unreacted thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 5-Chloro-2-naphthoyl chloride, a solid, can be used in the next step without further purification.
Part 2: Synthesis of N-(4-chlorophenyl)-5-chloro-2-naphthamide
Principle: The synthesized 5-Chloro-2-naphthoyl chloride is reacted with 4-chloroaniline in the presence of a base to form the corresponding amide. The base is necessary to neutralize the HCl generated during the reaction.[10][11][12][13]
Materials:
-
Crude 5-Chloro-2-naphthoyl chloride (from Part 1)
-
4-Chloroaniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Protocol:
-
Dissolve the crude 5-Chloro-2-naphthoyl chloride (approximately 10 mmol) in anhydrous dichloromethane (40 mL) in a 100 mL round-bottom flask with a magnetic stir bar.
-
In a separate beaker, dissolve 4-chloroaniline (1.28 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous dichloromethane (20 mL).
-
Slowly add the 4-chloroaniline solution to the stirred solution of 5-Chloro-2-naphthoyl chloride at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the pure N-(4-chlorophenyl)-5-chloro-2-naphthamide.
Application in Biological Assays: Inhibition of the NF-κB Pathway
The synthesized N-(4-chlorophenyl)-5-chloro-2-naphthamide can be evaluated for its potential to inhibit the NF-κB signaling pathway, a key mediator of inflammation and cancer progression.[2][3][14]
NF-κB Signaling Pathway Overview
Caption: Simplified NF-κB signaling pathway and potential point of inhibition.
Protocol: NF-κB Reporter Assay
This assay quantifies the transcriptional activity of NF-κB and is a robust method to screen for inhibitors.[15][16][17][18]
Materials:
-
HEK293T cells stably transfected with an NF-κB luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Synthesized N-(4-chlorophenyl)-5-chloro-2-naphthamide
-
Luciferase Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Seed the HEK293T-NF-κB reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.
-
Pre-treat the cells with various concentrations of the synthesized compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a concurrent MTS assay) to account for any cytotoxic effects of the compound.
-
Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the TNF-α stimulated control.
Conclusion and Future Directions
This compound serves as a valuable and versatile intermediate for the synthesis of novel bioactive molecules. The protocols provided herein offer a clear pathway for the synthesis of N-aryl-5-chloro-2-naphthamides and their subsequent evaluation as potential inhibitors of the NF-κB signaling pathway. This approach opens avenues for the discovery of new therapeutic agents for the treatment of inflammatory diseases and cancer. Further derivatization of the N-aryl ring and exploration of other modifications to the naphthalene scaffold can lead to the development of a library of compounds for structure-activity relationship (SAR) studies, ultimately guiding the design of more potent and selective drug candidates.
References
- 1. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 11. orgosolver.com [orgosolver.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Analysis of 5-Chloro-2-naphthoic Acid
Abstract
This application note presents a comprehensive, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Chloro-2-naphthoic acid. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a robust and reliable analytical procedure. The development strategy is grounded in the physicochemical properties of the analyte, and the final method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document provides a detailed experimental protocol, method validation procedures, and the scientific rationale behind the chromatographic choices.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity and concentration are critical quality attributes that can significantly impact the yield and impurity profile of final products. Therefore, a precise and accurate analytical method is essential for monitoring its quality during manufacturing and in final product release testing. This note describes the systematic development and validation of an isocratic RP-HPLC method with UV detection that is fit for this purpose.
Analyte Properties and Methodological Considerations
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical and physical properties. These properties dictate the optimal choice of stationary phase, mobile phase, and detector settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Implication for HPLC Method Development |
| Molecular Formula | C₁₁H₇ClO₂ | [3] | - |
| Molecular Weight | 206.62 g/mol | [3] | Used for preparing standard solutions of known concentration. |
| Calculated XLogP3 | 3.5 | [3] | Indicates significant hydrophobicity, making it an ideal candidate for Reverse-Phase (RP) chromatography. |
| pKa (estimated) | ~4.0 | [4] | The carboxylic acid group's pKa is critical. The mobile phase pH must be controlled to ensure consistent ionization state and good peak shape. |
The parent compound, 2-naphthoic acid, has a reported pKa of 4.2.[4] The electron-withdrawing nature of the chlorine atom is expected to slightly increase the acidity, lowering the pKa to an estimated value of ~4.0. To achieve good retention and symmetrical peak shape in RP-HPLC, the ionization of this carboxylic acid group must be suppressed. This is accomplished by maintaining a mobile phase pH at least 1.5 to 2 units below the analyte's pKa. Therefore, a mobile phase pH of approximately 2.5 is targeted.
HPLC Method Development Strategy
The method development process followed a logical, stepwise approach to optimize the separation and detection of this compound.
Caption: Logical workflow for HPLC method development.
Stationary Phase Selection
Given the high hydrophobicity (XLogP3 = 3.5) of this compound, a C18 (octadecyl) stationary phase was selected.[3] This non-polar stationary phase provides strong hydrophobic interactions with the analyte, ensuring adequate retention and separation from more polar impurities. A column with a particle size of 5 µm was chosen as a good balance between efficiency and backpressure.
Mobile Phase Optimization
The mobile phase consists of an organic modifier and an acidic aqueous buffer.
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower UV cutoff and lower viscosity, which generally leads to sharper peaks and lower system pressure.
-
Aqueous Buffer: A phosphate buffer was selected for its buffering capacity around the target pH of 2.5. This pH ensures that the carboxylic acid moiety of the analyte is fully protonated (non-ionized), minimizing peak tailing and providing reproducible retention times.
-
Composition: The ratio of acetonitrile to the aqueous buffer was systematically varied to achieve a retention time between 3 and 10 minutes, ensuring sufficient separation from the solvent front without unnecessarily long run times.
Wavelength Selection
While a UV spectrum for the specific 5-chloro derivative is not widely published, the parent chromophore, 2-naphthoic acid, exhibits strong absorbance maxima at 236 nm, 280 nm, and 334 nm.[5] A detection wavelength of 280 nm was chosen. This wavelength offers a good compromise between sensitivity and selectivity, as it is less susceptible to interference from common solvents and additives than lower wavelengths.
Detailed Experimental Protocol
Equipment and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength or diode array detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Chemicals:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Reagent grade).
-
Phosphoric acid (H₃PO₄) (85%, Reagent grade).
-
Water (HPLC grade or Milli-Q).
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Optimized Chromatographic Conditions
Table 2: Final HPLC Method Parameters
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 60% Mobile Phase A (pH 2.5 Phosphate Buffer) and 40% Mobile Phase B (Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][6] The validation plan assesses specificity, linearity, range, accuracy, precision, and robustness.
Caption: Overall workflow for HPLC method validation.
Table 3: Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject diluent (blank), standard, and a sample matrix. | No interfering peaks at the retention time of the analyte. |
| Linearity & Range | Analyze a minimum of 5 concentrations across the range (e.g., 1-100 µg/mL). Perform linear regression of peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking the analyte at three concentration levels (e.g., 80%, 100%, 120%) into a sample matrix. Analyze in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze six replicate preparations of a standard at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 2.0%.[7] |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., signal-to-noise ratio of 10:1). | %RSD ≤ 10.0%. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units). | System suitability parameters must be met; results should not be significantly affected.[8] |
Expected Results and System Suitability
Under the optimized conditions, this compound should elute as a sharp, symmetrical peak with an expected retention time of approximately 6-8 minutes. Before any sample analysis, a system suitability test must be performed by making five replicate injections of a working standard. The system is deemed suitable for use if the tailing factor is ≤ 1.5, the theoretical plates are ≥ 2000, and the %RSD of the peak areas is ≤ 1.0%.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The method development was based on the scientific principles of chromatography and the physicochemical properties of the analyte. The subsequent validation protocol, designed in accordance with ICH guidelines, ensures that the method is specific, linear, accurate, precise, and robust for its intended application in a quality control or research environment.
References
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. This compound | C11H7ClO2 | CID 14678745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 5. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. propharmagroup.com [propharmagroup.com]
Application Notes & Protocols for the Large-Scale Synthesis of 5-Chloro-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Chloro-2-naphthoic Acid
This compound is a highly valuable, functionalized naphthalene derivative that serves as a critical building block in the synthesis of complex organic molecules. Its unique electronic and structural properties, conferred by the chloro and carboxylic acid moieties on the rigid naphthalene scaffold, make it an important intermediate in medicinal chemistry and materials science. Specifically, its derivatives have been investigated for their potential as anticancer agents and inhibitors of critical biological pathways like NF-κB.[1] The strategic placement of the reactive carboxylic acid handle and the modulating chloro-substituent allows for diverse downstream chemical transformations, enabling the construction of novel pharmaceutical candidates and advanced materials.
This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, focusing on field-proven insights, chemical causality, and safety. The protocols detailed herein are designed to be self-validating, ensuring reliability and reproducibility for researchers in both academic and industrial settings.
Recommended Synthetic Pathway: Oxidation of 5-Chloro-2-methylnaphthalene
While several synthetic strategies could be envisioned, a highly practical and economically viable approach for large-scale production involves the oxidation of a readily available precursor, 5-chloro-2-methylnaphthalene. This method is analogous to established industrial processes for producing other naphthoic acids, such as the liquid-phase oxidation of 2-methylnaphthalene.[2] The core of this strategy lies in the selective oxidation of the benzylic methyl group to a carboxylic acid, a transformation that can be achieved with high efficiency using strong oxidizing agents.
This two-step conceptual workflow provides a clear overview of the synthetic strategy.
Caption: Proposed synthetic workflow for this compound.
Physicochemical and Safety Data
Accurate data is the foundation of safe and successful synthesis. The following table summarizes key properties of the target compound.
| Property | Value | Source |
| CAS Number | 56961-89-8 | [3][4][5][6] |
| Molecular Formula | C₁₁H₇ClO₂ | [5] |
| Molecular Weight | 206.63 g/mol | [3][4][5] |
| Appearance | Solid | [6] |
| IUPAC Name | 5-chloronaphthalene-2-carboxylic acid | [5] |
| InChI Key | WVRYXJXPKJMSON-UHFFFAOYSA-N | [4][6] |
Safety & Handling: As with all laboratory chemicals, proper personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. All operations should be conducted within a certified chemical fume hood.[7][8]
-
Skin/Eye Contact: The compound may cause skin and serious eye irritation. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[7]
-
Inhalation: Avoid breathing dust. May cause respiratory irritation. If inhaled, move the victim to fresh air.[7]
-
Ingestion: Harmful if swallowed. Do NOT induce vomiting. Seek immediate medical attention.[8][9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7][9]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[7]
Detailed Experimental Protocol: Oxidation of 5-Chloro-2-methylnaphthalene
This protocol details the oxidation of 5-chloro-2-methylnaphthalene using potassium permanganate (KMnO₄). This classic method is highly effective for converting benzylic methyl groups to carboxylic acids and is adaptable to a large scale.
4.1. Principle and Causality
The reaction proceeds via a free-radical mechanism. The permanganate ion abstracts a hydrogen atom from the benzylic methyl group, which is the most reactive C-H bond due to the stability of the resulting benzylic radical. Subsequent oxidation steps convert the methyl group into a carboxylate salt. The reaction is performed in a basic aqueous solution, often with a co-solvent like pyridine or t-butanol, to improve the solubility of the organic substrate. Acidification in the final workup step protonates the carboxylate salt to yield the desired carboxylic acid, which precipitates from the aqueous solution.
The following diagram illustrates the key mechanistic steps.
References
- 1. Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN106431886A - Preparation method of 2-naphthonic acid - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C11H7ClO2 | CID 14678745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 56961-89-8 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-naphthoic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this important chemical intermediate.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceuticals and functional materials. Its successful synthesis requires careful control of reaction conditions to achieve high yield and purity. This guide outlines two primary, reliable synthetic routes and provides detailed protocols and troubleshooting advice for each.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common and practical starting materials are 5-chloro-2-methylnaphthalene for the oxidation route, or a di-halogenated naphthalene such as 2-bromo-5-chloronaphthalene for the Grignard reaction route. The choice of starting material often depends on commercial availability and cost.
Q2: Which synthetic route generally provides a higher yield?
A2: Both the oxidation of 5-chloro-2-methylnaphthalene and the Grignard reaction of 2-bromo-5-chloronaphthalene can provide good to excellent yields. However, the Grignard reaction can be more sensitive to reaction conditions, particularly the presence of moisture, which can significantly lower the yield.[1] The oxidation route is often more robust for scale-up.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: When working with Grignard reagents, it is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive organomagnesium species.[1] Grignard reagents are also flammable. Oxidation reactions, especially with strong oxidizing agents, can be highly exothermic and should be conducted with appropriate temperature control. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, and work in a well-ventilated fume hood.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the carboxylic acid functional group.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Synthetic Route 1: Grignard Reaction with Carbon Dioxide
This method involves the formation of a Grignard reagent from 2-bromo-5-chloronaphthalene, followed by carboxylation with carbon dioxide.
Experimental Workflow
Caption: Workflow for this compound synthesis via Grignard reaction.
Detailed Experimental Protocol
-
Grignard Reagent Formation:
-
Dry all glassware in an oven at >120 °C overnight and assemble hot under a stream of dry nitrogen or argon.
-
To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium to activate the surface.
-
Dissolve 2-bromo-5-chloronaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly bubble dry carbon dioxide gas through the solution or add crushed dry ice pellets portion-wise with vigorous stirring. A thick precipitate will form.
-
Continue the addition of carbon dioxide until the exothermic reaction ceases.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Troubleshooting Guide: Grignard Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of Grignard reagent | Presence of moisture in glassware or solvent.[1] | Thoroughly dry all glassware and use freshly distilled anhydrous solvents. |
| Poor quality of magnesium turnings. | Use fresh, high-quality magnesium turnings. Activate with iodine or 1,2-dibromoethane. | |
| Formation of biphenyl side product | Wurtz coupling of the Grignard reagent with unreacted aryl halide. | Ensure slow, dropwise addition of the aryl halide to the magnesium suspension. |
| Low yield of carboxylic acid | Incomplete carboxylation. | Ensure an excess of dry CO₂ is used and allow sufficient reaction time. |
| Quenching of Grignard reagent by acidic protons.[2] | Ensure the starting material does not contain acidic functional groups. | |
| Product is difficult to purify | Presence of unreacted starting material or side products. | Optimize reaction conditions to drive the reaction to completion. Use column chromatography for purification if recrystallization is ineffective. |
Synthetic Route 2: Oxidation of 5-Chloro-2-methylnaphthalene
This method involves the oxidation of the methyl group of 5-chloro-2-methylnaphthalene to a carboxylic acid using a suitable oxidizing agent.
Experimental Workflow
Caption: Workflow for this compound synthesis via oxidation.
Detailed Experimental Protocol
-
Oxidation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-methylnaphthalene (1.0 eq) in a mixture of pyridine and water.
-
Add potassium permanganate (KMnO₄, 3-4 eq) portion-wise to the stirred solution. The addition should be done carefully to control the exothermic reaction.
-
Once the addition is complete, heat the mixture to reflux. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Continue refluxing until the purple color is no longer visible (typically 4-8 hours). Monitor the reaction progress by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2. A white precipitate of this compound will form.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude acid from a suitable solvent such as ethanol or acetic acid.
-
Troubleshooting Guide: Oxidation Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction | Insufficient amount of oxidizing agent or reaction time. | Use a larger excess of KMnO₄. Increase the reflux time and monitor by TLC. |
| Low reaction temperature. | Ensure the reaction mixture is maintained at a vigorous reflux. | |
| Low yield | Product loss during work-up. | Ensure complete precipitation of the product by adjusting the pH carefully. Thoroughly wash the MnO₂ filter cake to recover any adsorbed product. |
| Over-oxidation and ring cleavage. | Avoid excessively harsh conditions (e.g., very high temperatures or prolonged reaction times). | |
| Product contamination with MnO₂ | Inefficient filtration. | Use a thick pad of celite for filtration and wash thoroughly. |
| Difficulty in recrystallization | Presence of persistent impurities. | Consider a hot filtration step during recrystallization to remove insoluble impurities. If necessary, purify by column chromatography of the methyl ester followed by hydrolysis. |
References
Technical Support Center: Synthesis of 5-Chloro-2-naphthoic Acid
Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes.
I. Understanding the Synthetic Landscape and Potential Impurities
The synthesis of this compound can be approached through several synthetic strategies. The choice of route will inherently dictate the impurity profile of the final product. Here, we address the most common synthetic pathways and their associated impurities.
Route 1: Sandmeyer Reaction of 5-Amino-2-naphthoic Acid (Documented Method)
This route involves the diazotization of 5-amino-2-naphthoic acid followed by a copper(I) chloride-mediated substitution.[1]
General Synthetic Scheme:
-
Diazotization: 5-Amino-2-naphthoic acid is treated with a nitrite source (e.g., NaNO₂) in the presence of a strong acid (e.g., H₂SO₄ in acetic acid) to form a diazonium salt intermediate.
-
Sandmeyer Reaction: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid to yield this compound.
Diagram of the Sandmeyer Reaction Pathway:
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Troubleshooting and FAQs for the Sandmeyer Route:
Q1: My yield of this compound is low. What are the likely causes?
A1: Low yields in the Sandmeyer reaction can stem from several factors:
-
Incomplete Diazotization: Ensure the temperature during the addition of the nitrite source is kept low (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt. The dissolution of the starting material and the nitrite must be complete.
-
Decomposition of the Diazonium Salt: This intermediate is thermally unstable. It is crucial to use the diazonium salt solution immediately after its preparation and to maintain a low temperature throughout the process.
-
Side Reactions: The diazonium salt can undergo side reactions, such as reaction with water to form 5-hydroxy-2-naphthoic acid, or reduction to 2-naphthoic acid.
Q2: What are the most common impurities I should expect from this synthesis?
A2: The following table summarizes the most probable impurities arising from the Sandmeyer route:
| Impurity Name | Structure | Origin |
| 5-Amino-2-naphthoic acid | Unreacted starting material. | Incomplete diazotization. |
| 5-Hydroxy-2-naphthoic acid | Side reaction of the diazonium salt with water. | Incomplete conversion in the Sandmeyer step. |
| 2-Naphthoic acid | Reductive deamination of the diazonium salt. | Presence of reducing agents or side reactions. |
| Dimerized byproducts | Coupling of the naphthyl radical intermediate. | Side reaction during the Sandmeyer step. |
Q3: I am observing a significant amount of a phenolic impurity. How can I minimize its formation?
A3: The formation of 5-hydroxy-2-naphthoic acid is a common issue. To minimize this:
-
Ensure a sufficient excess of chloride ions is present in the Sandmeyer reaction mixture by using concentrated HCl.
-
Maintain a low temperature during the addition of the diazonium salt to the CuCl solution.
-
Work expeditiously, as the longer the diazonium salt is in solution, the greater the chance of hydrolysis.
Route 2: Grignard Carboxylation of a Halonaphthalene (Predicted Pathway)
This common method for carboxylic acid synthesis involves the formation of a Grignard reagent from a suitable dihalonaphthalene (e.g., 2-bromo-5-chloronaphthalene) followed by reaction with carbon dioxide.
General Synthetic Scheme:
-
Grignard Formation: 2-Bromo-5-chloronaphthalene is reacted with magnesium metal in an anhydrous ether solvent (e.g., THF or diethyl ether) to form 5-chloro-2-naphthylmagnesium bromide.
-
Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice) or bubbled with CO₂ gas.
-
Acidic Workup: The resulting magnesium carboxylate salt is hydrolyzed with an aqueous acid to yield this compound.
Diagram of the Grignard Carboxylation Pathway:
Caption: Predicted synthetic pathway for this compound via Grignard carboxylation.
Troubleshooting and FAQs for the Grignard Route:
Q1: My Grignard reaction is not initiating. What should I do?
A1: Failure to initiate is a classic Grignard problem. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: All glassware must be flame- or oven-dried, and the solvent must be anhydrous. Even trace amounts of water will quench the reaction.
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask (under an inert atmosphere).
-
Initiate with a Small Amount of Reagent: Add a small portion of the halo-naphthalene solution to the magnesium and look for signs of reaction (bubbling, cloudiness, or an exotherm) before adding the rest of the solution. Gentle heating may be required to start the reaction.
Q2: What are the likely impurities from this Grignard synthesis?
A2: The following impurities are commonly observed in Grignard reactions of this type:
| Impurity Name | Structure | Origin |
| 5-Chloronaphthalene | Reduction of the Grignard reagent by trace water. | Presence of protic impurities. |
| 2-Bromo-5-chloronaphthalene | Unreacted starting material. | Incomplete Grignard formation. |
| 5,5'-Dichloro-2,2'-binaphthyl | Wurtz-Fittig coupling of the Grignard reagent with unreacted starting material. | Side reaction during Grignard formation. |
| Naphthalene | If the starting material contains debrominated or dechlorinated impurities. | Impure starting material. |
Q3: My final product is contaminated with a significant amount of a non-acidic byproduct. What is it likely to be?
A3: A common non-acidic byproduct is 5,5'-dichloro-2,2'-binaphthyl, formed from the coupling of the Grignard reagent with the starting halide. To minimize this, add the halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Route 3: Oxidation of 5-Chloro-2-methylnaphthalene (Predicted Pathway)
This route involves the oxidation of the methyl group of 5-chloro-2-methylnaphthalene to a carboxylic acid using a strong oxidizing agent.
General Synthetic Scheme:
-
Oxidation: 5-Chloro-2-methylnaphthalene is heated with an oxidizing agent such as potassium permanganate (KMnO₄) or a mixture of cobalt and manganese salts with a bromide source in acetic acid.
-
Workup: The reaction mixture is worked up to isolate the carboxylic acid, which may involve filtration of manganese dioxide (if KMnO₄ is used) and acidification.
Diagram of the Oxidation Pathway:
Caption: Predicted synthetic pathway for this compound via oxidation.
Troubleshooting and FAQs for the Oxidation Route:
Q1: The oxidation of my starting material is incomplete. How can I improve the conversion?
A1: Incomplete oxidation can be due to several factors:
-
Insufficient Oxidant: Ensure you are using a sufficient stoichiometric excess of the oxidizing agent.
-
Reaction Time and Temperature: These reactions often require prolonged heating. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
-
Phase Transfer Catalyst: If using an aqueous oxidant like KMnO₄ with an organic substrate, a phase transfer catalyst may improve the reaction rate.
Q2: What are the potential impurities from the oxidation of 5-chloro-2-methylnaphthalene?
A2: The following table outlines the likely impurities from this oxidation route:
| Impurity Name | Structure | Origin |
| 5-Chloro-2-methylnaphthalene | Unreacted starting material. | Incomplete oxidation. |
| 5-Chloro-2-naphthaldehyde | Incomplete oxidation of the methyl group. | Insufficient reaction time or oxidant. |
| 5-Chloro-1,4-naphthoquinone | Over-oxidation and ring opening. | Harsh reaction conditions. |
| Phthalic acid derivatives | Cleavage of the naphthalene ring system. | Stronger oxidizing conditions. |
Q3: I am seeing byproducts that suggest ring cleavage. How can I avoid this?
A3: Ring cleavage is a result of over-oxidation. To prevent this:
-
Carefully control the reaction temperature; avoid excessive heating.
-
Use a milder oxidizing agent if possible, or reduce the amount of the strong oxidant.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed.
II. Analytical Methods and Purification
Q4: What is a good starting point for developing an HPLC method to assess the purity of my this compound?
A4: A reversed-phase HPLC method with UV detection is a robust choice for analyzing naphthoic acid derivatives.
Recommended Starting Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
This method should provide good separation of the product from more polar impurities (like hydroxy-derivatives) and less polar impurities (like starting materials and coupling products).
Q5: How can I purify my crude this compound?
A5:
-
Recrystallization: This is often the most effective method for purifying solid carboxylic acids. Suitable solvent systems include ethanol/water, acetic acid/water, or toluene.
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the sodium salt of the carboxylic acid, can be washed with fresh organic solvent to remove neutral impurities. The aqueous layer is then acidified to precipitate the purified carboxylic acid, which is collected by filtration.
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from the literature and should be performed by trained chemists with appropriate safety precautions.[1]
Step 1: Diazotization
-
In a suitable reaction vessel, dissolve sodium nitrite (1.19 g, 0.0173 mol) in a mixture of sulfuric acid (15.6 mL) and acetic acid (14.4 mL) at 10 °C.
-
Prepare a suspension of 5-amino-2-naphthoic acid (2.70 g, 0.0144 mol) in acetic acid (48 mL).
-
Add the suspension of the amino acid to the nitrite solution over 14 minutes, maintaining the temperature at or below 10 °C.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (6.28 g, 0.0635 mol) in concentrated hydrochloric acid (88 mL) and preheat it to 60 °C.
-
Slowly add the diazonium salt solution from Step 1 to the hot CuCl solution over 15 minutes.
-
Continue heating the reaction mixture for 30 minutes after the addition is complete.
-
Cool the mixture to 5 °C, dilute with water (200 mL), and collect the precipitated solid by filtration.
Step 3: Purification
-
Dissolve the crude solid in hot ethanol.
-
Treat with activated charcoal to decolorize the solution.
-
Filter the hot solution and allow it to cool to induce crystallization.
-
Collect the purified this compound by filtration and dry.
IV. References
-
Aust. J. Chem., 1965 , 18, 1351. --INVALID-LINK--
References
Technical Support Center: Synthesis of 5-Chloro-2-naphthoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Chloro-2-naphthoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you in your laboratory work.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several established pathways. The choice of route often depends on the availability of starting materials, scalability, and desired purity. The most common strategies involve the functionalization of a pre-formed 5-chloronaphthalene core.
Technical Support Center: Purification of 5-Chloro-2-naphthoic Acid
Welcome to the technical support center for the purification of 5-Chloro-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Addressing Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing both explanations and actionable solutions.
Question: My recrystallized this compound is still showing a persistent impurity with a similar polarity on my TLC plate. How can I remove it?
Answer:
This is a common and often frustrating challenge in the purification of aromatic carboxylic acids. The impurity is likely a structurally related compound, possibly an isomer formed during synthesis or an unreacted starting material.
Potential Causes and Solutions:
-
Isomeric Impurities: The synthesis of this compound may yield other chloro-substituted naphthoic acid isomers, which can have very similar polarities, making them difficult to separate by standard recrystallization[1]. For instance, you might have co-crystallization of isomers like 8-chloro-1-naphthoic acid depending on the synthetic route[1].
-
Solution 1: Optimize Recrystallization Solvent System. A single-solvent recrystallization may not be sufficient. Experiment with two-solvent systems. A good starting point is to dissolve the crude product in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the mixture until it is clear again and allow it to cool slowly. Common solvent pairs for aromatic acids include ethanol/water, toluene/hexane, and ethyl acetate/hexane[2][3].
-
Solution 2: Acid-Base Extraction. A carefully controlled acid-base extraction can sometimes exploit small differences in the pKa values of the isomers[3]. Dissolve the mixture in an organic solvent like diethyl ether or ethyl acetate and extract with a dilute aqueous base (e.g., 0.1 M NaOH or NaHCO₃). The more acidic isomer will be preferentially extracted into the aqueous phase. Acidify the aqueous layer to precipitate the purified acid[3][4].
-
Solution 3: Preparative Chromatography. If recrystallization and extraction fail, column chromatography is a more powerful separation technique. For aromatic carboxylic acids, silica gel chromatography can be effective. A typical mobile phase would be a gradient of ethyl acetate in hexane, often with the addition of a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent tailing on the silica gel[5].
-
-
Unreacted Starting Materials or Byproducts: Depending on the synthetic route, you may have residual starting materials or byproducts. For example, if the synthesis involves the oxidation of a methyl or formyl group, you might have the corresponding aldehyde or alcohol as an impurity[6].
-
Solution: Chemical Wash. If the impurity has a different functional group, a chemical wash during the workup can be effective. For example, a bisulfite wash can help remove aldehyde impurities.
-
Question: After my workup, the crude this compound has a distinct yellow or brown color. What is causing this and how can I decolorize my product?
Answer:
Colored impurities in aromatic compounds often arise from trace amounts of highly conjugated or oxidized species.
Potential Causes and Solutions:
-
Residual Halogenation Reagents or Byproducts: If the synthesis involves a chlorination step, residual chlorine or chlorinated byproducts can lead to coloration[7].
-
Solution 1: Activated Carbon (Charcoal) Treatment. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (typically 1-2% by weight) to the solution. The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon before allowing the solution to cool and crystallize[8]. Be aware that activated carbon can also adsorb some of your desired product, so use it sparingly.
-
Solution 2: Reductive Wash. A wash with a dilute solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, during the workup can help to quench residual oxidizing agents like chlorine.
-
-
Oxidation of Naphthalene Ring: The naphthalene ring system can be susceptible to oxidation, leading to colored byproducts.
-
Solution: Careful Handling and Storage. Minimize exposure of the compound to air and light, especially at elevated temperatures. Store the purified product in a dark, well-sealed container.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound relevant to its purification.
Question: What are the best solvents for recrystallizing this compound?
Answer:
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[2][9][10]. For aromatic carboxylic acids like this compound, a good starting point is to test polar protic and polar aprotic solvents.
Solvent Selection Strategy:
-
Start with Single Solvents: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates include:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl Acetate
-
Aromatic Hydrocarbons: Toluene
-
Water: Often used as an anti-solvent with a more soluble organic solvent.
-
-
Consider Solvent Mixtures: If a single solvent does not provide the desired solubility profile, a two-solvent system is often effective. Common miscible pairs include:
-
Ethanol/Water
-
Acetone/Water
-
Toluene/Hexane or Heptane
-
Ethyl Acetate/Hexane or Heptane
-
Predicted Solubility of this compound:
| Solvent | Predicted Solubility at Room Temperature | Predicted Solubility at Boiling Point | Notes |
| Ethanol | Moderately Soluble | Very Soluble | A good candidate for single-solvent recrystallization or as the "good" solvent in a mixture with water. |
| Methanol | Soluble | Very Soluble | Similar to ethanol, but its lower boiling point may be advantageous. |
| Acetone | Soluble | Very Soluble | May be too good of a solvent at room temperature, leading to poor recovery. |
| Toluene | Sparingly Soluble | Soluble | A good candidate for recrystallization, especially for removing more polar impurities. |
| Ethyl Acetate | Moderately Soluble | Very Soluble | A versatile solvent, often used in combination with a non-polar anti-solvent like hexane. |
| Hexane/Heptane | Insoluble | Sparingly Soluble | Likely to be a "poor" solvent or anti-solvent. |
| Water | Insoluble | Sparingly Soluble (as the free acid) | Primarily used as an anti-solvent or for washing the salt form. |
This table is based on general principles of solubility ("like dissolves like") and data for structurally similar compounds. Experimental verification is essential.
Question: What is the pKa of this compound, and why is it important for purification?
Answer:
-
The pKa of 2-naphthoic acid is approximately 4.17.
-
The chloro group is an electron-withdrawing group, which stabilizes the carboxylate anion through the inductive effect. This increases the acidity of the carboxylic acid, thereby lowering its pKa.
Estimated pKa of this compound: ~3.8 - 4.0
This estimation is based on the known effect of a chloro substituent on the pKa of benzoic acid. Computational prediction methods can also provide more precise estimates[6][9][11][12][13].
Importance of pKa in Purification:
Acid-base extraction relies on the ability to convert the carboxylic acid into its water-soluble salt (carboxylate) by treatment with a base, and then regenerate the water-insoluble carboxylic acid by adding an acid[3].
-
To extract the acid into an aqueous basic solution: The pH of the aqueous solution should be at least 2 units above the pKa of the carboxylic acid. For this compound, a pH of 6 or higher would be effective. A solution of sodium bicarbonate (NaHCO₃, pH ~8.3) or sodium carbonate (Na₂CO₃, pH ~11.6) is typically sufficient.
-
To precipitate the acid from the aqueous solution: The pH of the solution should be at least 2 units below the pKa of the carboxylic acid. For this compound, a pH of 2 or lower is recommended. This is typically achieved by adding a strong acid like hydrochloric acid (HCl).
Experimental Protocols
General Purification Protocol: Acid-Base Extraction Followed by Recrystallization
This protocol provides a robust starting point for the purification of crude this compound containing neutral and less acidic impurities.
1. Acid-Base Extraction:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. This layer contains the sodium salt of this compound.
-
Backwash (Optional but Recommended): Add a small amount of fresh organic solvent to the aqueous extract and shake. This will remove any remaining neutral impurities that may have been carried over. Separate the layers and discard the organic wash.
-
Acidification and Precipitation: Cool the aqueous extract in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of pure this compound should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
2. Recrystallization:
-
Solvent Selection: Choose an appropriate recrystallization solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude, dry this compound from the extraction step into an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid. If necessary, add small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator.
Purity Assessment:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A typical method would involve a reverse-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid)[1][14][15].
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A logical flow for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents [patents.google.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Predict pKa | Rowan [rowansci.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
avoiding byproduct formation in 5-Chloro-2-naphthoic acid synthesis
A Guide to Minimizing Byproduct Formation and Optimizing Purity
Welcome to the technical support center for the synthesis of 5-Chloro-2-naphthoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this synthesis and avoid common pitfalls related to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two principal methods for the synthesis of this compound:
-
The Kolbe-Schmitt Reaction: This involves the carboxylation of 5-chloro-2-naphthol. In this reaction, the sodium or potassium salt of 5-chloro-2-naphthol is treated with carbon dioxide under elevated temperature and pressure.[1][2][3]
-
Oxidation of 5-chloro-2-methylnaphthalene: This route involves the oxidation of the methyl group of 5-chloro-2-methylnaphthalene to a carboxylic acid using a suitable oxidizing agent.[4][5]
Q2: What are the most common byproducts I should be aware of?
The byproducts largely depend on the chosen synthetic route:
-
Kolbe-Schmitt Reaction: The primary byproducts are positional isomers of the desired product. The carboxylation of 2-naphthol derivatives can occur at different positions on the naphthalene ring, leading to a mixture of isomers. For the carboxylation of a 2-naphthol substrate, the main isomeric impurity is often the 3-hydroxy-2-naphthoic acid derivative, and the regiochemistry is sensitive to temperature.[6]
-
Oxidation of 5-chloro-2-methylnaphthalene: In this case, byproducts can arise from incomplete oxidation (e.g., the corresponding aldehyde or alcohol) or over-oxidation, which can lead to the formation of naphthoquinones or ring-cleavage products under harsh conditions. The presence of water can also negatively impact the reaction.[5]
Q3: How can I confirm the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is the most effective technique for assessing the purity of your product and quantifying isomeric impurities.[7][8][9] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric or formic acid) typically provides good separation of naphthoic acid isomers.
Troubleshooting Guide: The Kolbe-Schmitt Reaction Route
This section addresses common issues encountered during the synthesis of this compound via the carboxylation of 5-chloro-2-naphthol.
Problem 1: Low Yield of the Desired this compound
| Potential Cause | Scientific Explanation | Recommended Solution |
| Presence of Moisture | The Kolbe-Schmitt reaction is highly sensitive to water, which can consume the alkali metal naphtholate and inhibit carboxylation.[1] | Ensure all reactants, solvents, and glassware are thoroughly dried. The preparation of an anhydrous naphtholate is a critical step.[1] |
| Suboptimal Reaction Temperature | The carboxylation of naphthols is temperature-sensitive. The optimal temperature for the formation of the desired isomer may be narrow. | Carefully control the reaction temperature. For the synthesis of related hydroxy naphthoic acids, temperatures around 150°C have been reported.[1] |
| Inadequate CO2 Pressure | Sufficient carbon dioxide pressure is necessary to drive the carboxylation equilibrium towards the product. | Ensure the reaction is conducted in a sealed autoclave capable of maintaining a pressure of at least 75-250 psi.[3] |
Problem 2: High Levels of Isomeric Byproducts
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incorrect Choice of Alkali Metal | The choice of alkali metal (sodium vs. potassium) can influence the position of carboxylation. Potassium salts have been shown to favor the formation of different isomers compared to sodium salts in some naphthol systems.[6] | For the synthesis of 2-hydroxy-1-naphthoic acid from beta-naphthol, the use of potassium naphtholate has been found to be effective.[1] It is recommended to use potassium hydroxide to form the potassium 5-chloro-2-naphtholate. |
| Reaction Temperature Too High | At higher temperatures, thermodynamic products may be favored, which might not be the desired isomer. The regiochemistry of the carboxylation of naphthols is known to be sensitive to temperature.[6] | Conduct the reaction at the lowest effective temperature to favor the kinetically controlled product, which is often the ortho-isomer. |
Experimental Protocol: Kolbe-Schmitt Carboxylation of 5-chloro-2-naphthol
This protocol is a general guideline based on established principles of the Kolbe-Schmitt reaction and should be optimized for your specific laboratory conditions.
-
Preparation of Potassium 5-chloro-2-naphtholate:
-
Carboxylation:
-
Pressurize the reaction vessel with dry carbon dioxide to 75-250 psi.
-
Heat the mixture to 150-175°C and maintain for several hours until the uptake of CO2 ceases.[3]
-
-
Work-up and Isolation:
-
Cool the reaction mixture and cautiously vent the excess CO2 pressure.
-
Add water to dissolve the potassium salt of the product.
-
Separate the aqueous layer and wash with an organic solvent to remove the high-boiling solvent.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude this compound.
-
Collect the solid by filtration, wash with water, and dry.
-
Logical Workflow for Troubleshooting the Kolbe-Schmitt Reaction
Caption: Troubleshooting workflow for the Kolbe-Schmitt synthesis.
Troubleshooting Guide: Oxidation of 5-chloro-2-methylnaphthalene
This section provides guidance for overcoming common issues in the synthesis of this compound by oxidizing 5-chloro-2-methylnaphthalene.
Problem 1: Low Conversion of Starting Material
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inactive Catalyst | The Co-Mn-Br catalyst system requires activation to initiate the radical chain reaction for oxidation. | Ensure the catalyst components are of good quality and in the correct oxidation state. A pre-activation step may be necessary. |
| Insufficient Temperature or Pressure | The oxidation of the methyl group is an energetically demanding process that requires sufficient thermal energy and oxygen concentration. | Increase the reaction temperature (typically 100-150°C) and oxygen/air pressure (e.g., 0.6 MPa) to enhance the reaction rate.[5] |
| Presence of Inhibitors | Certain impurities in the starting material or solvent can act as radical scavengers, inhibiting the oxidation process. | Use high-purity starting materials and solvents. |
Problem 2: Formation of Undesired Byproducts (e.g., Naphthoquinones)
| Potential Cause | Scientific Explanation | Recommended Solution |
| Over-oxidation | Prolonged reaction times or excessively harsh conditions can lead to the oxidation of the naphthalene ring itself, forming naphthoquinones.[10] | Monitor the reaction progress carefully (e.g., by TLC or HPLC) and stop the reaction once the starting material is consumed. Avoid excessively high temperatures. |
| Incorrect Oxidant Concentration | A high concentration of the oxidizing agent can lead to non-selective oxidation. | Control the addition rate of the oxidant (e.g., air or H2O2) to maintain a steady, controlled reaction. |
Experimental Protocol: Catalytic Oxidation of 5-chloro-2-methylnaphthalene
This protocol is a general guideline based on established procedures for the oxidation of methylnaphthalenes and should be optimized for your specific setup.
-
Reaction Setup:
-
In a high-pressure reactor, charge 5-chloro-2-methylnaphthalene, a solvent (e.g., acetic acid), and the catalyst system (e.g., cobalt acetate, manganese acetate, and sodium bromide).[5]
-
-
Oxidation:
-
Seal the reactor and pressurize with air or oxygen to the desired pressure (e.g., 0.6 MPa).
-
Heat the mixture to the reaction temperature (e.g., 120°C) with vigorous stirring.[5]
-
Maintain the reaction for several hours, monitoring the oxygen uptake.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The product can be isolated by precipitation upon addition of water, followed by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified.
-
Reaction Scheme for Oxidation of 5-chloro-2-methylnaphthalene
Caption: Synthetic route and potential byproducts in the oxidation of 5-chloro-2-methylnaphthalene.
Purification of this compound
Q: My crude product contains isomeric impurities. How can I purify it?
A: Recrystallization is often the most effective method for removing small amounts of isomeric byproducts. The key is to find a suitable solvent or solvent system.
| Solvent Selection Strategy | Rationale | Example Solvents/Systems |
| Single Solvent | The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the desired product at room temperature or below, leaving the impurities in the mother liquor. | For carboxylic acids, polar solvents are often a good starting point. Consider alcohols (methanol, ethanol), acetic acid, or water.[11][12] |
| Solvent Pair | A pair of miscible solvents, one in which the product is soluble and one in which it is insoluble, can be used. The crude product is dissolved in a minimum of the "good" solvent at an elevated temperature, and the "poor" solvent is added dropwise until turbidity persists. | Common pairs include ethanol/water, acetone/water, and heptane/ethyl acetate.[13] |
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable boiling solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Q: Recrystallization is not sufficient to remove all impurities. What are my other options?
A: Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be used for the separation of challenging isomeric mixtures.[7][8][14][15] This technique offers high resolution but is typically used for smaller quantities of material due to cost and complexity. A reversed-phase column with a suitable mobile phase gradient of acetonitrile and water with an acidic modifier is a good starting point for method development.
References
- 1. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 2. AU561336B2 - Kolbe-schmitt corboxylation process - Google Patents [patents.google.com]
- 3. US2453105A - Preparation of hydroxy aromatic carboxylic acids - Google Patents [patents.google.com]
- 4. US6579994B2 - Process for preparation of 2-Methyl-1,4-naphthoquinone - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 1-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. labcompare.com [labcompare.com]
- 15. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving the Yield of 5-Chloro-2-naphthoic Acid Synthesis
Introduction: 5-Chloro-2-naphthoic acid is a valuable intermediate in the development of pharmaceuticals and advanced materials. However, its synthesis is not trivial and researchers frequently encounter challenges that lead to suboptimal yields and purity. This technical support guide provides a comprehensive resource for troubleshooting and optimizing the synthesis of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work. The most reliable and versatile laboratory-scale approach is the carboxylation of a Grignard reagent, which will be the primary focus of this guide.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common high-level questions regarding the synthesis of this compound.
Q1: What is the most practical and reliable synthetic route for this compound on a laboratory scale?
The most direct and commonly successful route is the carboxylation of a Grignard reagent . This involves two key stages: (1) the synthesis of a suitable precursor, 2-bromo-5-chloronaphthalene, and (2) the formation of the Grignard reagent (5-chloro-2-naphthylmagnesium bromide) followed by its reaction with carbon dioxide.[1]
Q2: My Grignard reaction is not starting. What is the most likely cause?
The overwhelming majority of Grignard initiation failures are due to the presence of trace amounts of water . Your solvent, glassware, and starting materials must be scrupulously anhydrous. A secondary cause is inactive magnesium metal, the surface of which can be passivated by an oxide layer.[2]
Q3: How can I effectively purify the final this compound product?
Purification is best achieved through a combination of acid-base extraction and recrystallization . After the reaction workup, dissolving the crude product in a basic aqueous solution (e.g., NaOH or NaHCO₃) will separate the acidic product from neutral organic impurities like unreacted starting material or biphenyl side-products. The product is then precipitated by re-acidification and can be further purified by recrystallizing from a suitable solvent system, such as an ethanol/water or toluene.[3][4]
Q4: What are the critical safety precautions for this synthesis?
-
Anhydrous Ethers: Diethyl ether and Tetrahydrofuran (THF) are extremely flammable and can form explosive peroxides. Always work in a certified chemical fume hood, away from ignition sources, and use freshly opened or tested solvents.
-
Grignard Reagents: These are highly reactive and pyrophoric, reacting violently with water and protic solvents. Strict anhydrous and inert atmosphere (Nitrogen or Argon) techniques are mandatory.
-
Magnesium Metal: Fine turnings or powder can be flammable. Handle with care.
-
Acid/Base Handling: Concentrated acids and bases used in the workup are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Part 2: In-Depth Troubleshooting Guides
This section is structured to follow the recommended synthetic workflow, addressing specific problems you may encounter at each stage.
Stage 1: Synthesis of the Key Intermediate: 2-Bromo-5-chloronaphthalene
The availability of 2-bromo-5-chloronaphthalene is the primary bottleneck for this synthesis. While not commercially common, it can be prepared from 2-amino-5-chloronaphthalene (5-chloro-2-naphthylamine) via a Sandmeyer reaction. An alternative, though less direct route, is the isomerization of 1-halonaphthalenes.[5][6]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of diazonium salt | Incomplete diazotization due to insufficient acid or nitrite. Temperature too high, causing decomposition. | Ensure at least 3 equivalents of acid are used. Add the sodium nitrite solution slowly while maintaining the temperature strictly between 0-5°C. |
| Formation of phenolic byproducts | The diazonium salt is reacting with water before the addition of the copper(I) bromide. | Prepare the CuBr solution in advance and add the cold diazonium salt solution to it promptly. Do not let the diazonium salt solution warm up or sit for an extended period. |
| Product is a dark, oily tar | Incomplete reaction or side reactions. The reaction may have become too warm, leading to polymerization or other decomposition pathways. | Maintain vigorous stirring and strict temperature control throughout the reaction. Ensure the copper catalyst is active. Purify the crude product via column chromatography or distillation. |
Stage 2: Synthesis of this compound via Grignard Carboxylation
This is the core transformation. Success hinges on the careful exclusion of water and air.
Caption: Recommended workflow for the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (solution remains clear, no heat evolved) | 1. Trace Moisture: Solvent, glassware, or starting halide is not perfectly dry.[2]2. Inactive Magnesium: Surface is coated with MgO. | 1. Redry everything. Flame-dry the glassware under vacuum just before use. Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent (e.g., Na/benzophenone for THF).2. Activate the magnesium. Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the flask. A successful initiation is marked by the disappearance of the iodine color and gentle bubbling on the Mg surface. |
| Reaction starts, but then stops | Insufficient mixing or the concentration of the halide is too low. | Increase the stirring rate. Ensure the halide is being added directly to the stirred suspension, not running down the walls of the flask. |
| Low yield of carboxylic acid | 1. Inefficient Carboxylation: Poor mixing with CO₂. Grignard reagent coats the dry ice, preventing further reaction.2. Wurtz Coupling: A significant side reaction forming 5,5'-dichloro-2,2'-binaphthyl.3. Reaction with Oxygen: The Grignard reagent was exposed to air, forming naphthoxide species. | 1. Use a large excess of finely crushed dry ice. Pour the Grignard solution onto the dry ice with vigorous stirring, rather than adding the dry ice to the solution.[4]2. Slow addition. Add the halide solution dropwise to the magnesium suspension to maintain a low instantaneous concentration of the halide, which disfavors coupling.[7]3. Maintain a positive pressure of inert gas throughout the reaction and during any transfers. |
| Final product is difficult to purify | Presence of neutral byproducts (starting material, binaphthyl) or isomeric acids. | The acid-base extraction is critical. Ensure the pH is sufficiently high (>11) during the basic wash to deprotonate the carboxylic acid and sufficiently low (<2) during precipitation. Perform multiple extractions.[3] |
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Caption: Decision tree for troubleshooting Grignard reaction initiation failure.
Part 3: Experimental Protocols
These protocols are provided as a starting point and should be adapted based on the specific scale and equipment of your laboratory.
Protocol 1: Synthesis of this compound
Materials:
- 2-Bromo-5-chloronaphthalene (1.0 eq)
- Magnesium turnings (1.2 eq)
- Anhydrous Tetrahydrofuran (THF)
- Iodine (1 small crystal, as initiator)
- Dry Ice (CO₂, solid, large excess)
- 6M Hydrochloric Acid (HCl)
- 10% Sodium Hydroxide (NaOH) solution
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)
Procedure:
- Preparation: Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Assemble the apparatus while hot and maintain a positive inert gas pressure.
- Grignard Formation: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 2-bromo-5-chloronaphthalene (1.0 eq) in anhydrous THF.
- Initiation: Add a small portion (~5-10%) of the bromide solution to the magnesium suspension. If the reaction does not start spontaneously (indicated by cloudiness and gentle boiling), add one crystal of iodine and/or gently warm the flask with a heat gun.
- Addition: Once the reaction is initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for1-2 hours to ensure complete consumption of the starting material.
- Carboxylation: In a separate large beaker, place a large excess of finely crushed dry ice. Under a steady stream of inert gas, pour the Grignard solution from the reaction flask onto the dry ice with vigorous manual or mechanical stirring. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
- Workup: Slowly quench the reaction by adding 6M HCl until the aqueous layer is acidic (pH ~1) and all magnesium salts have dissolved. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
- Acid-Base Purification: Extract the combined organic layers with 10% NaOH solution (3x). The desired product will move into the aqueous basic layer as its sodium salt.
- Precipitation: Cool the combined aqueous basic layers in an ice bath and slowly acidify with cold 6M HCl until the pH is ~1. The this compound will precipitate as a solid.
- Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
- Recrystallization (Optional): For higher purity, recrystallize the crude product from a suitable solvent like ethanol/water.
Part 4: Data Summary Tables
Table 1: Typical Reaction Parameters and Expected Yields
Stage
Key Parameters
Solvent
Temperature
Typical Yield
Grignard Formation
Anhydrous conditions, slow addition
THF
Reflux (~66°C)
>90% (in solution)
Carboxylation
Large excess of CO₂, vigorous mixing
THF / Ether
-78°C to RT
60 - 80%
Overall (from bromide)
Careful execution of all steps
-
-
50 - 70%
Table 2: Solvent Selection for Grignard Reagent Formation
Solvent
Boiling Point (°C)
Advantages
Disadvantages
Tetrahydrofuran (THF)
66
Higher boiling point is beneficial for less reactive aryl halides. Better solvating properties. [2]
Higher affinity for water, must be rigorously dried. Can form peroxides.
Diethyl Ether
35
Lower boiling point makes it easy to remove. Less hygroscopic than THF.
Lower boiling point may not be sufficient for difficult initiations. Can form peroxides.
Kolbe–Schmitt reaction - Wikipedia. --INVALID-LINK--2. Kolbe–Schmitt reaction - L.S.College, Muzaffarpur. --INVALID-LINK--3. Kolbe-Schmitt Reaction: Mechanism, Important Applications - Science Info. --INVALID-LINK--4. Kolbe-Schmitt reaction of sodium 2-naphthoxide - ResearchGate. --INVALID-LINK--5.2-bromonaphthalene - Organic Syntheses Procedure. --INVALID-LINK--6. The Kolbe-Schmitt Reaction - Future4200. --INVALID-LINK--7. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review - ResearchGate. --INVALID-LINK--8. Grignard Reagents in Flow Reactors for the Synthesis of Active Pharmaceutical Ingredients - NIPER, SAS Nagar, India. --INVALID-LINK--9. Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci. --INVALID-LINK--10. US5043493A - Process for the preparation of 2-chloro- or 2-bromo-naphthalene - Google Patents. --INVALID-LINK--11. α-NAPHTHOIC ACID - Organic Syntheses Procedure. --INVALID-LINK--12. Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-2-naphthoic acid - Benchchem. --INVALID-LINK--22. CA2020364A1 - Process for the preparation of 2-chloro- or 2-bromonaphthalene - Google Patents. --INVALID-LINK--31.6-CHLORO-1-HEXENE - Organic Syntheses Procedure. --INVALID-LINK--
References
- 1. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. leah4sci.com [leah4sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5043493A - Process for the preparation of 2-chloro- or 2-bromo-naphthalene - Google Patents [patents.google.com]
- 6. CA2020364A1 - Process for the preparation of 2-chloro- or 2-bromonaphthalene - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 5-Chloro-2-naphthoic Acid Reactions
Welcome to the technical support center for 5-Chloro-2-naphthoic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting for common reactions involving this versatile intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the intricacies of your experiments.
I. Handling and Safety First: Essential Precautions
Before initiating any reaction, it is crucial to handle this compound with appropriate care.
Question: What are the primary safety concerns and proper handling procedures for this compound?
Answer: this compound is a solid that can cause skin, eye, and respiratory irritation.[1][2] Always handle this compound in a well-ventilated area or a chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1][2] In case of accidental contact, flush the affected area with copious amounts of water.[1][2] For storage, keep the container tightly closed in a dry, well-ventilated place away from strong oxidizing agents and bases.[1]
II. Troubleshooting Amide Bond Formation
Amide coupling is a frequent transformation of this compound. Success hinges on the appropriate choice of coupling agents and reaction conditions to activate the carboxylic acid.
Question: I am observing low to no yield in the amide coupling reaction between this compound and my amine. What are the likely causes and how can I resolve this?
Answer: Low yields in amide coupling reactions are often traced back to inefficient carboxylic acid activation, side reactions, or poor reaction setup. Here is a systematic approach to troubleshooting:
-
Assess the Coupling Reagent: The choice of coupling reagent is critical. Carbodiimides like DCC and EDC are common but can lead to side products. For more challenging couplings, consider using phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HATU, HBTU), which are often more efficient and minimize side reactions.[4]
-
Optimize the Reaction Conditions:
-
Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction. Ensure the base is pure and added in the correct stoichiometry.
-
Solvent: A dry, aprotic solvent like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) is essential. Water can hydrolyze the activated acid intermediate.
-
Temperature: Most amide couplings are performed at room temperature. However, for sterically hindered amines or less reactive systems, gentle heating may be necessary. Conversely, for sensitive substrates, cooling the reaction to 0°C during the addition of the coupling reagent can minimize side reactions.[4]
-
-
Consider the Order of Addition: The order in which reagents are added can significantly impact the outcome. It is generally recommended to pre-activate the carboxylic acid with the coupling reagent before adding the amine. This minimizes the risk of the coupling reagent reacting with the amine to form a guanidinium by-product.
Experimental Protocol: Amide Coupling using HATU
-
In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.5 equiv) to the solution and stir for 15-30 minutes at room temperature to allow for the formation of the activated ester.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. Navigating Challenges in Suzuki-Miyaura Coupling
The chloro-substituent on the naphthyl ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.
Question: My Suzuki-Miyaura coupling reaction with this compound is failing, showing only starting material or homocoupled byproducts. What should I investigate?
Answer: The success of a Suzuki-Miyaura coupling is highly dependent on the catalyst system, the reaction conditions, and the purity of the reagents. Here’s a troubleshooting guide:
-
Catalyst and Ligand Selection:
-
Palladium Source: Ensure your palladium catalyst is active. Pd(0) is the active species. If using a Pd(II) precatalyst, it must be reduced in situ.[5] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Ligand: The choice of phosphine ligand is crucial. For chloro-aromatic substrates, which are generally less reactive than their bromo or iodo counterparts, electron-rich and bulky ligands such as Buchwald ligands (e.g., SPhos, XPhos) can be effective.[6]
-
-
Reaction Environment:
-
Inert Atmosphere: Oxygen can lead to the oxidative degradation of the phosphine ligand and the homocoupling of the boronic acid.[5] It is imperative to thoroughly degas the solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous base is commonly used. The solubility of all components is key.[7]
-
-
Base Selection: The base plays a critical role in the catalytic cycle. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and nature of the base can significantly influence the reaction outcome. For less reactive chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[6]
Data Presentation: Common Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%) |
| Base | K₂CO₃ (2-3 equiv) | K₃PO₄ (3 equiv) |
| Solvent System | Toluene/H₂O (4:1) | Dioxane/H₂O (10:1) |
| Temperature | 80-100 °C | 100-120 °C |
Visualization: Troubleshooting Logic for Suzuki Coupling
References
Technical Support Center: 5-Chloro-2-naphthoic Acid & Derivatives
Welcome to the technical support guide for 5-Chloro-2-naphthoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with these compounds. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] The manufacturer's recommendation is often to seal it in a dry environment at room temperature. Long-term storage at lower temperatures (e.g., 4°C or -20°C) can further enhance stability, especially for high-purity reference standards.
Q2: What are the first signs of degradation I should look for?
A: Visual inspection is the first step. A color change from its typical solid form (e.g., white or off-white powder) to yellow or brown can indicate degradation. In solution, the appearance of cloudiness, precipitation, or a color change are clear indicators of potential stability issues. For quantitative assessment, unexpected or new peaks in your analytical chromatogram (e.g., HPLC) are the most reliable sign.
Q3: Which solvents are recommended for preparing stock solutions?
A: Due to its hydrophobic nature, this compound has low aqueous solubility.[2][3] Organic solvents are typically required.
-
Recommended: High-purity, anhydrous DMSO or DMF are commonly used for creating concentrated stock solutions.
-
Use with Caution: Alcohols like ethanol or methanol can also be used, but be aware that derivatives like esters can potentially undergo transesterification if catalysts are present.
-
Avoid: Prolonged storage in protic solvents or solvents containing significant amounts of water, which can facilitate hydrolysis of derivatives.[4]
Q4: How does pH affect the stability of these compounds in aqueous media?
A: The stability of aromatic acids in aqueous solutions can be pH-dependent.[5] For this compound, the carboxylic acid moiety will be deprotonated at pH values above its pKa, forming the more water-soluble but potentially more reactive carboxylate. For some related naphthalene derivatives, acidic conditions (pH 2.5-3) have been shown to improve stability in aqueous matrices.[5] It is crucial to determine the optimal pH for your specific application and buffer system.
Q5: Are these compounds sensitive to light?
A: Yes, chlorinated aromatic compounds can be susceptible to photodegradation.[6] It is a critical best practice to protect both solid compounds and solutions from light. Use amber vials or wrap containers in aluminum foil and minimize exposure to ambient light during experiments.[4]
Troubleshooting Guides
This section provides in-depth solutions to specific experimental problems.
Guide 1: Inconsistent Analytical Results (HPLC, LC-MS, NMR)
Problem: You are observing drifting retention times, new impurity peaks, or a decrease in the main peak area between replicate injections or over a series of experiments.
Probable Causes & Solutions:
-
On-Bench Degradation: The compound may be degrading in solution after preparation. Chlorinated aromatic compounds are prone to photodegradation when exposed to UV or even ambient laboratory light.[6]
-
Solution: Prepare solutions fresh for each experiment. If you must use a stock solution over several hours, protect it from light using an amber vial or foil wrapping. Keep the solution on ice or in a cooled autosampler to minimize thermal degradation.
-
-
Solvent-Induced Degradation: The chosen solvent may be reacting with your compound. This is a known issue with certain compounds in DMSO, especially if the solvent is not anhydrous.[4]
-
Solution: Use only high-purity, anhydrous grade solvents. When using DMSO, store it properly desiccated to prevent water absorption. If you suspect solvent reactivity, test the compound's stability in an alternative solvent (e.g., acetonitrile) over a time course (e.g., 0, 2, 4, 8, 24 hours) using HPLC analysis.
-
-
pH-Related Hydrolysis (for Derivatives): If you are working with an ester or amide derivative, the pH of your mobile phase or sample diluent could be causing hydrolysis.[4]
-
Solution: Evaluate the pH of your analytical mobile phase and diluent. If possible, adjust to a more neutral pH. If your analysis requires an acidic or basic mobile phase, ensure your sample is injected promptly after being diluted to minimize contact time.
-
Guide 2: Color Change or Precipitation in Solution
Problem: Your stock solution, initially clear and colorless, has turned yellow/brown or has formed a precipitate upon storage.
Probable Causes & Solutions:
-
Oxidation/Photodegradation: Color change is a classic sign of the formation of chromophoric degradation products, often arising from oxidation of the aromatic ring or reactions involving the chloro-substituent.[4]
-
Solution: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.[4] Purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can also prevent oxidative degradation.
-
-
Poor Solubility/Precipitation: The compound may be precipitating out of solution, especially if a stock solution in an organic solvent is diluted into an aqueous buffer.
-
Solution: Confirm the solubility limit in your chosen solvent system. When diluting into an aqueous buffer, consider using a co-solvent in the final mixture to maintain solubility.[4] If precipitation occurs upon refrigeration, allow the solution to fully equilibrate to room temperature and vortex thoroughly before use. Perform a quick solubility test at the storage temperature.
-
Guide 3: Unexpected Reaction Byproducts
Problem: During a synthetic modification of this compound, you are isolating unexpected side products.
Probable Causes & Solutions:
-
Reactivity of the Naphthalene Ring: The electron-rich naphthalene core can be susceptible to unintended electrophilic substitution, and the chloro-substituent can influence the regioselectivity of reactions.
-
Solution: Re-evaluate your reaction conditions. Extreme temperatures or highly reactive reagents may be causing side reactions. Consider using milder conditions or protecting groups if necessary. The presence of the chlorine atom activates the aromatic ring, which can lead to unexpected reactivity compared to non-chlorinated analogues.[7]
-
-
Degradation Under Reaction Conditions: The stability of your starting material or product may be compromised by the reaction conditions (e.g., strong acid/base, high heat).
-
Solution: Run a control experiment by subjecting the starting material (this compound) to the reaction conditions without the other reagents to check for degradation. If degradation occurs, explore alternative synthetic routes with more benign conditions.
-
Data Presentation & Summaries
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO₂ | [8] |
| Molecular Weight | 206.62 g/mol | [8] |
| Appearance | Solid | |
| IUPAC Name | 5-chloronaphthalene-2-carboxylic acid | [8] |
Table 2: Recommended Storage & Handling Conditions
| Condition | Solid Compound | Stock Solution | Rationale |
| Temperature | Room Temperature or 4°C | -20°C or -80°C (long-term) | Lower temperatures slow degradation kinetics.[5] |
| Atmosphere | Dry/Desiccated | Inert Gas (Ar, N₂) Headspace | Prevents moisture uptake and oxidation. |
| Light | Protect from Light | Amber Vials / Foil Wrap | Prevents photodegradation.[4][6] |
| Container | Tightly Sealed | Tightly Sealed (PTFE-lined cap) | Prevents contamination and solvent evaporation.[1][9] |
Table 3: Solvent Suitability and Potential Issues
| Solvent | Suitability | Potential Issues |
| DMSO, DMF (Anhydrous) | High (Stock Solutions) | Can absorb water, which may promote degradation.[4] |
| Acetonitrile | Good (Analytical Diluent) | Lower solvating power than DMSO for some derivatives. |
| Methanol, Ethanol | Moderate | Potential for transesterification with ester derivatives. |
| Aqueous Buffers | Low (Poor Solubility) | pH-dependent stability; risk of precipitation.[5] |
Visualized Workflows and Pathways
Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing stability issues.
Caption: A logical workflow for troubleshooting stability issues.
Potential Degradation Pathways
This diagram illustrates the primary types of degradation that this compound and its derivatives may undergo.
Caption: Conceptual overview of potential degradation routes.
Key Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Preparation:
-
Accurately weigh the solid this compound using an analytical balance in a low-light environment.
-
Transfer the solid to a volumetric flask (Class A) made of amber glass.
-
Add a small amount of anhydrous DMSO (or other suitable solvent) to dissolve the solid completely by sonicating or vortexing.
-
Once dissolved, fill the flask to the volumetric mark with the solvent.
-
Mix thoroughly by inverting the flask multiple times.
-
-
Storage:
-
Aliquot the stock solution into smaller volume amber glass vials with PTFE-lined screw caps. This prevents contamination of the entire stock and minimizes freeze-thaw cycles.
-
Purge the headspace of each vial with an inert gas (argon or nitrogen) for 15-30 seconds before sealing.
-
Label each vial clearly with the compound name, concentration, solvent, and preparation date.
-
Store the vials upright in a freezer at -20°C or -80°C, protected from light.
-
Protocol 2: Basic Forced Degradation Study
Objective: To identify the primary degradation pathways and potential degradation products under stress conditions. This is essential for developing a stability-indicating analytical method.
-
Prepare Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions (in separate, labeled vials):
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 8 hours (base hydrolysis is often faster).
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solution at 60°C for 48 hours, protected from light.
-
Photodegradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) or wrap in a single layer of foil and place near a window for 1-2 weeks.
-
Control: Keep one vial at 4°C, protected from light.
-
-
Analysis:
-
After the designated time, neutralize the acid and base samples.
-
Analyze all samples and the control by HPLC-UV and/or LC-MS.
-
Compare the chromatograms. Look for a decrease in the parent peak area and the appearance of new peaks in the stressed samples. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimal.[10]
-
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 3. Solvent effects on chemical processes. Part 6. The phenomenological model applied to the solubility of naphthalene and 4-nitroaniline in binary aqueous–organic solvent mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C11H7ClO2 | CID 14678745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 5-Chloro-2-naphthoic Acid
As a Senior Application Scientist, I've frequently encountered challenges related to the chromatographic analysis of acidic compounds. Peak tailing is a common, yet solvable, issue that can compromise resolution and quantification. This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for 5-Chloro-2-naphthoic acid, moving from the most probable causes to more systematic checks.
Troubleshooting Guide
This section addresses the most common questions and provides a logical workflow for troubleshooting.
Q1: My this compound peak is exhibiting significant tailing. What are the primary causes?
Peak tailing for an acidic analyte like this compound is almost always rooted in chemical interactions within the column. The issue typically stems from one primary cause and a few secondary possibilities:
-
Primary Cause: Inappropriate Mobile Phase pH. The most frequent reason for tailing with ionizable compounds is operating at a mobile phase pH close to the analyte's pKa.[1][2] The pKa of the parent 2-naphthoic acid is 4.2[3], and the electron-withdrawing chloro- group in this compound likely lowers this to approximately 4.0-4.1.[4] When the mobile phase pH is near this value, the analyte exists as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different interactions with the reversed-phase stationary phase, leading to a broadened, tailing peak.[1][5]
-
Secondary Cause: Silanol Interactions. While the primary cause of tailing for basic compounds, secondary interactions between the analyte and residual silanol groups on the silica surface of the column can still contribute to peak asymmetry for acids, albeit to a lesser extent.[6][7][8] These interactions introduce an alternative retention mechanism that can distort the peak shape.[9]
-
Tertiary Causes: System and Column Issues. Other factors can also lead to tailing for all peaks in a chromatogram, including the analyte of interest. These include column degradation (voids), blockages, excessive extra-column volume, or column overload.[7][10][11][12]
Q2: What is the single most critical parameter to adjust for improving the peak shape of this compound?
Without question, the most critical parameter is Mobile Phase pH .
The fundamental goal is to ensure the analyte is in a single, stable ionic state throughout its analysis. For an acidic compound in reversed-phase HPLC, this means ensuring it is fully protonated (neutral), which maximizes its retention and results in a sharp, symmetrical peak.[13] To achieve this, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the analyte's pKa.[5][14]
Given the estimated pKa of ~4.1 for this compound, a mobile phase pH of ≤ 2.5 is the ideal target to suppress the ionization of its carboxylic acid group.[11][15]
Table 1: Effect of Mobile Phase pH on this compound (pKa ≈ 4.1) Peak Shape
| Mobile Phase pH | pH vs. pKa (~4.1) | Dominant Analyte Species | Expected Peak Shape | Recommendation |
| > 6.0 | pH >> pKa | Deprotonated (Anionic) | Symmetrical (but low retention) | Not ideal for retention on C18. |
| 4.1 | pH ≈ pKa | Mixed (Neutral & Anionic) | Severe Tailing / Broadening [1] | Avoid this pH range. |
| 3.0 | pH < pKa | Mostly Protonated (Neutral) | Improved, but potential for some tailing | Sub-optimal. Further pH reduction is needed. |
| ≤ 2.5 | pH << pKa | Fully Protonated (Neutral) | Sharp & Symmetrical [12] | Recommended for robust analysis. |
Q3: How can I systematically troubleshoot this peak tailing issue?
A systematic approach ensures that you address the most likely causes first, saving time and resources. Follow this workflow to diagnose and resolve the problem.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This is the first and most crucial step.
-
Prepare Aqueous Phase: Start with HPLC-grade water.
-
Add Buffer (Optional but Recommended): For a non-MS application, a phosphate buffer is excellent. Add potassium phosphate monobasic to create a 10-20 mM solution. This will help maintain a stable pH.[11][16] For LC-MS, use a volatile buffer like 10 mM ammonium formate.
-
Adjust pH: Add an acid to the aqueous mobile phase to lower the pH to a target of 2.5.
-
For LC-UV: Phosphoric acid is effective.
-
For LC-MS: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) are standard choices.[14]
-
-
Confirm pH: Use a calibrated pH meter to confirm the pH of the aqueous portion before mixing with the organic solvent.[15]
-
Prepare Mobile Phase: Mix the pH-adjusted aqueous phase with your organic solvent (e.g., acetonitrile or methanol) as per your method's requirements.
-
Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Protocol 2: Column and System Evaluation
If pH adjustment does not solve the issue, proceed to evaluate the column and system hardware.
-
Check for Contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase) to remove any strongly retained contaminants.[12]
-
Evaluate Column Health: If flushing fails, the column may be compromised. Replace the guard column first, if one is in use. If tailing persists, replace the analytical column with a new, high-purity, end-capped C18 column.[8][15] For methods requiring very low pH, using a column specifically designed for low pH stability is recommended.[17][18]
-
Minimize Extra-Column Volume: Ensure all tubing between the injector and detector is as short as possible with a narrow internal diameter (e.g., 0.005").[9] Check that all fittings are correctly installed to avoid dead volume.
-
Test for Sample Overload: Reduce the concentration of your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were overloading the column.[7]
Frequently Asked Questions (FAQs)
-
Q: What is the pKa of this compound and why is it so important? A: The pKa is estimated to be around 4.0-4.1.[3][4] This value is critical because it dictates the ionization state of the molecule at a given pH. To achieve good chromatography in reversed-phase mode, you must control the ionization. Operating at a pH far from the pKa (specifically, ≥ 2 units below for an acid) ensures a single, un-ionized species, which is essential for a sharp, symmetrical peak.[1][5]
-
Q: Should I add triethylamine (TEA) to my mobile phase to fix the tailing? A: No, this is generally not recommended for acidic compounds. Triethylamine (TEA) is a competing base used as a mobile phase additive to mask active silanol sites and improve the peak shape of basic analytes.[16][19][20] For an acidic analyte like this compound, the primary tool for improving peak shape is lowering the mobile phase pH with an acid (like formic or phosphoric acid), not adding a base.[14]
-
Q: What are the ideal starting conditions for developing a new HPLC method for this compound? A: A robust starting point would be:
-
Column: A modern, high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detection: UV, set at an appropriate wavelength for the analyte.
-
Mode: Gradient elution to determine the approximate retention time, followed by optimization to an isocratic method if possible.
-
-
Q: Can my sample injection solvent cause peak tailing? A: Yes, absolutely. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion, including tailing or fronting.[7] As a rule, the sample solvent should be as close as possible to the mobile phase composition, or weaker if possible.
References
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. moravek.com [moravek.com]
- 3. 2-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. 2-Naphthalenecarboxylic acid, 5-chloro-6-(phenylmethoxy)- CAS#: 2764729-71-5 [m.chemicalbook.com]
- 5. phenomenex.com [phenomenex.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. Restek - Videoartikel [de.restek.com]
- 11. labcompare.com [labcompare.com]
- 12. uhplcs.com [uhplcs.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 17. Recommended column for really acid mobile phases - Chromatography Forum [chromforum.org]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. welch-us.com [welch-us.com]
- 20. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Scale-Up of 5-Chloro-2-naphthoic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 5-Chloro-2-naphthoic acid. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but the underlying scientific rationale to empower you in your research and development endeavors. This resource addresses common challenges and frequently asked questions encountered during the transition from laboratory-scale experiments to larger-scale production.
I. Synthetic Strategies and Key Considerations
The synthesis of this compound can be approached through several synthetic routes. The choice of a particular pathway often depends on the availability of starting materials, cost, and the desired scale of production. Below are some common synthetic strategies, each with its own set of challenges.
Common Synthetic Routes:
-
Friedel-Crafts Acylation of 1-Chloronaphthalene followed by Oxidation: This is a classical approach where 1-chloronaphthalene is acylated, and the resulting ketone is then oxidized to the carboxylic acid.[1][2]
-
Grignard Reaction of a Halogenated Naphthalene Derivative: This involves the formation of a Grignard reagent from a di-halogenated naphthalene, followed by carboxylation with carbon dioxide.[3][4]
-
Oxidation of 5-Chloro-2-methylnaphthalene: If the corresponding methyl-substituted naphthalene is available, direct oxidation can be an efficient route.[5]
-
Buchwald-Hartwig Amination Approach (Indirect): While not a direct route, this powerful cross-coupling reaction can be employed to synthesize precursors to this compound.[6][7]
The following sections are structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
II. Troubleshooting Guide & FAQs
This section is divided by the common synthetic stages to help you pinpoint and resolve issues effectively.
Stage 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation of 1-chloronaphthalene is a common starting point.[8][9] However, controlling regioselectivity and handling the Lewis acid catalyst can be challenging, especially during scale-up.
Q1: My Friedel-Crafts acylation is giving a mixture of isomers. How can I improve the selectivity for the desired 2-acetyl-5-chloronaphthalene?
Answer:
Regioselectivity in Friedel-Crafts acylation is influenced by several factors, including the solvent, temperature, and the nature of the Lewis acid catalyst.[9]
-
Solvent Choice: The solvent plays a crucial role. Non-polar solvents like carbon disulfide or dichloroethane often favor para-acylation. In contrast, polar solvents like nitrobenzene can lead to a different isomer distribution.[9] For the acylation of 1-chloronaphthalene, using a non-polar solvent is generally recommended to maximize the formation of the 4-acetyl derivative (which corresponds to the precursor for this compound after re-numbering of the naphthalene ring).
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. Running the reaction at 0°C or even lower can minimize the formation of undesired isomers.[10]
-
Lewis Acid: The choice and amount of Lewis acid (e.g., AlCl₃) are critical. Using a stoichiometric amount is typical for acylations.[1] Ensure your Lewis acid is of high purity and anhydrous, as moisture will deactivate it.
| Parameter | Condition for Higher Selectivity | Rationale |
| Solvent | Non-polar (e.g., CS₂, CH₂Cl₂) | Minimizes solvent-acylium ion complexation, favoring steric-controlled substitution. |
| Temperature | 0°C or below | Reduces the energy available for the formation of less stable isomers. |
| Lewis Acid | High purity, anhydrous AlCl₃ | Ensures catalyst activity and prevents side reactions. |
Q2: During scale-up of the Friedel-Crafts reaction, I'm observing poor conversion and a significant amount of starting material recovery. What could be the issue?
Answer:
This is a common scale-up challenge and often points to issues with mixing and mass transfer.[11][12]
-
Mixing Efficiency: In a larger reactor, achieving the same level of homogeneity as in a small flask is difficult. Inefficient mixing can lead to localized "hot spots" or areas of low catalyst concentration, resulting in incomplete reaction. Ensure your reactor's stirring mechanism is adequate for the reaction volume and viscosity.
-
Reagent Addition: The rate of addition of the acylating agent becomes more critical at a larger scale. A slow, controlled addition is necessary to manage the exotherm and maintain a consistent reaction temperature.
-
Catalyst Deactivation: On a larger scale, the increased surface area of the reactor and potential for atmospheric moisture ingress can lead to catalyst deactivation. Ensure a thoroughly dry reaction setup and inert atmosphere (e.g., nitrogen or argon).
Stage 2: Oxidation of the Acetyl Group
Once the 2-acetyl-5-chloronaphthalene is synthesized, it needs to be oxidized to the carboxylic acid. The haloform reaction is a common method for this transformation.
Q3: The yield of my haloform reaction is low, and I'm isolating a lot of unreacted ketone. How can I drive the reaction to completion?
Answer:
The haloform reaction requires careful control of stoichiometry and reaction conditions.
-
Stoichiometry of Hypohalite: Ensure you are using a sufficient excess of the sodium hypochlorite (bleach) solution. It's advisable to titrate the commercial bleach to determine its exact concentration, as it can vary.
-
Phase Transfer Catalyst: This reaction is often biphasic (organic ketone and aqueous hypochlorite). Adding a phase transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by facilitating the transport of the hypochlorite ion into the organic phase.
-
Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can increase the reaction rate.[10] However, be cautious, as excessive heat can lead to the decomposition of the hypochlorite and potential side reactions.
Experimental Protocol: Haloform Oxidation
-
Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the 2-acetyl-5-chloronaphthalene in a suitable solvent like dioxane or THF.
-
Reagent Addition: Add a solution of sodium hypochlorite (NaOCl, ~3-4 equivalents) to the flask. Concurrently, add an aqueous solution of sodium hydroxide (NaOH, ~3-4 equivalents).
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction can be gently warmed to 40-50°C to increase the rate if necessary. Monitor the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture and quench any excess hypochlorite with a reducing agent like sodium bisulfite. Acidify the aqueous solution to a pH of 1-2 with concentrated HCl to precipitate the carboxylic acid.
-
Isolation: Collect the precipitated this compound by filtration, wash with cold water, and dry.
Stage 3: Grignard-based Synthesis
An alternative route involves the formation of a Grignard reagent. This can be challenging with naphthalene systems due to the reactivity of the aromatic ring.
Q4: I'm having trouble forming the Grignard reagent from 2,5-dichloronaphthalene. What are the critical factors for success?
Answer:
Grignard reagent formation is highly sensitive to the reaction conditions.[13]
-
Solvent and Reagents: Absolute dryness of the solvent (typically THF or diethyl ether) and the glassware is paramount. Any trace of moisture will quench the Grignard reagent as it forms. The magnesium turnings should be fresh and activated (e.g., with a small crystal of iodine or by grinding).
-
Initiation: Initiating the reaction can be tricky. Gentle heating or the addition of a small amount of a pre-formed Grignard reagent can help start the reaction.
-
Side Reactions: Wurtz coupling (dimerization of the starting material) is a common side reaction. Using a less reactive solvent like THF and maintaining a moderate temperature can help minimize this.
Diagram: Grignard Synthesis Workflow
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Chlorine as an activating group in an electrophilic substitution. The Friedel–Crafts acetylation of 1-chloronaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Chlorine as an activating group in an electrophilic substitution. The Friedel–Crafts acetylation of 1-chloronaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. sdlookchem.com [sdlookchem.com]
- 12. reddit.com [reddit.com]
- 13. leah4sci.com [leah4sci.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 5-Chloro-2-naphthoic Acid: The Definitive Power of Quantitative NMR (qNMR)
In the rigorous landscape of pharmaceutical development, the absolute purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 5-Chloro-2-naphthoic acid, a crucial building block in synthetic chemistry, an unambiguous and robust purity assessment is paramount. While traditional chromatographic methods like HPLC have long been the workhorse of purity analysis, they are relative techniques that depend entirely on the availability of a highly characterized, identical reference standard.
This guide delves into the application of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for the purity determination of this compound. As a technique grounded in a fundamental physical principle—that the NMR signal area is directly proportional to the number of atomic nuclei—qNMR offers an absolute measure of purity without the need for a compound-specific reference standard.[1][2] We will explore a detailed, self-validating protocol, explain the causality behind critical experimental choices, and objectively compare the performance of qNMR against established orthogonal techniques like High-Performance Liquid Chromatography (HPLC) and potentiometric titration.
The Foundational Principle of qNMR
Quantitative NMR stands apart from many other analytical techniques because it is a primary ratio method of measurement.[1] The core principle is straightforward: the integrated area of an NMR signal is directly proportional to the number of protons (nuclei) generating that signal.[3] By incorporating a certified internal standard (IS) of known purity and weight into a sample containing a known weight of the analyte, the purity of the analyte can be calculated directly.
The fundamental equation for purity determination by the internal standard method is:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I : Integral of the signal for the analyte or internal standard
-
N : Number of protons giving rise to the selected signal
-
MW : Molecular Weight
-
m : Mass
-
P : Purity of the internal standard
This direct relationship provides a powerful, non-destructive tool for purity assignment that is increasingly recognized by regulatory bodies and pharmacopeias.[4]
Experimental Protocol: qNMR Purity Assay of this compound
This protocol is designed to be a self-validating system, incorporating best practices to ensure accuracy and reproducibility in line with ICH Q2(R1) guidelines for analytical procedure validation.[5][6]
Materials and Reagents
-
Analyte: this compound (MW: 206.62 g/mol )
-
Internal Standard (IS): Maleic Acid, Certified Reference Material (CRM) (MW: 116.07 g/mol , Purity ≥ 99.9%). Rationale for choice: Maleic acid is highly pure, stable, and exhibits a sharp singlet for its two olefinic protons at ~6.3 ppm in DMSO-d₆, which does not overlap with the aromatic signals of the analyte.[7][8] Its solubility in DMSO-d₆ is excellent.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.9% D.
Instrumentation and Key Parameters
The following parameters are critical for ensuring the quantitative integrity of the NMR data.
| Parameter | Recommended Setting | Rationale & Causality |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and higher sensitivity, crucial for resolving signals and achieving a high signal-to-noise ratio (S/N). |
| Pulse Angle | 30° | A smaller flip angle allows for a shorter relaxation delay (D1) while still ensuring quantitative excitation across the spectrum. A 90° pulse can be used for maximum S/N if D1 is sufficiently long.[9] |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | This is the most critical parameter for accuracy. The delay must be at least five times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and IS). This ensures complete relaxation of all protons back to equilibrium, preventing signal saturation and ensuring integrals are truly proportional to the number of nuclei.[9] |
| Acquisition Time (AQ) | ≥ 3 seconds | Provides sufficient digital resolution to define the peaks accurately, which is essential for precise integration. |
| Number of Scans (NS) | 16 - 64 | Chosen to achieve an S/N ratio >250:1 for the signals being integrated, minimizing integration errors due to noise. |
| Spinning | Off | Avoids spinning sidebands which can interfere with signals of interest or complicate the baseline.[9] |
Step-by-Step Sample Preparation
Accurate weighing is the foundation of a reliable qNMR result.
-
Weighing: Using a calibrated analytical microbalance, accurately weigh approximately 15-20 mg of this compound into a clean, dry glass vial. Record the weight precisely.
-
Internal Standard Addition: Accurately weigh approximately 8-10 mg of maleic acid (CRM) into the same vial. Record the weight precisely. An analyte-to-IS molar ratio close to 1:1 is ideal for minimizing integration errors.[9]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Homogenization: Vortex the vial for at least 60 seconds to ensure complete dissolution and a homogenous solution. Visually inspect for any undissolved particulates.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
Data Acquisition and Processing
-
Thermal Equilibration: Allow the sample to equilibrate inside the NMR magnet for at least 5 minutes before acquisition to ensure temperature stability.[10]
-
Tuning and Shimming: Tune the probe to the correct frequency and perform automated or manual shimming to achieve optimal line shape and resolution.
-
Acquisition: Acquire the ¹H-NMR spectrum using the parameters defined in the table above.
-
Processing:
-
Apply Fourier transformation.
-
Phase Correction: Manually correct the phase of the spectrum to be purely absorptive.
-
Baseline Correction: Apply a multipoint baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.
-
-
Signal Selection and Integration:
-
Analyte: Select a well-resolved signal in the aromatic region of the this compound spectrum that is free from overlap with impurity or solvent signals. For this molecule, a singlet or doublet corresponding to a single proton is ideal.
-
Internal Standard: Integrate the sharp singlet from the two olefinic protons of maleic acid (~6.3 ppm).
-
Integrate each selected peak over a consistent width (e.g., 20-30 times the peak width at half-height).
-
Workflow for qNMR Purity Validation
Caption: A streamlined workflow for the qNMR purity determination of this compound.
Comparison with Alternative Purity Assessment Techniques
No single analytical method can reveal all possible impurities. Therefore, employing orthogonal techniques—methods based on different physicochemical principles—is a cornerstone of robust analytical validation.[11]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful separative technique ideal for detecting and quantifying non-volatile impurities.
-
Principle: The sample is separated on a stationary phase (e.g., C18 column) with a mobile phase. Compounds are detected based on their UV absorbance at a specific wavelength. Purity is typically calculated by area percent, assuming all components have an identical response factor, or against a certified reference standard of the main component.
-
Protocol Snapshot (Isocratic):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve an accurately weighed sample in the mobile phase to a concentration of ~0.5 mg/mL.
-
-
Strengths: High sensitivity for detecting trace impurities, excellent resolution for separating structurally similar compounds.[12]
-
Limitations: It is a relative method requiring a highly pure reference standard of the analyte for accurate quantification; response factors can vary significantly between the analyte and its impurities, leading to inaccurate area-percent purity.
Potentiometric Titration
Titration is a classic absolute method for determining the content of an acidic or basic functional group.
-
Principle: The carboxylic acid group of this compound is neutralized by a standardized titrant of a strong base (e.g., sodium hydroxide). The endpoint, where moles of acid equal moles of base, is determined by monitoring the potential change with a pH electrode.
-
Protocol Snapshot:
-
Accurately weigh ~150 mg of the analyte.
-
Dissolve in a suitable solvent (e.g., ethanol/water mixture).
-
Titrate with standardized 0.1 M NaOH, monitoring the pH.
-
The purity is calculated based on the volume of titrant consumed at the equivalence point.
-
-
Strengths: A true absolute quantification method that does not require a reference standard of the analyte, cost-effective.
-
Limitations: Non-specific; it quantifies the total acidic content and cannot distinguish between the analyte and any other acidic impurities that may be present.[12]
Comparative Data Summary
The following tables present a head-to-head comparison of the techniques and representative data for a hypothetical batch of this compound.
Table 2: Feature Comparison of Analytical Techniques for Purity Determination
| Feature | qNMR | HPLC-UV | Potentiometric Titration |
| Principle | Spectroscopy (Nuclear Spin) | Chromatography (Separation) | Volumetric Analysis |
| Quantification | Primary Ratio Method | Relative Method | Absolute Method |
| Reference Standard | Requires a certified IS (structurally different) | Requires a certified standard of the analyte | Requires a standardized titrant |
| Specificity | High (structure-specific signals) | Very High (separates impurities) | Low (measures total acidity) |
| Sample Recovery | Non-destructive | Destructive | Destructive |
| Speed (per sample) | Fast (~15-20 mins) | Moderate (~20-40 mins) | Fast (~10-15 mins) |
| Typical Precision (RSD) | < 1.0% | < 1.0% | < 0.5% |
Table 3: Representative Purity Analysis of this compound (Batch No. 12345)
| Analytical Method | Purity Result (% w/w) | Relative Standard Deviation (RSD, n=3) | Key Observation |
| ¹H-qNMR | 99.6% | 0.3% | Provides a direct, absolute purity value. No interfering signals observed. |
| HPLC-UV (Area %) | 99.8% | 0.2% | One minor impurity detected at 0.15% area. |
| Potentiometric Titration | 100.1% | 0.4% | Result slightly over 100%, possibly indicating the presence of a more acidic impurity or measurement uncertainty. |
The results show excellent agreement between the orthogonal methods of qNMR and HPLC, providing a high degree of confidence in the purity value of ~99.6%.[11][13] The titration result supports this finding, confirming the high acidic content of the material.
Conclusion
For the definitive validation of this compound purity, qNMR emerges as an indispensable tool . Its status as a primary, non-destructive technique allows for the direct and accurate determination of mass fraction purity without reliance on an often unavailable or expensive analyte-specific reference standard.[14][15] While HPLC remains unparalleled for impurity profiling and separation, and titration offers a cost-effective measure of functional group content, qNMR provides a robust, structure-specific, and trustworthy anchor for purity assessment. By integrating qNMR into a comprehensive validation strategy alongside orthogonal methods, researchers, scientists, and drug development professionals can ensure the highest degree of confidence in the quality and integrity of their materials, underpinning the safety and reliability of the final pharmaceutical product.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. qNMR - BIPM [bipm.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Chlorinated Naphthoic Acid Isomers: A Guide for Researchers and Drug Development Professionals
Introduction
Chlorinated naphthoic acid isomers represent a fascinating and functionally diverse class of molecules with significant implications in medicinal chemistry, materials science, and organic synthesis. The introduction of a chlorine atom onto the naphthalene ring, coupled with the carboxylic acid functionality, imparts a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities. The specific position of the chlorine atom profoundly influences these characteristics, leading to a spectrum of isomers with distinct physicochemical properties, spectroscopic signatures, and biological activities. Understanding these isomeric differences is paramount for researchers aiming to leverage their potential in drug design, as subtle structural changes can lead to significant variations in pharmacological efficacy and toxicity.[1][2]
This comprehensive guide provides an in-depth comparative analysis of chlorinated naphthoic acid isomers. We will explore their synthesis, delve into their physicochemical and spectroscopic properties, detail robust analytical methodologies for their separation and identification, and critically examine their structure-activity relationships in various biological contexts. This guide is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to navigate the complexities of working with these versatile compounds.
I. Synthesis of Chlorinated Naphthoic Acid Isomers: Strategic Approaches
The synthesis of specific chlorinated naphthoic acid isomers requires careful consideration of regioselectivity. The two primary strategies involve either the direct chlorination of a naphthoic acid precursor or the synthesis from an appropriately chlorinated naphthalene starting material.
Direct Chlorination of Naphthoic Acids
Direct electrophilic chlorination of naphthoic acids can be a straightforward approach, but often yields a mixture of isomers, necessitating subsequent purification. The regiochemical outcome is dictated by the directing effects of the carboxylic acid group and the inherent reactivity of the naphthalene ring. The carboxylic acid group is a deactivating meta-director. However, the naphthalene system's reactivity can lead to substitution on both rings.
A common method involves the use of chlorine gas in a suitable solvent, such as acetic acid.[3] For instance, the chlorination of 8-chloro-1-naphthoic acid has been shown to produce 5,8-dichloro-1-naphthoic acid, indicating that the existing chlorine atom also influences the position of subsequent chlorination.[3]
Experimental Protocol: Direct Chlorination of 8-chloro-1-naphthoic acid
-
Suspension: Suspend 8-(chloromercuri)-1-naphthoic acid in glacial acetic acid at room temperature.
-
Chlorination: Bubble chlorine gas through the stirred suspension.
-
Reaction Monitoring: Stir the reaction mixture continuously for a defined period (e.g., 1.5 hours).
-
Work-up: Filter the reaction mixture to remove any solids. Dilute the filtrate with water and extract the product with an organic solvent like dichloromethane.
-
Purification: The crude product can be purified by recrystallization or chromatography.
Synthesis from Chlorinated Naphthalene Precursors
A more controlled approach to obtaining specific isomers involves starting with a pre-functionalized chlorinated naphthalene. This strategy offers better regiochemical control. Common methods include the oxidation of a methyl group or the carbonation of a Grignard or organolithium reagent.
For example, 2-naphthoic acid can be synthesized by the oxidation of 2-methylnaphthalene.[4] Similarly, a chloro-substituted methylnaphthalene could be oxidized to the corresponding chlorinated naphthoic acid.
Another powerful method is the Grignard reaction. Starting from a brominated chloronaphthalene, the Grignard reagent can be formed and subsequently reacted with carbon dioxide to yield the desired carboxylic acid.[5]
Conceptual Workflow for Synthesis via Grignard Reaction
Caption: Synthesis of chlorinated naphthoic acid from a chloronaphthalene precursor.
II. Physicochemical Properties: A Comparative Overview
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (predicted) |
| 1-Naphthoic Acid | C₁₁H₈O₂ | 172.18 | 160-162 | 3.7 |
| 2-Naphthoic Acid | C₁₁H₈O₂ | 172.18 | 185-187 | 4.2 |
| 4-Chloro-1-naphthoic acid | C₁₁H₇ClO₂ | 206.63 | 213-215 | 3.4 |
| 8-Chloro-1-naphthoic acid | C₁₁H₇ClO₂ | 206.63 | 167-169[3] | - |
| 5,8-Dichloro-1-naphthoic acid | C₁₁H₆Cl₂O₂ | 241.07 | - | - |
Note: pKa values are estimations and can vary based on the prediction software and experimental conditions. Data for some isomers is sparse in the literature.
The electron-withdrawing nature of the chlorine atom generally increases the acidity (lowers the pKa) of the carboxylic acid group compared to the parent naphthoic acid. The magnitude of this effect depends on the proximity of the chlorine atom to the carboxyl group.
III. Spectroscopic Characterization: Differentiating the Isomers
Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of chlorinated naphthoic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the naphthalene ring.
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons provide a detailed map of the molecule. The position of the chlorine atom will influence the electronic environment of the neighboring protons, causing characteristic shifts in their signals. For example, in the ¹H NMR spectrum of 8-chloro-1-naphthoic acid, the proton peri to the carboxylic acid group is significantly deshielded.[3]
-
¹³C NMR: The chemical shifts of the carbon atoms are also sensitive to the position of the chlorine substituent. The carbon atom directly attached to the chlorine will exhibit a characteristic chemical shift, and the signals of other carbons in the ring will also be affected.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer.[6][7]
-
C=O Stretch: A strong absorption band between 1760 and 1690 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group.[6][7]
-
C-Cl Stretch: The C-Cl stretching vibration typically appears in the fingerprint region (below 1000 cm⁻¹), but its identification can be complicated by the presence of other absorptions.
The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide clues about the substitution pattern on the aromatic rings.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers.
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the chlorinated naphthoic acid. The presence of chlorine will be evident from the characteristic isotopic pattern of the molecular ion peak, with the (M+2)⁺ peak being approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of -OH and -COOH groups. The fragmentation pattern can sometimes provide information about the position of the chlorine atom, although differentiation of positional isomers by mass spectrometry alone can be challenging.[5]
IV. Analytical Separation: Resolving Isomeric Mixtures
The separation of closely related chlorinated naphthoic acid isomers is a significant analytical challenge that often requires high-resolution chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation of positional isomers of aromatic acids.[8][9][10][11]
Experimental Protocol: HPLC Separation of Chlorinated Naphthoic Acid Isomers
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point. For challenging separations, a phenyl-hexyl column can provide alternative selectivity through π-π interactions.[9]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (or methanol) and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group and improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the naphthoic acid chromophore absorbs strongly (e.g., around 254 nm or 280 nm).
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase or a compatible solvent.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample.
-
Data Analysis: Identify and quantify the isomers based on their retention times and peak areas.
Caption: A typical workflow for the HPLC analysis of chlorinated naphthoic acid isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of chlorinated naphthoic acid isomers, although derivatization to more volatile esters (e.g., methyl esters) is often necessary to improve chromatographic performance and prevent thermal degradation.[12]
Conceptual GC-MS Analysis Workflow
-
Derivatization: Convert the carboxylic acid to its methyl ester using a suitable reagent (e.g., diazomethane or BF₃/methanol).
-
GC Separation: Use a capillary column with a suitable stationary phase (e.g., a mid-polar phase) to separate the esterified isomers.
-
MS Detection: Utilize a mass spectrometer for detection and identification based on the mass spectra of the separated components.
The high resolution and sensitivity of GC-MS make it a powerful tool for the analysis of complex mixtures.[13][14]
V. Biological Activity and Structure-Activity Relationships (SAR)
The biological activity of chlorinated naphthoic acids is highly dependent on the isomeric form of the molecule. The position of the chlorine atom can influence the molecule's ability to bind to target receptors or enzymes, as well as its pharmacokinetic properties.
Halogenation, in general, is known to enhance the biological activity of many organic compounds by increasing their lipophilicity, which can improve membrane permeability, and by altering their electronic properties, which can affect receptor binding.[2][15]
For instance, studies on substituted naphthoic acids have revealed that the position of substituents plays a crucial role in their activity as allosteric inhibitors of NMDA receptors.[16] The addition of a halogen to the 2-hydroxy-3-naphthoic acid scaffold can lead to potent inhibitors.[16]
Quantitative Structure-Activity Relationship (QSAR) studies on substituted naphthoic acids and related compounds have shown that their biological activities are often correlated with a combination of electronic, thermodynamic, and steric parameters.[16][17][18][19][20] These studies highlight the importance of the specific substitution pattern in determining the overall biological effect.
While direct comparative studies on the biological activities of a wide range of chlorinated naphthoic acid isomers are limited, the existing literature on halogenated aromatic compounds suggests that:
-
Lipophilicity: The position of the chlorine can subtly alter the overall lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Electronic Effects: The electron-withdrawing nature of chlorine can influence the acidity of the carboxylic acid and the electron density of the aromatic rings, which can be critical for interactions with biological targets.
-
Steric Hindrance: The position of the chlorine atom can introduce steric hindrance that may either promote or hinder binding to a specific active site.
Conclusion
The chlorinated naphthoic acid isomers are a class of compounds where subtle changes in molecular architecture lead to significant differences in their chemical and biological properties. A thorough understanding of their synthesis, physicochemical characteristics, and analytical behavior is essential for any researcher working in this area. The strategic choice of synthetic route allows for the targeted preparation of specific isomers, while advanced spectroscopic and chromatographic techniques are crucial for their unambiguous identification and separation.
The structure-activity relationships of these compounds are complex and underscore the importance of isomeric purity in drug discovery and development. As research in this field continues, a deeper understanding of the nuanced effects of chlorine substitution will undoubtedly unlock new opportunities for the design of novel therapeutic agents and functional materials. This guide serves as a foundational resource to aid in these endeavors, providing both the theoretical framework and practical guidance necessary for the successful investigation of chlorinated naphthoic acid isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 8-Chloro- and 5,8-Dichloro1-naphthoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 10. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijpsonline.com [ijpsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid, American Journal of Physical Chemistry, Science Publishing Group [sciencepg.com]
- 20. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Chloro-2-naphthoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Naphthoic Acid Scaffolds
Naphthalene-based compounds have long been a cornerstone in medicinal chemistry, with their rigid bicyclic structure providing a versatile scaffold for the development of therapeutic agents. Among these, derivatives of 5-Chloro-2-naphthoic acid are gaining attention for their diverse and potent biological activities. The introduction of a chloro- group at the 5-position can significantly influence the molecule's electronic properties and binding interactions with biological targets, leading to enhanced efficacy and selectivity. This guide will dissect the current understanding of these derivatives, offering a comparative analysis to inform future drug discovery and development efforts.
Anticancer Activity: Targeting Key Pro-Survival Pathways
Several derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and apoptosis that is often dysregulated in cancer.
Comparative Performance Against Standard Chemotherapeutics
A key benchmark for any new anticancer agent is its performance relative to established drugs. While direct head-to-head studies are emerging, we can compare reported IC50 values to gauge the potential of these novel compounds.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Citation |
| Compound 2g | HCT-116 (Colon) | Data not in provided abstracts | [1] |
| Compound 2g | NCI-H23 (Lung) | Data not in provided abstracts | [1] |
| Compound 2g | PC-3 (Prostate) | Data not in provided abstracts | [1] |
| Cisplatin | A549 (Lung) | 3.93 (for a Cu(II) complex of a related chloro-derivative) | [2] |
| Cisplatin | A549cisR (Cisplatin-resistant Lung) | Higher than sensitive line | [2] |
| Doxorubicin | MCF-7 (Breast) | IC50 values for derivatives range from 6.2 to 51.4 µM | [3] |
| Doxorubicin | MCF-7/ADR (Doxorubicin-resistant Breast) | Higher IC50 values than sensitive line | [3] |
| 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic N-(3',5'-bis(trifluoromethyl)phenyl)amide |
Field-Proven Insight: The data suggests that certain this compound derivatives exhibit potent cytotoxicity. For instance, compound 2g from a series of 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs showed outstanding cytotoxicity and NF-κB inhibitory activities[1]. It is crucial to note that comparing IC50 values across different studies can be misleading due to variations in experimental conditions, such as cell seeding density and assay duration[4][5]. However, the low micromolar and even nanomolar activities reported for some derivatives highlight their promise.
Mechanism of Action: Inhibition of the NF-κB Pathway
The anticancer activity of several this compound derivatives is linked to their ability to inhibit the NF-κB signaling cascade. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival and proliferation[6][7].
Caption: Inhibition of the canonical NF-κB signaling pathway by this compound derivatives.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB, providing a robust method to screen for inhibitors.
Causality Behind Experimental Choices: The use of a luciferase reporter gene under the control of an NF-κB response element provides a highly sensitive and quantitative readout of NF-κB transcriptional activity. Co-transfection with a constitutively expressed control plasmid (e.g., Renilla luciferase) is essential for normalizing the data, accounting for variations in transfection efficiency and cell number.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Seed human embryonic kidney (HEK293) cells in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., pRL-TK expressing Renilla luciferase) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Pre-treat the transfected cells with various concentrations of the this compound derivative or vehicle control (DMSO) for 1-2 hours.
-
-
NF-κB Activation:
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL, for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Derivatives of naphthoic acid are being explored for their potential to combat these challenging pathogens.
Comparative Performance Against Standard Antibiotics
Naphthoic acid-derived polymers and other derivatives have shown promising activity against a range of bacteria, including multi-drug resistant strains.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Citation |
| Naphthoic acid-derived polymers | E. coli (multi-drug resistant) | Data not in provided abstracts | [8] |
| Naphthoic acid-derived polymers | P. aeruginosa (multi-drug resistant) | Data not in provided abstracts | [8] |
| Naphthoic acid-derived polymers | K. pneumoniae (multi-drug resistant) | Data not in provided abstracts | [8] |
| Naphthoic acid-derived polymers | A. baumannii (multi-drug resistant) | Data not in provided abstracts | [8] |
| Lanthanum complex of naphthoic acid | E. coli | Zone of inhibition 9-19 mm | [9] |
| Lanthanum complex of naphthoic acid | S. aureus | Zone of inhibition 9-19 mm | [9] |
| Ciprofloxacin | S. aureus | 5.49 µM (for a derivative) | [1] |
| Ciprofloxacin | E. coli | MIC values for derivatives are compared | [10][11] |
Field-Proven Insight: The antimicrobial activity of naphthoic acid derivatives appears to be influenced by their structural modifications. For example, polymerization into facial amphiphilic structures can lead to potent activity against multi-drug resistant Gram-negative bacteria[8]. The mechanism often involves disruption of the bacterial membrane, a mode of action that is less likely to induce resistance compared to antibiotics that target specific enzymes[8].
Mechanism of Action: Bacterial Membrane Disruption
The antimicrobial action of some naphthoic acid derivatives is attributed to their ability to disrupt the integrity of the bacterial cell membrane. This is often driven by the amphiphilic nature of the molecules, which allows them to insert into the lipid bilayer, leading to pore formation, leakage of cellular contents, and ultimately, cell death.
Caption: Proposed mechanism of antimicrobial action via membrane disruption.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This is the gold-standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Causality Behind Experimental Choices: The broth microdilution method provides a quantitative measure of a compound's antimicrobial activity. The use of a standardized bacterial inoculum and serial dilutions of the antimicrobial agent ensures reproducibility and allows for comparison with established breakpoints.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
From a fresh bacterial culture, prepare a suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Anti-inflammatory Activity: Modulating Immune Responses
Chronic inflammation is a key driver of many diseases. 4-Phenyl-2-naphthoic acid derivatives, a related class of compounds, have been identified as potent antagonists of the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory signaling[12][13][14].
Comparative Performance Against Standard Anti-inflammatory Drugs
The anti-inflammatory potential of these compounds can be assessed by comparing their inhibitory activity against that of well-known non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound/Drug | Target/Assay | IC50 | Citation |
| PPTN | P2Y14 Receptor Binding | 6-8 nM | [12] |
| MRS4833 † | P2Y14 Receptor Binding | 89-fold higher affinity than related compound | [13][14] |
| Indomethacin | COX-2 Inhibition | Used as a reference in studies of related compounds | [9][15] |
| Indomethacin | NO, TNF-α, PGE2 release | 56.8, 143.7, 2.8 µM, respectively | [9] |
| A 4-phenyl-2-naphthoic acid derivative | |||
| †4-(4-((1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid |
Field-Proven Insight: 4-Phenyl-2-naphthoic acid derivatives have shown high affinity and selectivity for the P2Y14 receptor, with some compounds exhibiting nanomolar IC50 values[12]. This is a distinct mechanism of action compared to traditional NSAIDs like indomethacin, which primarily inhibit cyclooxygenase (COX) enzymes[15]. Targeting the P2Y14 receptor offers a novel approach to modulating inflammation.
Mechanism of Action: P2Y14 Receptor Antagonism
The P2Y14 receptor is activated by UDP-sugars, which are released from cells during stress or injury and act as damage-associated molecular patterns (DAMPs)[16]. Activation of the P2Y14 receptor on immune cells, such as neutrophils and macrophages, promotes pro-inflammatory responses, including chemotaxis and the release of inflammatory mediators[15][17][18]. By blocking this receptor, 4-phenyl-2-naphthoic acid derivatives can inhibit these inflammatory cascades.
Caption: Antagonism of the P2Y14 receptor signaling pathway by 4-phenyl-2-naphthoic acid derivatives.
Experimental Protocol: P2Y14 Receptor Binding Assay
A competitive binding assay is used to determine the affinity of a compound for the P2Y14 receptor.
Causality Behind Experimental Choices: This assay relies on the principle of competitive displacement of a labeled ligand (agonist or antagonist) by the unlabeled test compound. The use of a fluorescently labeled antagonist provides a sensitive and non-radioactive method for measuring binding.
Step-by-Step Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the human P2Y14 receptor (e.g., CHO-K1 cells).
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cells with a fixed concentration of a fluorescently labeled P2Y14 receptor antagonist and varying concentrations of the unlabeled 4-phenyl-2-naphthoic acid derivative.
-
-
Incubation and Washing:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Wash the cells to remove unbound ligands.
-
-
Signal Detection:
-
Measure the fluorescence intensity in each well using a plate reader.
-
-
Data Analysis:
-
The fluorescence signal will decrease as the concentration of the unlabeled competitor increases.
-
Plot the percentage of inhibition of fluorescent ligand binding against the concentration of the test compound to determine the IC50 value.
-
Conclusion and Future Directions
Derivatives of this compound and related naphthoic acid compounds represent a promising class of molecules with diverse biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The structure-activity relationships within this chemical class are beginning to be understood, with specific substitutions significantly impacting potency and selectivity.
Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons with standard-of-care drugs under identical experimental conditions are crucial for a definitive assessment of their therapeutic potential.
-
In vivo studies: Promising in vitro results need to be validated in animal models of disease to evaluate efficacy, pharmacokinetics, and safety.
-
Mechanism of action studies: A deeper understanding of the specific molecular targets and pathways will facilitate rational drug design and the development of more potent and selective derivatives.
This guide provides a solid foundation for researchers entering this exciting field, highlighting the key findings to date and providing the necessary experimental frameworks to drive future discoveries.
References
- 1. Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 3. Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NF-kappaB activation pathways, emerging molecular targets for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. guidetopharmacology.org [guidetopharmacology.org]
- 17. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: From Precursor to Product in the Synthesis of 5-Chloro-2-naphthoic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the precise characterization of molecules at each stage of a reaction is paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing an in-depth look at the molecular structure and confirming the transformation of a precursor to its desired product. This guide offers a detailed spectroscopic comparison of 5-Chloro-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science, and its logical precursor, 5-chloro-2-acetylnaphthalene.
The synthetic route from an acetyl-substituted naphthalene to a naphthoic acid is a classic and efficient transformation. The underlying logic for selecting 5-chloro-2-acetylnaphthalene as the precursor lies in the well-established haloform reaction, a reliable method for the oxidation of methyl ketones to carboxylic acids.[1][2][3] This process offers a clear and illustrative example of how spectroscopic analysis can be employed to track the conversion of a functional group and ensure the purity of the final product.
The Synthetic Pathway: A Visual Representation
The conversion of 5-chloro-2-acetylnaphthalene to this compound is achieved through the haloform reaction. This reaction proceeds by the halogenation of the methyl group of the acetyl moiety in the presence of a base, followed by hydrolysis to yield the corresponding carboxylic acid and a haloform.
Figure 1: Synthesis of this compound.
Spectroscopic Data at a Glance: A Comparative Table
The following tables summarize the key spectroscopic data for 5-chloro-2-acetylnaphthalene and this compound, providing a clear, side-by-side comparison of their spectral fingerprints.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 5-chloro-2-acetylnaphthalene | ~2.7 | s | - | -COCH₃ |
| ~7.6-8.5 | m | - | Aromatic-H | |
| This compound [4] | 7.59 | dd | 7.5, 7.5 | Aromatic-H |
| 7.83 | dd | 7.5, 1.0 | Aromatic-H | |
| 8.13 | dd | 8.7, 1.4 | Aromatic-H | |
| 8.15 | d | 8.7 | Aromatic-H | |
| 8.25 | d | 8.7 | Aromatic-H | |
| 8.68 | d | 1.4 | Aromatic-H | |
| ~13.0 | br s | - | -COOH |
Table 2: ¹³C NMR Data
| Compound | Typical Chemical Shift Ranges (δ, ppm) |
| 5-chloro-2-acetylnaphthalene | ~26-30 (-COCH₃), ~124-138 (Aromatic-C), ~197-200 (C=O) |
| This compound | ~125-135 (Aromatic-C), ~167-170 (C=O) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | Aromatic C=C Stretch | C-Cl Stretch | O-H Stretch (Carboxylic Acid) |
| 5-chloro-2-acetylnaphthalene | ~1680 | ~1600, ~1475 | ~750-800 | - |
| This compound | ~1700 | ~1600, ~1480 | ~750-800 | ~2500-3300 (broad) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 5-chloro-2-acetylnaphthalene | 204/206 | 189/191, 161 |
| This compound [4] | 206/208 | 189/191, 161 |
In-Depth Spectroscopic Analysis: Unveiling the Transformation
The transition from a methyl ketone to a carboxylic acid introduces distinct changes in the spectroscopic signatures of the molecule. A thorough analysis of these changes provides unequivocal evidence of the successful synthesis.
¹H NMR Spectroscopy: The Disappearance of the Acetyl Protons
The most telling transformation in the ¹H NMR spectrum is the disappearance of the sharp singlet corresponding to the methyl protons of the acetyl group in 5-chloro-2-acetylnaphthalene, typically found around δ 2.7 ppm. In its place, the spectrum of this compound reveals a broad singlet far downfield (typically δ 10-13 ppm), characteristic of the acidic proton of the carboxylic acid group.
The complex multiplet patterns of the aromatic protons in both molecules will also exhibit subtle shifts due to the change in the electronic nature of the substituent at the 2-position, moving from an electron-withdrawing acetyl group to an even more electron-withdrawing carboxylic acid group. The provided data for this compound shows a complex pattern of doublets and doublet of doublets in the aromatic region, consistent with the substituted naphthalene ring system.[4]
¹³C NMR Spectroscopy: A Shift in the Carbonyl Environment
In the ¹³C NMR spectrum, the conversion is marked by a significant upfield shift of the carbonyl carbon. The ketone carbonyl carbon of 5-chloro-2-acetylnaphthalene is expected to resonate at approximately δ 197-200 ppm. Upon oxidation to the carboxylic acid, this signal is replaced by a new peak in the region of δ 167-170 ppm, characteristic of a carboxylic acid carbonyl carbon. Furthermore, the signal for the methyl carbon of the acetyl group (around δ 26-30 ppm) will be absent in the spectrum of the final product.
Infrared (IR) Spectroscopy: The Emergence of the Carboxylic Acid Signature
The IR spectrum provides a clear visual confirmation of the functional group transformation. The spectrum of the precursor, 5-chloro-2-acetylnaphthalene, is dominated by a strong, sharp absorption band around 1680 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.
Upon conversion to this compound, this ketone C=O stretch is replaced by a similarly strong C=O stretch for the carboxylic acid, typically appearing at a slightly higher wavenumber, around 1700 cm⁻¹. The most definitive change, however, is the appearance of a very broad absorption band spanning from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. This broad O-H band often partially obscures the C-H stretching vibrations.
Figure 2: Key IR absorption differences.
Mass Spectrometry: Tracking the Molecular Weight Change
Mass spectrometry confirms the change in molecular formula from C₁₂H₉ClO (5-chloro-2-acetylnaphthalene) to C₁₁H₇ClO₂ (this compound). The mass spectrum of the precursor will show a molecular ion peak [M]⁺ at m/z 204 and an [M+2]⁺ peak at m/z 206 with an approximate 3:1 intensity ratio, characteristic of a molecule containing one chlorine atom.
The product, this compound, will exhibit a molecular ion peak [M]⁺ at m/z 206 and an [M+2]⁺ peak at m/z 208, also in a 3:1 ratio. The mass spectrum of this compound shows a base peak at m/z 206, confirming its molecular weight.[4] Key fragmentation patterns for both molecules will involve the loss of the functional group. For the precursor, a prominent fragment would be the loss of the acetyl group (CH₃CO•), leading to a peak at m/z 161. For the product, the loss of the carboxyl group (•COOH) would also result in a fragment at m/z 161. The observed fragment at m/z 189 in the spectrum of this compound corresponds to the loss of a hydroxyl radical (•OH).[4]
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols should be followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as an internal reference.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Instrumentation: Employ an FTIR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass-to-charge ratio (m/z) range appropriate for the expected molecular weights and fragment ions.
Figure 3: Analytical workflow for reaction monitoring.
Conclusion
The spectroscopic comparison of 5-chloro-2-acetylnaphthalene and this compound provides a clear and instructive example of how modern analytical techniques are applied to verify the outcomes of a chemical synthesis. Each spectroscopic method offers a unique and complementary piece of the structural puzzle. By carefully analyzing the changes in the ¹H NMR, ¹³C NMR, IR, and mass spectra, researchers can confidently confirm the successful conversion of the acetyl precursor to the desired carboxylic acid product, ensuring the integrity of their synthetic endeavors.
References
A Comparative Guide to Analytical Method Validation for the Quantification of 5-Chloro-2-naphthoic Acid
This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for the validation of a robust quantification method for 5-Chloro-2-naphthoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the scientific rationale behind experimental design, ensuring the development of a self-validating, trustworthy, and regulatory-compliant analytical procedure.
Strategic Importance of Method Validation
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The accurate and precise quantification of this molecule is paramount for ensuring the quality, safety, and efficacy of the final drug product. An unvalidated or poorly validated analytical method can lead to erroneous results, impacting everything from process chemistry and stability studies to regulatory submissions.
The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is fit for its intended purpose.[1][2] This guide is structured around the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline, which provides a harmonized international approach to analytical method validation.[1][3][4][5][6]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is the foundational step. The physicochemical properties of this compound—a chlorinated aromatic carboxylic acid—make it amenable to several techniques, each with distinct advantages and limitations.
| Technique | Principle | Advantages for this compound | Disadvantages & Considerations |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | High Specificity & Resolution: Excellent capability to separate the analyte from impurities and degradation products.[7][8] Versatility: Wide range of column chemistries (C18, Phenyl-Hexyl) and mobile phases available for method optimization. Established Methodology: A widely accepted and robust technique in the pharmaceutical industry.[7] | Moderate Complexity: Requires skilled operators and regular maintenance. Solvent Consumption: Can generate significant solvent waste. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9][10] | High Efficiency & Sensitivity: Capable of excellent separation and low detection limits. Alternative Selectivity: Can resolve impurities that may co-elute in HPLC. | Requires Derivatization: As a non-volatile carboxylic acid, it must be converted to a more volatile ester (e.g., methyl ester) prior to analysis, adding a step and potential for variability. Thermal Stability: The analyte must be stable at the high temperatures of the GC inlet and oven.[10] |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte in a solution. | Simplicity & Speed: Rapid and straightforward analysis. Low Cost: Instrumentation is relatively inexpensive and easy to operate. | Low Specificity: Any substance that absorbs at the same wavelength will interfere, making it unsuitable for purity testing without prior separation. Best used for quantifying a pure, known substance. |
Deep Dive: Validation of an RP-HPLC Method for this compound
This section provides a detailed protocol for the validation of an RP-HPLC method, grounded in the principles of the ICH Q2(R2) and FDA guidelines.[4][11][12]
The Analytical Target Profile (ATP)
Before validation begins, the method's objectives must be clearly defined in an Analytical Target Profile (ATP).[13] The ATP is a prospective summary of the performance characteristics required for the method to be fit for its intended purpose.
Example ATP for an Assay of this compound Drug Substance:
-
Analyte: this compound
-
Matrix: Drug Substance
-
Technique: RP-HPLC with UV Detection
-
Purpose: To accurately and precisely quantify the analyte in the range of 80% to 120% of the nominal concentration.
-
Performance Characteristics: The method must be specific, accurate, precise, linear over the stated range, and robust. The limit of quantitation for impurities must be established.
Validation Workflow
The validation process follows a structured, logical sequence. A validation protocol should be established before studies begin, which predefines the experiments, parameters, and acceptance criteria.[1]
Caption: A typical workflow for analytical method validation.
Experimental Protocols & Acceptance Criteria
The following are detailed protocols for each key validation parameter.
A. Specificity (Selectivity)
-
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][11] This is arguably the most important validation parameter for a stability-indicating assay.
-
Experimental Protocol:
-
Forced Degradation: Subject a sample of this compound to stress conditions (e.g., acid hydrolysis with 0.1N HCl, base hydrolysis with 0.1N NaOH, oxidation with 3% H₂O₂, heat, and photolytic stress).
-
Analysis: Analyze the unstressed sample, a placebo (if applicable), and each stressed sample.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity for the this compound peak in the stressed samples. This ensures no degradant peaks are co-eluting.
-
-
Acceptance Criteria:
-
The this compound peak should be resolved from all degradation product peaks (Resolution > 2.0).
-
The peak purity analysis should pass, indicating no co-elution.
-
B. Linearity and Range
-
Causality: Linearity demonstrates a direct proportional relationship between the analyte concentration and the instrument's response.[3][5] The range is the interval over which this relationship holds true with acceptable accuracy and precision.[1]
-
Experimental Protocol:
-
Standard Preparation: Prepare at least five standard solutions of this compound from a stock solution, covering a range of 80% to 120% of the target assay concentration.
-
Analysis: Inject each standard solution in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be ≤ 2% of the response at the 100% target concentration.
-
C. Accuracy (as % Recovery)
-
Causality: Accuracy measures the closeness of the test results to the true value.[3][14] It is typically determined by spike recovery studies.
-
Experimental Protocol:
-
Sample Preparation: Prepare samples in triplicate by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Assay the spiked samples against a known standard.
-
Calculation: Calculate the percent recovery for each sample.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
D. Precision
-
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[14][15]
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same lot at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculation: Calculate the Relative Standard Deviation (RSD) for each set of results.
-
-
Acceptance Criteria:
-
RSD for repeatability should be ≤ 2.0%.
-
RSD for intermediate precision should be ≤ 2.0%.
-
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[15] This is critical for impurity analysis.
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).
-
-
Acceptance Criteria:
-
LOD: S/N ≥ 3:1.
-
LOQ: S/N ≥ 10:1, with acceptable precision and accuracy at this concentration.
-
F. Robustness
-
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5][11]
-
Experimental Protocol:
-
Parameter Variation: Analyze a standard solution while making small, deliberate changes to method parameters, such as:
-
Flow rate (e.g., ± 0.2 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic).
-
Mobile phase pH (e.g., ± 0.2 units).
-
-
Analysis: Assess the effect of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
-
Acceptance Criteria:
-
System suitability parameters must remain within the pre-defined acceptance criteria for all tested variations.
-
Summarized Data & Interrelationships
Quantitative data from validation studies should be clearly presented. The following tables show example results for a hypothetical validation.
Table 1: Linearity Study Results
| Concentration Level | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80% | 80.5 | 798500 |
| 90% | 90.2 | 899100 |
| 100% | 100.1 | 1005000 |
| 110% | 109.8 | 1102000 |
| 120% | 120.3 | 1208500 |
| Regression Analysis | Value | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-Intercept | 450 | ≤ 2% of 100% response |
Table 2: Accuracy and Precision Summary
| Parameter | Level | Mean Recovery / Result | RSD (%) | Acceptance Criteria |
| Accuracy | 80% | 99.5% | 0.8% | 98.0 - 102.0% Recovery |
| 100% | 100.2% | 0.5% | 98.0 - 102.0% Recovery | |
| 120% | 100.8% | 0.6% | 98.0 - 102.0% Recovery | |
| Precision | Repeatability (n=6) | 100.1% Assay | 0.7% | RSD ≤ 2.0% |
| Intermediate (n=12) | 100.3% Assay | 1.1% | RSD ≤ 2.0% |
The validation parameters are not independent. Their interrelationship ensures the overall quality of the analytical data.
Caption: Interrelationship of key validation parameters.
Conclusion
The validation of an analytical method for the quantification of this compound is a systematic process that requires a deep understanding of both the analyte and the analytical technique. While RP-HPLC is the recommended technique due to its superior specificity, the principles of validation discussed herein are universal. By following a structured approach guided by regulatory frameworks like ICH Q2(R2), researchers can develop and validate robust, reliable, and defensible analytical methods. This ensures data integrity and ultimately contributes to the development of safe and effective pharmaceutical products.
References
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 13. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. iosrphr.org [iosrphr.org]
A Comparative Guide to the Reactivity of 5-Chloro-2-naphthoic Acid and 2-Naphthoic Acid
This guide provides a detailed comparison of the chemical reactivity of 5-Chloro-2-naphthoic acid and its parent compound, 2-naphthoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and electronic differences between these two molecules and how these variations influence their behavior in common organic reactions. We will explore the inductive and resonance effects of the chloro substituent, compare their acidity, and predict their relative reactivity in key transformations such as esterification, amide bond formation, and electrophilic aromatic substitution. Furthermore, this guide furnishes a comprehensive, step-by-step experimental protocol for a comparative kinetic analysis of their esterification rates, allowing for practical validation of the theoretical principles discussed.
Structural and Electronic Analysis: The Impact of a Chloro Substituent
The fundamental difference between this compound and 2-naphthoic acid lies in the presence of a chlorine atom on the C5 position of the naphthalene ring. This seemingly simple substitution has profound effects on the electronic distribution within the molecule, thereby altering its reactivity.
dot
A Comparative Guide to the Cytotoxicity of 5-Chloro-2-naphthoic Acid Derivatives in Cancer Cell Lines
Introduction
The relentless pursuit of novel and more effective anticancer agents is a cornerstone of oncological research.[1][2] Within this landscape, the modification of known chemical scaffolds to enhance therapeutic efficacy and selectivity represents a crucial strategy in drug discovery.[3] Naphthoic acid derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant cytotoxic effects against a range of cancer cell lines.[4] This guide focuses on a specific subset of these compounds: derivatives of 5-Chloro-2-naphthoic acid.
The rationale for derivatizing the this compound scaffold lies in the established structure-activity relationships (SAR) of similar compounds, where substitutions on the naphthalene ring can significantly modulate biological activity.[5][6] The introduction of a chlorine atom at the 5-position can alter the electronic properties and lipophilicity of the molecule, potentially influencing its interaction with biological targets and its ability to traverse cellular membranes. Further derivatization, such as the formation of amides, can introduce additional points of interaction and influence the compound's overall pharmacological profile.[5]
This technical guide provides a comparative analysis of the cytotoxic profiles of various this compound derivatives. We will delve into the experimental data, comparing their potency against different human cancer cell lines, and provide detailed protocols for the key cytotoxicity assays used in their evaluation. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to understand the cytotoxic potential of this class of compounds and to guide future research endeavors.
Comparative Cytotoxicity Analysis
The evaluation of a compound's cytotoxic potential is a critical first step in the anticancer drug discovery pipeline.[2][7] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[2][7] A lower IC50 value indicates greater potency.
Structure-Activity Relationship Insights
Studies on derivatives of 2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid, which share a core structural similarity with naphthoic acids, have provided valuable insights into SAR. For instance, the presence of electron-withdrawing groups on an N-phenyl ring attached to the core structure was found to increase both anticancer and NF-κB inhibitory activity.[5] Specifically, a 5-chloro group on the naphthofuran ring, combined with a 3',5'-bistrifluoromethane group on the N-phenyl ring, resulted in a compound with outstanding cytotoxicity and NF-κB inhibitory activity.[5] This highlights the significant impact that specific substitutions can have on the biological activity of the parent scaffold.
While direct cytotoxicity data for a broad range of this compound derivatives is not extensively available in the public domain, we can extrapolate from related structures to understand the potential for potent anticancer activity. The following table presents hypothetical, yet plausible, IC50 values for a series of this compound derivatives against a panel of human cancer cell lines. This data is intended to illustrate how such comparisons are made and to provide a framework for evaluating novel compounds within this class.
Table 1: Comparative in Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Derivative Structure | Cancer Cell Line | Cancer Type | IC50 (µM) ± SD |
| 5CNA-01 | This compound | MCF-7 | Breast Adenocarcinoma | > 100 |
| 5CNA-02 | 5-Chloro-N-(4-fluorophenyl)-2-naphthamide | MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| HCT-116 | Colon Carcinoma | 21.5 ± 2.3 | ||
| PC-3 | Prostate Cancer | 18.9 ± 2.1 | ||
| 5CNA-03 | 5-Chloro-N-(3,5-bis(trifluoromethyl)phenyl)-2-naphthamide | MCF-7 | Breast Adenocarcinoma | 2.8 ± 0.4 |
| HCT-116 | Colon Carcinoma | 4.1 ± 0.6 | ||
| PC-3 | Prostate Cancer | 3.5 ± 0.5 | ||
| Doxorubicin | (Positive Control) | MCF-7 | Breast Adenocarcinoma | 0.8 ± 0.1 |
| HCT-116 | Colon Carcinoma | 1.2 ± 0.2 | ||
| PC-3 | Prostate Cancer | 1.5 ± 0.3 |
This table presents hypothetical data for illustrative purposes. Actual experimental results may vary.
As illustrated in the hypothetical data in Table 1, the parent compound, this compound (5CNA-01), is expected to have low cytotoxic activity. Derivatization into amide analogues, particularly with electron-withdrawing substituents on the phenyl ring (5CNA-02 and 5CNA-03), is anticipated to significantly enhance cytotoxicity. The di-substituted trifluoromethyl derivative (5CNA-03) is projected to be the most potent, consistent with findings for structurally related compounds.[5]
Experimental Methodologies for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are essential. The following are detailed protocols for commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a predetermined time period (e.g., 48 or 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 10 mM Tris base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 515 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the supernatant.[7]
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.[7]
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.[7]
-
Incubation: Incubate the mixture according to the manufacturer's instructions to allow the LDH reaction to proceed.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Determine the amount of LDH release, which is proportional to the number of damaged cells.
Visualizing the Experimental Workflow
To provide a clear overview of the cytotoxicity testing process, the following diagram outlines the key stages from compound preparation to data analysis.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Elucidating the Mechanism of Action
Beyond determining the cytotoxic potency, understanding the mechanism by which a compound induces cell death is crucial for its development as a therapeutic agent.[2][7] Naphthoquinone derivatives, for example, have been shown to induce apoptosis and cell cycle arrest.[8][9]
Apoptosis and Cell Cycle Analysis
Flow cytometry-based assays are powerful tools for investigating the effects of a compound on apoptosis and the cell cycle.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Propidium Iodide (PI) Staining for Cell Cycle Analysis:
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2]
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
RNase Treatment: Wash the cells with PBS and treat with RNase A to remove RNA.
-
Staining: Stain the cellular DNA with propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
Potential Signaling Pathways
The cytotoxic effects of naphthoic acid derivatives may be mediated through various signaling pathways. For instance, inhibition of NF-κB, a key regulator of inflammation and cell survival, has been identified as a mechanism for some naphthofuran derivatives.[5] Other potential targets include key enzymes involved in cell proliferation and survival, such as topoisomerase II.[9]
Caption: Potential mechanism of action for cytotoxic this compound derivatives.
Conclusion and Future Directions
The derivatization of the this compound scaffold represents a promising avenue for the discovery of novel anticancer agents. The comparative analysis, although based on extrapolated data for this specific subclass, underscores the importance of systematic structural modifications to enhance cytotoxic potency. The provided experimental protocols offer a robust framework for the in vitro evaluation of these and other novel compounds.
Future research should focus on the synthesis and comprehensive cytotoxic screening of a diverse library of this compound derivatives against a broad panel of cancer cell lines. Promising candidates should then be subjected to detailed mechanistic studies, including apoptosis and cell cycle analysis, to elucidate their mode of action. Ultimately, in vivo studies in preclinical animal models will be necessary to evaluate the therapeutic potential of the most promising compounds. The continued exploration of this chemical space holds significant promise for the development of the next generation of targeted cancer therapies.
References
- 1. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 5-Chloro-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the consistent and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Chloro-2-naphthoic acid, a key building block in the synthesis of various therapeutic agents, demands robust analytical methods to ensure its quality and purity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, with a focus on the critical aspects of inter-laboratory validation. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale to empower researchers in developing and validating reliable analytical methods.
The Imperative of Inter-Laboratory Validation
The transfer of an analytical method between laboratories is a critical step in the lifecycle of a pharmaceutical product. Inter-laboratory validation, also known as reproducibility, assesses the precision of a method when performed by different analysts, on different instruments, and in different environments.[1] This process is fundamental to ensuring that a method is robust and can be reliably executed at various sites, from research and development to quality control.[2] A successfully validated method provides a high degree of assurance in the consistency of analytical results, a cornerstone of regulatory compliance and product quality.[3]
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for this compound is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Here, we compare the two most prevalent techniques: HPLC with UV detection and LC-MS/MS.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis, valued for its robustness, cost-effectiveness, and wide applicability. For a chromophoric molecule like this compound, UV detection provides excellent sensitivity and linearity.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is the logical starting point due to the non-polar nature of the naphthalene ring. The octadecylsilyl chemistry provides strong hydrophobic interactions, leading to good retention and separation from more polar impurities.[4]
-
Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is employed. The acidic pH suppresses the ionization of the carboxylic acid group, leading to a more retained and sharper peak. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. A gradient elution is typically necessary to ensure the timely elution of both the main analyte and any potential impurities with varying polarities.
-
Detection Wavelength: The UV detection wavelength should be set at an absorption maximum of this compound to maximize sensitivity. A diode array detector (DAD) is invaluable during method development to assess peak purity and identify the optimal wavelength.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis or when dealing with complex matrices.[5] The specificity of Multiple Reaction Monitoring (MRM) allows for the unequivocal identification and quantification of the target analyte, even in the presence of co-eluting interferences.[6]
Causality Behind Experimental Choices:
-
Ionization Source: An electrospray ionization (ESI) source is typically used for polar and ionizable molecules like this compound. Given the acidic nature of the molecule, negative ion mode ([M-H]⁻) is generally preferred as it provides a stable and abundant precursor ion.
-
MRM Transitions: The selection of precursor and product ions is critical for selectivity. The precursor ion will be the deprotonated molecule of this compound. Product ions are generated by fragmentation of the precursor ion in the collision cell and are chosen to be specific to the analyte's structure.
-
Chromatography: While the high selectivity of MS/MS can sometimes tolerate less-than-perfect chromatography, good separation is still crucial to minimize matrix effects and ensure robust quantification.[7] The same reversed-phase principles as in HPLC-UV are applied, though often with faster gradients and shorter columns to increase throughput. Volatile mobile phase additives like formic acid are used instead of non-volatile buffers like phosphate to ensure compatibility with the mass spectrometer.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical yet representative performance data for the two analytical methods, based on typical validation parameters for similar analytes.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Range | 1 - 200 µg/mL | 0.1 - 1000 ng/mL | Dependent on intended use |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% for drug substance |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 5.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 10.0% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | Signal-to-Noise ≥ 10 |
| Specificity | No interference at the retention time of the analyte | No interfering peaks at the MRM transition of the analyte | Method is specific |
| Robustness | Unaffected by small, deliberate changes in method parameters | Unaffected by small, deliberate changes in method parameters | System suitability parameters are met |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound
1. Instrumentation and Columns:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Solutions:
- Acetonitrile (HPLC grade).
- Phosphoric acid (analytical grade).
- Ultrapure water.
- Mobile Phase A: 0.1% Phosphoric acid in water.
- Mobile Phase B: Acetonitrile.
- Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.
- Sample Solution: Prepare the sample to be tested at a similar concentration to a working standard.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- UV Detection: Monitor at the absorption maximum of this compound (determined by DAD scan).
- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 40 | | 10 | 90 | | 12 | 90 | | 12.1 | 40 | | 15 | 40 |
4. System Suitability:
- Inject a standard solution five times.
- The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
- The tailing factor should be ≤ 2.0.
- The theoretical plates should be ≥ 2000.
Protocol 2: LC-MS/MS Method for this compound
1. Instrumentation:
- LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.
2. Reagents and Solutions:
- Acetonitrile (LC-MS grade).
- Formic acid (LC-MS grade).
- Ultrapure water.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Standard and Sample Solutions: Prepare as in the HPLC-UV protocol, using LC-MS grade solvents and diluents.
3. LC and MS Conditions:
- LC Conditions:
- Column: C18, 2.1 x 50 mm, 1.8 µm.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 20 | | 3 | 95 | | 4 | 95 | | 4.1 | 20 | | 5 | 20 |
- MS Conditions:
- Ionization Mode: ESI Negative.
- Capillary Voltage: -3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- MRM Transition: To be determined by direct infusion of a standard solution (e.g., for a similar compound, 6-methoxy-2-naphthylacetic acid, the transition could be m/z 229.1 → 185.1).[6]
Inter-Laboratory Validation Protocol
A robust protocol is essential for a successful inter-laboratory validation study.
1. Pre-study Harmonization:
- Distribute a detailed analytical method protocol to all participating laboratories.
- Provide a single lot of reference standard and critical reagents (e.g., column from the same batch).
- Conduct a teleconference to address any questions and ensure a common understanding of the protocol.
2. Sample Distribution:
- Prepare and distribute identical sets of samples to each laboratory. These should include:
- At least three different batches of this compound.
- Samples spiked with known impurities at different levels.
- Placebo samples (if applicable to a formulated product).
3. Execution of the Study:
- Each laboratory should perform the analysis according to the protocol.
- Data to be reported should include:
- System suitability results.
- Raw data for all injections (chromatograms and integration results).
- Calculated results for the assay and impurity levels.
- Any deviations from the protocol.
4. Data Analysis and Acceptance Criteria:
- The coordinating laboratory collects and analyzes the data from all participating laboratories.
- Statistical analysis (e.g., ANOVA) is used to assess the inter-laboratory variability.
- Acceptance criteria for reproducibility are typically that the overall relative standard deviation (RSD) of the results from all laboratories should be within a predefined limit (e.g., ≤ 5%).
Mandatory Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Logical workflow of an inter-laboratory validation study.
References
- 1. [Tests for robustness of biomedical and pharmaceutical analytic methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. benchchem.com [benchchem.com]
- 4. cmro.in [cmro.in]
- 5. High-throughput LC-MS/MS assay for 6-methoxy-2-naphthylacetic acid, an active metabolite of nabumetone in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of 5-Chloro-2-naphthoic Acid Derivatives
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere detail but a critical determinant of its therapeutic efficacy and safety profile. For derivatives of 5-Chloro-2-naphthoic acid, a scaffold with significant potential in medicinal chemistry, the precise determination of enantiomeric purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in scientific principles and supported by experimental insights gleaned from structurally analogous compounds. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), offering a pragmatic framework for method development, validation, and selection.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to adverse effects (the distomer). Therefore, regulatory agencies worldwide mandate stringent control over the enantiomeric composition of chiral drugs. For researchers and drug development professionals working with this compound derivatives, a robust and validated analytical method for determining enantiomeric excess (e.e.) is non-negotiable.
Comparative Overview of Core Analytical Techniques
The separation of enantiomers, which possess identical physical properties in an achiral environment, necessitates the use of a chiral selector. This is the fundamental principle underpinning the most powerful analytical techniques for assessing enantiomeric purity.[1] The choice of technique is often a balance between resolution, speed, sensitivity, and the specific physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC remains the most widely adopted technique for enantiomeric separations due to its versatility, robustness, and broad applicability.[1][2] The direct approach, employing a chiral stationary phase (CSP), is the most common and involves the differential interaction of the enantiomers with the chiral selector immobilized on the column packing material.[1]
Mechanism of Separation: Enantioseparation in HPLC is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP. The stability of these complexes differs, leading to different retention times and, consequently, separation. For acidic compounds like this compound derivatives, the inclusion of an acidic modifier in the mobile phase is often crucial for achieving good peak shape and resolution.[3][4]
Key Strengths:
-
Versatility: A vast array of commercially available CSPs caters to a wide range of chemical entities.
-
Robustness: Well-established technology with a long history of successful implementation in regulated environments.
-
Preparative Capabilities: Easily scalable for the purification of single enantiomers.
Limitations:
-
Solvent Consumption: Normal-phase HPLC, often used for chiral separations, utilizes organic solvents that can be costly and environmentally challenging to dispose of.
-
Analysis Time: Chiral separations can sometimes be lengthy, impacting sample throughput.
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption.[5] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.[5][6]
Mechanism of Separation: Similar to HPLC, SFC relies on the interaction of enantiomers with a CSP. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster equilibration times without a significant loss of efficiency, leading to rapid analyses.[5]
Key Strengths:
-
Speed: Significantly faster analysis times compared to HPLC.[7]
-
Reduced Solvent Usage: Primarily uses environmentally benign CO2, drastically reducing organic solvent consumption.[5]
-
Orthogonal Selectivity: Can sometimes provide different enantioselectivity compared to HPLC, offering a valuable alternative for challenging separations.
Limitations:
-
Instrumentation: Requires specialized instrumentation capable of handling supercritical fluids.
-
Solubility: Less suitable for highly polar compounds that have limited solubility in carbon dioxide-based mobile phases.
Capillary Electrophoresis (CE): The High-Efficiency, Low-Consumption Technique
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).
Mechanism of Separation: The chiral selector, often a cyclodextrin, forms transient inclusion complexes with the enantiomers.[8] The different association constants of these complexes lead to different effective mobilities, resulting in their separation. CE offers exceptionally high theoretical plate counts, leading to very sharp peaks and excellent resolution.
Key Strengths:
-
High Efficiency: Unparalleled separation efficiency, often exceeding that of HPLC and SFC.
-
Low Sample and Reagent Consumption: Requires minimal volumes of sample and reagents, making it cost-effective and suitable for precious samples.
-
Rapid Method Development: The ease of changing the chiral selector in the BGE facilitates rapid screening and optimization.[8]
Limitations:
-
Sensitivity: Lower sensitivity compared to HPLC and SFC, which can be a limitation for trace analysis.
-
Reproducibility: Can be more susceptible to variations in injection volume and capillary surface conditions, requiring careful method validation.[9]
Data Presentation: Performance Comparison
While specific data for this compound derivatives is not extensively published, the following table provides a representative comparison of what can be expected based on the analysis of structurally similar aromatic carboxylic acids like naproxen.[10][11][12][13]
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Typical Resolution (Rs) | > 2.0 | > 1.5 | > 2.5 |
| Analysis Time | 10 - 30 min | 2 - 10 min | 15 - 40 min |
| Solvent Consumption | High | Low | Very Low |
| Sensitivity (LOD/LOQ) | High | High | Moderate |
| Throughput | Moderate | High | Moderate |
| Suitability for Preparative Scale | Excellent | Good | Not suitable |
Experimental Protocols
The following protocols are designed as a starting point for developing a robust method for assessing the enantiomeric purity of this compound derivatives. They are based on established methodologies for similar compounds and should be optimized for the specific derivative of interest.
Chiral HPLC Method Development Protocol
Rationale: This protocol outlines a systematic approach to screening for a suitable chiral stationary phase and mobile phase for the separation of this compound derivatives. Polysaccharide-based CSPs are often a good starting point for aromatic carboxylic acids.[10][11]
Workflow Diagram:
Caption: A streamlined workflow for developing a chiral HPLC method.
Step-by-Step Methodology:
-
Column Selection:
-
Primary Screening Columns:
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALPAK® AD-H)
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALCEL® OD-H)
-
-
These columns have demonstrated broad applicability for a wide range of chiral compounds, including aromatic acids.[14]
-
-
Mobile Phase Screening:
-
Normal Phase:
-
Hexane/Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid. Start with a ratio of 90:10 (v/v) and adjust as needed.
-
-
Reversed Phase:
-
Acetonitrile/Water with 0.1% Formic Acid or Acetic Acid. Start with a ratio of 50:50 (v/v) and adjust.
-
-
Rationale: The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[3]
-
-
Initial Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound)
-
Injection Volume: 5-10 µL
-
-
Optimization:
-
Once partial or full separation is achieved, systematically vary the mobile phase composition (e.g., percentage of alcohol in normal phase), flow rate, and column temperature to maximize resolution (Rs > 1.5) and minimize analysis time.
-
Chiral SFC Method Development Protocol
Rationale: This protocol leverages the speed of SFC for rapid screening of conditions. The same polysaccharide-based CSPs used in HPLC are often effective in SFC.
Workflow Diagram:
Caption: A rapid workflow for developing a chiral SFC method.
Step-by-Step Methodology:
-
Column Selection: Utilize the same primary screening columns as in the HPLC protocol.
-
Generic Screening Gradient:
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Modifier): Methanol with 0.1% TFA
-
Gradient: 5% to 40% B over 5 minutes
-
Rationale: A rapid gradient allows for quick assessment of a column's potential for separation.
-
-
Screening Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV-PDA
-
-
Optimization:
-
Modifier: Test different alcohol modifiers (e.g., ethanol, isopropanol) as they can alter selectivity.
-
Additives: For acidic compounds, an acidic additive is generally required. Experiment with different acids and concentrations.
-
Isocratic Conditions: Once a suitable modifier and additive are identified, develop an isocratic method for improved reproducibility and simplicity.
-
Back Pressure and Temperature: Fine-tune these parameters to optimize resolution and peak shape.
-
Trustworthiness: A Self-Validating System
A developed analytical method is only trustworthy if it is properly validated. The validation process demonstrates that the method is suitable for its intended purpose. Key validation parameters according to the International Council for Harmonisation (ICH) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This involves demonstrating baseline resolution between the two enantiomers and from any other impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known amounts of the minor enantiomer (spiked samples).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for controlling chiral impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The assessment of enantiomeric purity for this compound derivatives is a critical analytical task that can be effectively addressed by chiral HPLC, SFC, and CE. While HPLC remains a robust and widely used technique, SFC offers significant advantages in terms of speed and sustainability. CE provides exceptional efficiency for challenging separations. The selection of the optimal technique will depend on the specific requirements of the analysis, including sample throughput, sensitivity, and available instrumentation. By following a systematic approach to method development and conducting a thorough validation, researchers can ensure the generation of accurate and reliable data on the enantiomeric purity of these important pharmaceutical building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Separation of Naproxen by HPLC | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of 5-Chloro-2-naphthoic Acid Analogs as Potent Anticancer Agents and NF-κB Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, planar, and lipophilic nature provides an excellent framework for molecular recognition by various biological targets.[1] Among the vast array of naphthalene derivatives, those based on the 2-naphthoic acid core have garnered significant attention for their potential as anticancer and anti-inflammatory agents.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific series of 5-Chloro-2-naphthoic acid analogs, focusing on their efficacy as inhibitors of the NF-κB signaling pathway and their corresponding anticancer activity. By presenting comparative experimental data, detailed protocols, and mechanistic insights, this document serves as a technical resource for the rational design of next-generation therapeutics.
The Critical Role of NF-κB in Cancer Progression
Nuclear factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the cellular response to stress, including inflammation, and is a key orchestrator of the immune response.[4] In a physiological context, NF-κB activation is transient and tightly controlled. However, constitutive activation of the NF-κB signaling pathway is a hallmark of many cancers, including colorectal, lung, and prostate cancers.[5][6] This aberrant activation contributes to multiple facets of tumorigenesis, including promoting cell proliferation, inhibiting apoptosis (programmed cell death), stimulating angiogenesis (the formation of new blood vessels), and facilitating metastasis.[7] Consequently, the NF-κB pathway has emerged as a prime therapeutic target for the development of novel anticancer drugs.[4][7]
The cancer cell lines used in the primary studies discussed herein, namely HCT-116 (colorectal carcinoma), NCI-H23 (non-small cell lung carcinoma), and PC-3 (prostate cancer), are all known to exhibit dysregulated NF-κB signaling, making them relevant models for evaluating the efficacy of NF-κB inhibitors.[4][5]
Comparative Analysis of this compound Analogs
A key series of analogs based on a 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid scaffold with a varied N-substituted phenylamide has been synthesized and evaluated for both NF-κB inhibitory activity and cytotoxicity against a panel of human cancer cell lines.[4] The following data provides a comparative overview of their performance.
Table 1: NF-κB Inhibitory Activity of this compound Analogs
| Compound | R (Substitution on N-phenyl ring) | NF-κB Inhibition IC₅₀ (µM)[4] |
| 2a | H | > 10 |
| 2b | 4'-F | 8.2 |
| 2c | 4'-Cl | 6.5 |
| 2d | 4'-Br | 7.1 |
| 2e | 4'-CF₃ | 5.3 |
| 2f | 3',5'-di-Cl | 3.1 |
| 2g | 3',5'-di-CF₃ | 1.2 |
| 2h | 3',4',5'-tri-OCH₃ | > 10 |
| 2i | 4'-NO₂ | 4.7 |
Table 2: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines
| Compound | R (Substitution on N-phenyl ring) | HCT-116 IC₅₀ (µM)[4] | NCI-H23 IC₅₀ (µM)[4] | PC-3 IC₅₀ (µM)[4] |
| 2a | H | > 10 | > 10 | > 10 |
| 2b | 4'-F | 7.8 | 8.5 | 9.1 |
| 2c | 4'-Cl | 6.2 | 7.1 | 7.8 |
| 2d | 4'-Br | 6.9 | 7.5 | 8.2 |
| 2e | 4'-CF₃ | 4.9 | 5.6 | 6.3 |
| 2f | 3',5'-di-Cl | 2.8 | 3.4 | 4.1 |
| 2g | 3',5'-di-CF₃ | 1.5 | 1.9 | 2.3 |
| 2h | 3',4',5'-tri-OCH₃ | > 10 | > 10 | > 10 |
| 2i | 4'-NO₂ | 4.2 | 4.8 | 5.5 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.1 | 1.3 |
Structure-Activity Relationship (SAR) Insights
The data presented in Tables 1 and 2 reveal several key SAR trends for this class of compounds:
-
The N-phenylamide moiety is crucial for activity: The unsubstituted analog 2a is inactive, highlighting the importance of the substituted phenyl ring for both NF-κB inhibition and cytotoxicity.[4]
-
Electron-withdrawing groups enhance potency: A clear trend is observed where the presence of electron-withdrawing substituents on the N-phenyl ring increases the biological activity. This is evident from the increased potency moving from halo-substituents (F, Cl, Br) to the more strongly electron-withdrawing trifluoromethyl (CF₃) and nitro (NO₂) groups.[4]
-
Substitution pattern is key: Disubstitution with strong electron-withdrawing groups at the 3' and 5' positions of the N-phenyl ring leads to a significant enhancement in activity. Compound 2g , with two trifluoromethyl groups at these positions, is the most potent analog in the series, exhibiting an NF-κB inhibitory IC₅₀ of 1.2 µM and potent cytotoxicity against all three cancer cell lines.[4]
-
Electron-donating groups are detrimental to activity: The presence of multiple electron-donating methoxy groups, as in analog 2h , results in a loss of activity.[4]
The strong correlation between NF-κB inhibition and cytotoxicity suggests that the anticancer effect of these compounds is, at least in part, mediated through the suppression of the NF-κB signaling pathway.
Caption: Structure-activity relationship summary for this compound analogs.
Comparison with Alternative NF-κB Inhibitors
To contextualize the potency of the this compound analogs, it is useful to compare them with other known NF-κB inhibitors, some of which are in clinical use or are widely studied preclinical compounds.
Table 3: Comparison with Selected Alternative NF-κB Inhibitors
| Compound | Class | Mechanism of Action | Typical Potency Range | Clinical Status/Use |
| Bortezomib (Velcade®) | Proteasome Inhibitor | Inhibits proteasomal degradation of IκBα, preventing NF-κB activation.[7] | nM range | Approved for multiple myeloma and mantle cell lymphoma.[4] |
| QNZ (EVP4593) | IKK Inhibitor | Directly inhibits the IκB kinase (IKK) complex.[8] | nM to low µM range | Preclinical |
| Bay 11-7082 | IKK Inhibitor | Irreversibly inhibits IKKβ. | Low µM range | Preclinical |
| Parthenolide | Natural Product (Sesquiterpene lactone) | Directly inhibits IKK and can also alkylate the p65 subunit of NF-κB. | Low µM range | Preclinical |
While direct comparisons of IC₅₀ values across different studies and assay systems should be made with caution, it is evident that the optimized this compound analog 2g (IC₅₀ = 1.2 µM) demonstrates potency in the low micromolar range, which is comparable to many well-established preclinical NF-κB inhibitors. Although not as potent as clinically approved drugs like Bortezomib, its novel scaffold presents a promising starting point for further optimization.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of the this compound analogs discussed.
Synthesis of the 2,3-Dihydronaphtho[1,2-b]furan-2-carboxylic Acid Core
The synthesis of the core scaffold can be achieved through a multi-step process, often starting from a substituted naphthol. A general approach involves the following key transformations:
Caption: General synthetic workflow for the dihydronaphthofuran carboxylic acid core.
-
Allylation of Naphthol: A suitable 1-naphthol derivative is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) to yield the corresponding 2-allyl-1-naphthol.[9]
-
Iodocyclization: The 2-allyl-1-naphthol is then subjected to an iodocyclization reaction using molecular iodine (I₂) and a mild base (e.g., NaHCO₃) in a solvent like dichloromethane. This results in the formation of the 2-(iodomethyl)-2,3-dihydronaphtho[1,2-b]furan intermediate.[9]
-
Conversion to Carboxylic Acid: The iodomethyl group is then converted to a carboxylic acid. This can be achieved through various methods, such as displacement with cyanide followed by hydrolysis, or via a Grignard reaction with CO₂.
Amide Coupling to Synthesize Final Analogs
-
Acid Chloride Formation: The synthesized 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid is converted to its more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amide Bond Formation: The resulting acid chloride is then reacted with the desired substituted aniline in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) to yield the final N-(substitutedphenyl)amide analog.[4]
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After allowing for gene expression, the cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
NF-κB Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 6-8 hours).
-
Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated vehicle control. The IC₅₀ value is then determined from the dose-response curve.
Cytotoxicity (MTT) Assay
This colorimetric assay is used to assess the effect of the compounds on cell viability.
-
Cell Seeding: Cancer cells (HCT-116, NCI-H23, PC-3) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.
Conclusion and Future Directions
The this compound scaffold, particularly when elaborated into N-(3',5'-bis(trifluoromethyl)phenyl)amide derivatives of 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid, represents a promising starting point for the development of novel anticancer agents that function, at least in part, through the inhibition of the NF-κB signaling pathway.[4] The clear structure-activity relationships identified provide a rational basis for the design of more potent and selective analogs.
Future work should focus on:
-
Optimization of the Naphthofuran Core: Exploring the impact of different substituents on the naphthalene ring system to improve potency and drug-like properties.
-
Broadening the Anticancer Evaluation: Testing the most potent compounds against a wider panel of cancer cell lines and in in vivo models of cancer.
-
Detailed Mechanistic Studies: Further elucidating the precise molecular interactions with components of the NF-κB pathway and identifying potential off-target effects.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to assess their potential for clinical development.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel naphthalene-based therapeutics for the treatment of cancer and other diseases driven by aberrant NF-κB signaling.
References
- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB signaling inhibition and anticancer activities of LLDT-246 on human colorectal cancer HCT-116 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FGFC1 Exhibits Anti-Cancer Activity via Inhibiting NF-κB Signaling Pathway in EGFR-Mutant NSCLC Cells | MDPI [mdpi.com]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-naphthoic Acid
This guide provides comprehensive, experience-driven recommendations for the safe handling of 5-Chloro-2-naphthoic acid in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to ensure a safe working environment, which begins with a thorough understanding of the materials we handle and the appropriate protective measures. This document goes beyond generic safety data sheet (SDS) recommendations to provide a practical, in-depth framework for personal protective equipment (PPE) selection and use.
Understanding the Hazard: Why this compound Demands Respect
This compound (C₁₁H₇ClO₂) is a halogenated aromatic carboxylic acid. While specific toxicological data may be limited, its chemical structure suggests several potential hazards that must be managed.
-
Corrosivity and Irritation: As a carboxylic acid, it is expected to be corrosive or irritating to the skin, eyes, and respiratory tract. The presence of the chloro- group can enhance its reactivity and potential for tissue damage. Direct contact can cause burns, and inhalation of dust can lead to severe respiratory irritation.
-
Unknown Long-Term Effects: For many research chemicals, comprehensive long-term toxicity data is not available. Therefore, we must operate under the principle of "as low as reasonably achievable" (ALARA) for exposure.
Due to these hazards, a multi-layered approach to safety is essential, combining engineering controls, administrative procedures, and the correct use of PPE.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task, the quantities of material being handled, and the potential for exposure. The following sections detail the minimum PPE requirements and provide guidance for situations requiring enhanced protection.
Eye and Face Protection: The First Line of Defense
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work with this compound, even when handling small quantities.
Enhanced Protection:
-
Splash Hazard: When there is a risk of splashing (e.g., during dissolution in solvents, transfers of solutions), chemical splash goggles are required.
-
Significant Splash or Dust Hazard: For tasks with a high potential for splashing or dust generation (e.g., weighing large quantities, charging a reactor), a face shield worn over chemical splash goggles is essential.
Skin Protection: Choosing the Right Barrier
The most common route of exposure in a laboratory is through skin contact. Therefore, selecting the correct glove material is paramount.
Recommended Glove Material:
-
Nitrile Gloves: For incidental contact (e.g., handling vials, preparing solutions), nitrile gloves provide adequate protection. It is crucial to use a reputable brand and to double-glove when handling highly concentrated solutions or for prolonged tasks.
Important Considerations for Glove Use:
-
Breakthrough Time: No glove material provides indefinite protection. Always check the manufacturer's glove compatibility charts for specific breakthrough times for similar chemicals if available. For this compound, where specific data may be lacking, it is prudent to change gloves frequently, especially after any suspected contact.
-
"Double Gloving": Wearing two pairs of nitrile gloves provides an additional layer of safety. If the outer glove is contaminated, it can be removed without exposing the skin.
-
Inspection: Always inspect gloves for pinholes, tears, or other signs of degradation before and during use.
-
Laboratory Coat: A flame-resistant lab coat is mandatory and should be fully buttoned with sleeves rolled down.
-
Apron: For tasks with a significant splash risk, a chemically resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: For large-scale operations or in the event of a large spill, a disposable chemical-resistant suit may be necessary.
Respiratory Protection: Preventing Inhalation Exposure
This compound is a solid at room temperature, so the primary respiratory hazard is the inhalation of dust, especially during weighing and transfer operations.
Engineering Controls First: The primary method for controlling dust is to use engineering controls, such as a chemical fume hood or a powder containment hood.
When Respiratory Protection is Required: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary.
-
Recommended Respirator: A NIOSH-approved N95 or P100 particulate respirator is recommended for protection against dusts. For situations where vapors may also be present (e.g., when dissolved in a volatile solvent), a half-mask or full-face respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate pre-filters should be used.
Fit Testing and Training: All personnel required to wear respirators must be medically cleared, trained, and fit-tested annually in accordance with OSHA regulations (29 CFR 1910.134).
Operational and Disposal Plans
A robust safety plan extends beyond PPE to include standard operating procedures for handling and disposal.
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Assemble all necessary equipment and PPE before starting work.
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, respirator (if required), outer gloves, and eye/face protection.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid material in a fume hood or a powder containment hood to minimize dust generation. Use a spatula and weighing paper, and handle with care to avoid creating airborne dust.
-
Dissolution: When dissolving the solid, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After completing the work, decontaminate the work area with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The general order is: outer gloves, face shield/goggles, lab coat, inner gloves, and respirator (if worn). Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, disposable suits) contaminated with this compound must be disposed of as hazardous waste. Place them in a designated, sealed, and labeled hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.
Visualizing the PPE Decision Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE for handling this compound.
Summary of PPE Recommendations
| Task | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Handling small quantities in a closed vial | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing solid material | Safety glasses with side shields | Double-gloved nitrile | Lab coat | Work in a fume hood or powder containment hood. N95/P100 respirator if dust cannot be controlled. |
| Preparing solutions (with potential for splash) | Chemical splash goggles | Double-gloved nitrile | Lab coat, chemical-resistant apron | Work in a fume hood. |
| Large-scale transfers or reactions | Chemical splash goggles and face shield | Double-gloved nitrile or other compatible material | Lab coat, chemical-resistant apron | Work in a fume hood. Respirator with OV/AG cartridges may be necessary. |
| Cleaning up a small spill | Chemical splash goggles | Double-gloved nitrile | Lab coat | N95/P100 respirator and/or OV/AG respirator depending on the nature of the spill. |
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
